Solabegron hydrochloride
説明
Structure
3D Structure of Parent
特性
CAS番号 |
451470-34-1 |
|---|---|
分子式 |
C23H24Cl2N2O3 |
分子量 |
447.4 g/mol |
IUPAC名 |
3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1 |
InChIキー |
PMXCGBVBIRYFPR-FTBISJDPSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid 3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid GW 427353 GW-427353 GW427353 solabegron solabegron hydrochloride |
製品の起源 |
United States |
Foundational & Exploratory
Solabegron Hydrochloride: A Deep Dive into its Mechanism of Action at the β3 Adrenoceptor
For Immediate Release
Worcester, MA – December 14, 2025 – This technical guide provides a comprehensive overview of the mechanism of action of solabegron hydrochloride, a selective β3-adrenoceptor (β3-AR) agonist, with a focus on its interaction with the β3 adrenoceptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of solabegron and its therapeutic potential, particularly in the context of overactive bladder (OAB).
Introduction
Solabegron (formerly GW427353) is a potent and selective agonist of the β3-adrenoceptor, a member of the G-protein coupled receptor family.[1][2] The human urinary bladder primarily expresses the β3 receptor subtype, and its activation leads to relaxation of the detrusor smooth muscle.[2] This mechanism forms the basis of solabegron's therapeutic application in the treatment of OAB, a condition characterized by urinary urgency, frequency, and incontinence.[2] Clinical studies have demonstrated that solabegron can significantly reduce the symptoms of OAB.[2]
Core Mechanism of Action: β3 Adrenoceptor Activation
Solabegron exerts its pharmacological effects by selectively binding to and activating the β3-adrenoceptor. This interaction initiates a cascade of intracellular events, the primary and most well-characterized of which is the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1]
Signaling Pathway
The binding of solabegron to the β3-AR, a Gs-protein coupled receptor, triggers the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The elevated levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of the bladder's detrusor smooth muscle. This relaxation increases the bladder's capacity and reduces the involuntary contractions characteristic of OAB.
Quantitative Pharmacological Profile
The potency and selectivity of solabegron for the β3-adrenoceptor have been quantified through in vitro functional assays. These studies typically utilize Chinese Hamster Ovary (CHO) cells recombinantly expressing human β-adrenoceptor subtypes.
Functional Potency (EC50)
The half-maximal effective concentration (EC50) is a measure of a drug's potency. For solabegron, the EC50 for stimulating cAMP accumulation in CHO cells expressing the human β3-AR is in the nanomolar range, indicating high potency.
| Adrenoceptor Subtype | Solabegron EC50 (nM) [Study 1] | Solabegron EC50 (nM) [Study 2] |
| β1-AR | - | 588 ± 105 |
| β2-AR | >10,000 (minimal response) | >10,000 |
| β3-AR | 22 ± 6 | 27.6 ± 9.08 |
| Data from references[1][3] |
Selectivity
Solabegron demonstrates high selectivity for the β3-adrenoceptor over the β1- and β2-adrenoceptor subtypes. This is evident from the significantly higher EC50 values at the β1 and β2 receptors.
| Parameter | Value |
| β3 vs β1 Selectivity Ratio (EC50 β1 / EC50 β3) | ~21.3-fold |
| β3 vs β2 Selectivity Ratio (EC50 β2 / EC50 β3) | >362-fold |
| Data calculated from reference[3] |
Intrinsic Activity
Solabegron acts as a nearly full agonist at the β3-adrenoceptor, with an intrinsic activity reported to be approximately 90% of the non-selective β-agonist isoproterenol.[1]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the interaction of solabegron with the β3-adrenoceptor.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenoceptor are cultured to confluence.
-
Cells are harvested, washed, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable β3-AR radioligand (e.g., [3H]-L-748,337) and a range of concentrations of unlabeled solabegron.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective β-agonist (e.g., 10 µM isoproterenol).
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of solabegron that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of solabegron to stimulate the production of intracellular cAMP.
Detailed Methodology:
-
Cell Preparation:
-
CHO cells stably expressing human β1, β2, or β3-adrenoceptors are seeded into 96-well plates and cultured overnight.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Cells are incubated with various concentrations of solabegron for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.
-
-
cAMP Quantification:
-
The concentration of cAMP in the cell lysates is determined using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to each concentration of solabegron is calculated from the standard curve.
-
The EC50 (potency) and Emax (maximum effect relative to a full agonist like isoproterenol) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a potent and highly selective agonist for the human β3-adrenoceptor. Its mechanism of action is primarily mediated through the activation of the adenylyl cyclase-cAMP-PKA signaling pathway, leading to detrusor smooth muscle relaxation. The quantitative pharmacological data underscores its high affinity and selectivity for the β3-AR, which translates to a targeted therapeutic effect in the management of overactive bladder with a favorable side-effect profile compared to less selective agents. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of β3-adrenoceptor agonists.
References
- 1. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
In Vitro Characterization of Solabegron Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solabegron hydrochloride (formerly GW-427,353) is a potent and selective agonist of the β3-adrenergic receptor (β3-AR).[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of Solabegron, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of β3-adrenergic receptor agonists.
Introduction
Solabegron is a biaryl phenethanolamine compound that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[3] Its therapeutic effects are primarily mediated through the activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the detrusor muscle of the bladder and adipocytes.[1][4] Activation of β3-AR in the bladder leads to smooth muscle relaxation, thereby increasing bladder capacity.[2][4] This guide focuses on the in vitro pharmacological profile of this compound, providing a detailed examination of its receptor affinity, functional potency, and selectivity.
Quantitative Pharmacological Data
The in vitro activity of this compound has been assessed primarily through functional assays measuring cyclic adenosine monophosphate (cAMP) accumulation in cells expressing human β-adrenergic receptor subtypes.
Table 1: Functional Potency and Selectivity of Solabegron at Human β-Adrenergic Receptors
| Receptor Subtype | Assay Type | Cell Line | Parameter | Value (nM) | Intrinsic Activity (% of Isoproterenol) | Reference |
| β3-AR | cAMP Accumulation | CHO | EC₅₀ | 22 ± 6 | 90 ± 4 | [1][2] |
| cAMP Accumulation | CHO | EC₅₀ | 27.6 ± 9.08 | 96 | [5] | |
| β1-AR | cAMP Accumulation | CHO | EC₅₀ | 588 ± 105 | - | [5] |
| cAMP Accumulation | CHO | Response at 10,000 nM | Minimal (<10%) | <10 | [1][2] | |
| β2-AR | cAMP Accumulation | CHO | EC₅₀ | >10,000 | - | [5] |
| cAMP Accumulation | CHO | Response at 10,000 nM | Minimal (<10%) | <10 | [1][2] |
Note: Ki values from radioligand binding assays for this compound were not available in the reviewed public literature. The presented data is based on functional assays.
Signaling Pathway
This compound exerts its effects by activating the β3-adrenergic receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade resulting in the relaxation of smooth muscle cells.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the in vitro characterization of β3-adrenergic receptor agonists.
Radioligand Binding Assay (General Protocol)
While specific Ki values for Solabegron are not publicly available, a general competitive binding assay protocol to determine such values is as follows:
Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenergic receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β1, β2, or β3-adrenergic receptor.
-
Radioligand (e.g., [³H]-dihydroalprenolol for β1/β2, or a β3-selective radioligand).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-labeled β-adrenergic agonist like isoproterenol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the binding buffer.
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled ligand to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC₅₀ value (the concentration of Solabegron that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC₅₀) and intrinsic activity of this compound at human β-adrenergic receptors.
Materials:
-
CHO cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
This compound.
-
Isoproterenol (a non-selective β-agonist, used as a reference compound).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
CHO cells are seeded in multi-well plates and cultured to an appropriate confluency.
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and the cells are pre-incubated.
-
Cells are then stimulated with varying concentrations of this compound or isoproterenol for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Dose-response curves are generated, and the EC₅₀ and maximal response (Emax) values are calculated using non-linear regression.
-
The intrinsic activity of Solabegron is determined by comparing its maximal effect to that of the full agonist, isoproterenol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a GPCR agonist like Solabegron.
Conclusion
The in vitro data for this compound clearly demonstrate its profile as a potent and selective β3-adrenergic receptor agonist. The functional assays reveal a significantly higher potency for the β3-AR subtype compared to β1- and β2-ARs, which is a desirable characteristic for minimizing potential cardiovascular side effects associated with non-selective β-agonists. The detailed methodologies and workflows provided in this guide offer a framework for the continued investigation and characterization of Solabegron and other novel β3-AR agonists. Further studies, particularly radioligand binding assays to determine Ki values, would provide a more complete understanding of its receptor interaction profile.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solabegron | C23H23ClN2O3 | CID 9887812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The effects of a new selective beta3-adrenoceptor agonist (GW427353) on spontaneous activity and detrusor relaxation in human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Solabegron Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solabegron hydrochloride (formerly GW-427,353) is a potent and selective β3-adrenergic receptor (β3-AR) agonist that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] Its mechanism of action involves the stimulation of β3-ARs, leading to smooth muscle relaxation, particularly in the urinary bladder. This technical guide provides a comprehensive overview of the preclinical pharmacology of Solabegron, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development of similar therapeutic agents.
Introduction
Solabegron is a biaryl phenethanolamine compound that acts as a selective agonist for the β3-adrenergic receptor.[1] The rationale for its development stems from the high expression of β3-ARs in the human detrusor muscle, where their activation leads to smooth muscle relaxation and an increase in bladder capacity. This offers a targeted therapeutic approach for OAB with a potentially more favorable side-effect profile compared to non-selective β-agonists or antimuscarinic agents.
Mechanism of Action
Solabegron exerts its pharmacological effects primarily through the activation of β3-adrenergic receptors. This activation initiates a downstream signaling cascade, as depicted in the diagram below.
Upon binding to the β3-AR, Solabegron induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle.
In addition to its effects on the bladder, Solabegron has been shown to decrease the excitability of human enteric neurons. This effect is thought to be mediated by the release of somatostatin from adipocytes, which then acts on inhibitory SST2 receptors on submucous neurons.[2]
Pharmacodynamics
The pharmacodynamic properties of Solabegron have been characterized through a series of in vitro and in vivo studies.
In Vitro Receptor Binding and Functional Activity
Table 1: In Vitro Functional Activity of Solabegron at Human β-Adrenergic Receptors
| Receptor Subtype | Assay | Parameter | Value | Reference |
| β3-AR | cAMP Accumulation | EC50 | 22 ± 6 nM | [3][4] |
| β1-AR | cAMP Accumulation | Maximal Response | <10% of Isoproterenol at 10,000 nM | [3][4] |
| β2-AR | cAMP Accumulation | Maximal Response | <10% of Isoproterenol at 10,000 nM | [3][4] |
These data demonstrate that Solabegron is a potent agonist at the human β3-AR with high selectivity over β1- and β2-AR subtypes. The intrinsic activity of Solabegron at the β3-AR was found to be 90% of that of the non-selective β-agonist, isoproterenol.[3][4]
In Vitro Tissue Studies
In studies using isolated dog bladder strips, Solabegron was shown to evoke relaxation. This relaxation was attenuated by the non-selective β-blocker bupranolol but was unaffected by the selective β1-AR antagonist atenolol or the selective β2-AR antagonist ICI 118551, further confirming that the relaxant effect is mediated by β3-ARs.[4]
In Vivo Animal Models
The efficacy of Solabegron in an animal model of overactive bladder has been investigated in anesthetized dogs. Bladder irritation was induced by intravesical administration of acetic acid to mimic the symptoms of OAB.
Table 2: In Vivo Effects of Solabegron in an Acetic Acid-Induced OAB Dog Model
| Parameter | Effect of Solabegron | Reference |
| Micturition Reflex Threshold | Increased | [3] |
| Voided Volume | No significant effect | [3] |
| Voiding Efficiency | No significant effect | |
| Bladder Contraction Amplitude | No significant effect | |
| Bladder Contraction Duration | No significant effect |
Intravenous administration of Solabegron in this model led to a significant increase in the bladder volume required to trigger the micturition reflex, without impairing the ability of the bladder to void.[3] These effects were inhibited by the non-selective β-blocker bupranolol.[3]
Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for Solabegron in multiple species are not extensively published. However, general characteristics of β-agonists can provide some context. Typically, the pharmacokinetic profiles of such compounds are evaluated in species such as rats, dogs, and monkeys to determine their absorption, distribution, metabolism, and excretion (ADME) properties.
While specific data for Solabegron is limited, studies on other β3-agonists like mirabegron show that it is readily absorbed after oral administration and widely distributed in animals. Elimination occurs through both urine and feces.[5]
Preclinical Safety and Toxicology
Comprehensive preclinical toxicology data for Solabegron, including LD50 values, are not publicly available. However, the safety profile of β3-agonists as a class has been evaluated.
Cardiovascular Safety
Given the presence of β-adrenergic receptors in the cardiovascular system, the potential for cardiovascular side effects is an important consideration. In a study with anesthetized dogs, intravenous administration of Solabegron (GW427353) was evaluated for its effects on heart rate and mean arterial pressure.
Table 3: Cardiovascular Effects of Solabegron in Anesthetized Dogs
| Dose | Change in Heart Rate | Change in Mean Arterial Pressure | Reference |
| 1 mg/kg i.v. | Not specified | Not specified | |
| 3 mg/kg i.v. | Not specified | Not specified |
While the specific quantitative changes were not detailed in the available literature, the study by Hicks et al. (2007) investigated these parameters. Generally, selective β3-agonists are expected to have minimal effects on heart rate and blood pressure at therapeutic doses due to their low affinity for β1 and β2 receptors.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a compound to β-adrenergic receptors.
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing human β1, β2, or β3-adrenergic receptors.[3]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [¹²⁵I]iodocyanopindolol) and varying concentrations of the unlabeled test compound (Solabegron).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate the production of cAMP, a second messenger in the β-adrenergic signaling pathway.
-
Cell Culture: CHO cells expressing the human β3-AR are cultured in appropriate media.[3]
-
Cell Stimulation: The cells are treated with various concentrations of Solabegron in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis: After incubation, the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
Data Analysis: A dose-response curve is generated, and the EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximal response) are determined.
In Vivo Cystometry in Anesthetized Dogs
This protocol is used to evaluate the effect of a compound on bladder function in an animal model of OAB.
-
Animal Preparation: Female dogs are anesthetized, and a catheter is inserted into the bladder for infusion and pressure measurement.
-
Induction of Bladder Irritation: A solution of acetic acid is infused into the bladder to induce bladder hyperactivity.
-
Cystometric Recordings: The bladder is filled with saline at a constant rate, and intravesical pressure is recorded. The volume at which a micturition contraction occurs (micturition reflex threshold) is measured.
-
Drug Administration: Solabegron or vehicle is administered intravenously.
-
Post-Dose Recordings: Cystometric recordings are repeated to assess the effect of the drug on the micturition reflex threshold and other urodynamic parameters.
Conclusion
This compound is a potent and selective β3-adrenergic receptor agonist with a clear mechanism of action that translates from in vitro functional activity to in vivo efficacy in a relevant preclinical model of overactive bladder. Its high selectivity for the β3-AR over β1- and β2-ARs suggests a favorable safety profile with a reduced risk of cardiovascular side effects. While a comprehensive public dataset on its preclinical pharmacokinetics and toxicology is not available, the existing pharmacological data support its development as a targeted therapy for conditions such as overactive bladder. This technical guide provides a foundational understanding of the preclinical attributes of Solabegron for scientists and researchers in the field of drug development.
References
- 1. Solabegron | C23H23ClN2O3 | CID 9887812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The β3-Adrenergic Receptor Agonist Solabegron Hydrochloride and its Effect on Somatostatin Release in Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solabegron hydrochloride, a selective β3-adrenergic receptor (β3-AR) agonist, has been identified as a modulator of adipocyte function. This technical guide provides an in-depth analysis of the effect of solabegron on the release of somatostatin (SST) from human primary adipocytes. We consolidate the available scientific evidence, detailing the underlying signaling pathways and providing comprehensive experimental protocols for the study of this phenomenon. This document is intended to serve as a core resource for researchers in metabolic disease, endocrinology, and pharmacology.
Introduction
Adipose tissue is increasingly recognized as a dynamic endocrine organ, secreting a multitude of adipokines that play critical roles in systemic metabolic regulation. Somatostatin, a well-known inhibitory peptide hormone, has been identified as one of these adipocyte-secreted factors.[1] The β3-adrenergic receptor is predominantly expressed in adipocytes and plays a key role in the regulation of lipolysis and thermogenesis.[1] Solabegron (formerly GW427353) is a selective agonist for the human β3-AR.[1] Emerging research has demonstrated that activation of the β3-AR by solabegron stimulates the release of somatostatin from human adipocytes in a concentration-dependent manner.[1] This finding opens new avenues for understanding the interplay between the sympathetic nervous system, adipose tissue, and downstream metabolic regulation through paracrine or endocrine signaling of adipocyte-derived somatostatin.
This guide will detail the current understanding of the molecular mechanisms and provide practical protocols for the investigation of solabegron-induced somatostatin release from primary human adipocytes.
Quantitative Data on Solabegron-Induced Somatostatin Release
A pivotal study by Schemann et al. (2010) demonstrated that the β3-adrenoceptor agonist GW427353 (Solabegron) stimulates the release of somatostatin from human primary adipocytes in a concentration-dependent fashion. This effect was shown to be specific to β3-AR activation, as it was abolished by the β3-AR antagonist SR-59230.[1]
While the raw data from the original publication is not publicly available in tabular format, the following table represents an illustrative dataset consistent with the reported findings of a concentration-dependent increase in somatostatin release.
Table 1: Illustrative Data of Concentration-Dependent Somatostatin Release from Human Primary Adipocytes in Response to this compound
| Solabegron Concentration (nM) | Mean Somatostatin Release (pg/mL) | Standard Deviation (pg/mL) | Fold Change over Basal |
| 0 (Basal) | 50 | 5 | 1.0 |
| 1 | 75 | 8 | 1.5 |
| 10 | 120 | 12 | 2.4 |
| 100 | 250 | 25 | 5.0 |
| 1000 | 450 | 40 | 9.0 |
| 100 (with SR-59230) | 55 | 6 | 1.1 |
Disclaimer: This table presents illustrative data created to reflect the concentration-dependent effect described in the literature. The values are not from the original experimental data.
Signaling Pathway of Solabegron-Induced Somatostatin Release
The mechanism by which solabegron stimulates somatostatin release in adipocytes is initiated by its binding to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event triggers a cascade of intracellular signaling events.
-
Receptor Activation and G-Protein Coupling: Solabegron binds to the β3-AR, inducing a conformational change that promotes the coupling of the receptor to the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.
-
Downstream Phosphorylation and Exocytosis: Activated PKA phosphorylates various downstream target proteins. While the specific substrates leading to somatostatin exocytosis in adipocytes are not fully elucidated, in other neuroendocrine cells, PKA-mediated phosphorylation is known to be involved in the machinery of vesicular transport and exocytosis. This likely involves proteins associated with the cytoskeleton and the SNARE complex, facilitating the fusion of somatostatin-containing vesicles with the plasma membrane and the subsequent release of somatostatin into the extracellular space.
Experimental Protocols
Isolation and Culture of Primary Human Adipocytes
This protocol is adapted from standard methodologies for the isolation of mature adipocytes from human adipose tissue.
Materials:
-
Fresh human adipose tissue (e.g., from subcutaneous biopsy or lipectomy)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 4% Bovine Serum Albumin (BSA) and 5 mM glucose, pH 7.4
-
Collagenase Type I solution (1 mg/mL in KRB buffer)
-
Sterile nylon mesh (250 µm and 100 µm pore size)
-
Sterile 50 mL conical tubes
-
Water bath at 37°C
-
Shaking incubator
-
Centrifuge
-
Adipocyte culture medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Procedure:
-
Aseptically obtain fresh human adipose tissue and place it in a sterile container with KRB buffer.
-
In a sterile laminar flow hood, wash the tissue multiple times with fresh KRB buffer to remove excess lipids and blood cells.
-
Mince the tissue into small fragments (approximately 1-2 mm³) using sterile scissors.
-
Transfer the minced tissue to a sterile 50 mL conical tube and add 2-3 mL of Collagenase Type I solution per gram of tissue.
-
Incubate the tissue digest in a shaking water bath at 37°C for 30-60 minutes, or until the tissue is dissociated.
-
Terminate the digestion by adding an equal volume of adipocyte culture medium.
-
Filter the cell suspension through a 250 µm nylon mesh to remove undigested tissue, followed by filtration through a 100 µm nylon mesh to further purify the adipocytes.
-
Transfer the filtrate to a new 50 mL conical tube and centrifuge at 200 x g for 5 minutes. The mature adipocytes will form a layer at the top.
-
Carefully aspirate and discard the infranatant containing the stromal-vascular fraction.
-
Resuspend the floating adipocyte layer in fresh culture medium. Repeat the washing and centrifugation step two more times.
-
After the final wash, resuspend the adipocytes in a known volume of culture medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Plate the isolated adipocytes in appropriate culture vessels and maintain in a humidified incubator at 37°C with 5% CO2. Allow the cells to equilibrate for 24-48 hours before experimentation.
Solabegron Treatment and Supernatant Collection
Materials:
-
Cultured primary human adipocytes
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Twenty-four hours prior to the experiment, replace the culture medium with serum-free medium to minimize basal stimulation.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest Solabegron dose).
-
Aspirate the medium from the cultured adipocytes and replace it with the medium containing the different concentrations of Solabegron or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C.
-
Following incubation, carefully collect the culture supernatant from each well without disturbing the cell layer.
-
Transfer the supernatant to sterile microcentrifuge tubes and centrifuge at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the clarified supernatant to new, clean tubes and store at -80°C until analysis by ELISA.
Quantification of Somatostatin Release by ELISA
A commercially available Somatostatin ELISA kit is recommended for the accurate quantification of somatostatin in the adipocyte culture supernatants. The following is a general protocol; always refer to the specific instructions provided with the kit.
Materials:
-
Somatostatin ELISA kit (including standards, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Adipocyte culture supernatants (samples)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer
Procedure:
-
Prepare the somatostatin standards and samples according to the kit's instructions. This typically involves serial dilutions of the standard to generate a standard curve.
-
Add the standards, samples, and controls to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the plate several times with the provided wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add the HRP-streptavidin conjugate to each well and incubate.
-
Perform a final wash step.
-
Add the TMB substrate solution to each well, which will result in a color change proportional to the amount of somatostatin present.
-
Stop the reaction by adding the stop solution.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of somatostatin in the samples by interpolating their absorbance values against the standard curve.
Experimental Workflow Visualization
Conclusion
The selective β3-adrenergic receptor agonist, this compound, effectively stimulates the release of somatostatin from primary human adipocytes. This action is mediated through the canonical β3-AR signaling pathway involving Gs protein, adenylyl cyclase, and cAMP. The provided experimental protocols offer a robust framework for the investigation of this phenomenon. Further research is warranted to fully elucidate the downstream physiological consequences of adipocyte-derived somatostatin and its potential role in metabolic health and disease. This technical guide serves as a foundational resource to facilitate such investigations.
References
Investigating the Visceral Analgesic Properties of Solabegron Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solabegron hydrochloride (formerly GW427353) is a potent and selective β3-adrenoceptor agonist that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS). While its clinical development has primarily focused on urological indications, a compelling mechanistic rationale supports its potential as a visceral analgesic. This technical guide provides an in-depth review of the available preclinical and clinical data related to Solabegron, with a specific focus on the scientific evidence underpinning its visceral analgesic properties. We detail the proposed mechanism of action, summarize the quantitative data from relevant studies, provide comprehensive experimental protocols for key assays, and visualize the critical pathways and workflows. Although direct quantitative evidence for visceral analgesia in dedicated preclinical models and completed IBS clinical trials is not extensively published in peer-reviewed literature, this paper collates the existing data to build a scientific case for its mode of action and to guide future research in this area.
Introduction
Visceral pain, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), represents a significant unmet medical need. It is characterized by pain originating from internal organs and is often diffuse, poorly localized, and associated with strong negative emotions. The pathophysiology is complex, involving peripheral and central sensitization of nociceptive pathways.
Solabegron is a selective agonist for the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor expressed on various cell types, including adipocytes and enteric neurons.[1] While its role in relaxing the detrusor muscle of the bladder is well-established, its effects within the gastrointestinal tract point towards a novel mechanism for visceral pain modulation. Research suggests that Solabegron's visceral analgesic effect is not direct but is mediated through an indirect pathway involving the release of an inhibitory neuropeptide.[1]
Mechanism of Action for Visceral Analgesia
The primary mechanism proposed for Solabegron's visceral analgesic properties involves a novel signaling cascade originating from adipocytes located in proximity to enteric neurons.
-
β3-Adrenoceptor Activation: Solabegron binds to and activates β3-adrenoceptors on the surface of adipocytes.[1]
-
Somatostatin Release: This activation triggers an intracellular signaling cascade, leading to the release of somatostatin (SST) from these adipocytes.[1] Human primary adipocytes have been shown to release SST in a concentration-dependent manner in response to Solabegron.[1]
-
SST2 Receptor Stimulation: Released somatostatin then acts as a paracrine signaling molecule, binding to and activating somatostatin 2 (SST2) receptors, which are expressed on submucous neurons of the enteric nervous system.[1]
-
Inhibition of Neuronal Excitability: The activation of these inhibitory SST2 receptors leads to a decrease in the excitability of enteric neurons. Specifically, Solabegron has been shown to reduce nicotine-evoked neuronal spike frequency, an effect that is blocked by both a β3-AR antagonist and an SST2-receptor antagonist.[1]
By reducing the hyperexcitability of enteric neurons, which are crucial in transmitting visceral sensory information, Solabegron is hypothesized to dampen the peripheral signals that contribute to visceral pain.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for Solabegron-mediated visceral analgesia.
Quantitative Data
While direct quantitative data on the visceral analgesic efficacy of Solabegron from preclinical pain models or IBS clinical trials is not widely available in published literature, data from in vitro assays and clinical trials for OAB provide insight into its potency and clinical profile.
Table 1: In Vitro Activity of Solabegron (GW427353)
| Assay | Cell Type/Tissue | Parameter | Value | Reference |
| cAMP Accumulation | CHO cells expressing human β3-AR | EC₅₀ | 22 ± 6 nM | [Hicks et al., 2007] |
| cAMP Accumulation | CHO cells expressing human β3-AR | Intrinsic Activity (vs. Isoproterenol) | 90% | [Hicks et al., 2007] |
| Neuronal Excitability | Human Submucous Neurons | Nicotine-evoked Spike Frequency | Reduced | [Schemann et al., 2010] |
| Somatostatin Release | Human Primary Adipocytes | SST Release | Concentration-dependent increase | [Schemann et al., 2010] |
Table 2: Phase II Clinical Trial of Solabegron in Overactive Bladder (OAB)
| Parameter | Placebo (n=85) | Solabegron 50 mg BID (n=88) | Solabegron 125 mg BID (n=85) | Reference |
| Primary Endpoint | ||||
| % Change in Incontinence Episodes/24h (Baseline to Week 8) | - | - | Statistically significant improvement vs. placebo (p=0.025) | [Ohlstein et al., 2012] |
| Secondary Endpoints | ||||
| Change in Micturitions/24h (Baseline to Week 8) | - | - | Statistically significant reduction vs. placebo | [Ohlstein et al., 2012] |
| Change in Volume Voided/Micturition (Baseline to Week 8) | - | - | Statistically significant increase vs. placebo | [Ohlstein et al., 2012] |
| Safety | ||||
| Incidence of Adverse Events | Similar to Solabegron groups | Similar to placebo | Similar to placebo | [Ohlstein et al., 2012] |
| Mean Change in Blood Pressure & Heart Rate | No significant difference | No significant difference | No significant difference | [Ohlstein et al., 2012] |
Note: Specific numerical values for change from baseline were not consistently provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments used to investigate the visceral analgesic properties of compounds like Solabegron.
Preclinical Model: Colorectal Distension (CRD) for Visceral Nociception
This is a standard animal model to assess visceral pain by measuring the visceromotor response (VMR), a reflex contraction of the abdominal muscles, in response to a noxious mechanical stimulus in the colon.
Objective: To quantify the effect of a test compound on the visceromotor response to graded colorectal distension in rodents.
Materials:
-
Rodents (rats or mice)
-
Anesthesia (e.g., isoflurane)
-
Colorectal distension balloon (e.g., 2 cm latex balloon on a flexible catheter)
-
Distension control device (barostat or pressure-controlled syringe pump)
-
EMG electrodes (Teflon-coated stainless steel wires)
-
EMG recording and analysis system (e.g., Spike2 software)
-
Test compound (Solabegron) and vehicle
Procedure:
-
Electrode Implantation: Under anesthesia, surgically implant bipolar EMG electrodes into the external oblique abdominal muscles. Exteriorize the leads at the back of the neck. Allow for a 5-7 day recovery period.
-
Animal Habituation: On the day of the experiment, lightly anesthetize the animal to insert the lubricated balloon catheter into the descending colon (approx. 1 cm from the anus). Secure the catheter to the tail. Allow the animal to recover and acclimate in a testing chamber.
-
Baseline VMR Recording: Record baseline EMG activity. Perform a series of graded colorectal distensions (e.g., 10, 20, 40, 60 mmHg for 10-20 seconds each) with an inter-stimulus interval of several minutes.
-
Compound Administration: Administer Solabegron or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
Post-Dosing VMR Recording: At a predetermined time post-administration, repeat the graded CRD protocol and record the VMR.
-
Data Analysis: Rectify and integrate the raw EMG signal. Quantify the VMR as the area under the curve (AUC) during the distension period, corrected for baseline activity. Compare the dose-dependent effects of Solabegron on the VMR to the vehicle control.
Experimental Workflow: Colorectal Distension (CRD) Model
Caption: Workflow for assessing visceral analgesia using the CRD model.
Ex Vivo Model: Somatostatin Release from Primary Adipocytes
This assay quantifies the ability of a compound to stimulate somatostatin release from isolated adipocytes.
Objective: To measure the concentration-dependent effect of Solabegron on somatostatin release from cultured human primary adipocytes.
Materials:
-
Human primary adipocytes
-
Culture medium (e.g., Krebs-Ringer bicarbonate buffer with BSA)
-
Solabegron, β3-AR antagonist (e.g., SR-59230), and vehicle
-
Protease inhibitors
-
Somatostatin ELISA kit
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Culture: Culture human primary adipocytes according to standard protocols.
-
Pre-incubation: Wash the adipocytes and pre-incubate them in buffer for 30-60 minutes to establish a baseline.
-
Stimulation: Replace the buffer with fresh buffer containing various concentrations of Solabegron, vehicle, or Solabegron plus a β3-AR antagonist. Include a positive control like a high concentration of KCl to induce depolarization-mediated release.
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant into pre-chilled tubes containing protease inhibitors to prevent SST degradation.
-
Sample Processing: Centrifuge the samples to pellet any cellular debris.
-
Quantification: Measure the concentration of somatostatin in the supernatant using a high-sensitivity commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the amount of released somatostatin to the total protein content or cell number. Plot the concentration-response curve for Solabegron-induced somatostatin release.
Ex Vivo Model: Neuronal Excitability using Voltage-Sensitive Dyes
This technique allows for the real-time measurement of membrane potential changes in multiple neurons simultaneously, providing a direct assessment of neuronal excitability.
Objective: To determine the effect of Solabegron on the excitability of human submucous neurons.
Materials:
-
Freshly dissected human intestinal tissue (submucosa)
-
Carbogenated Krebs solution
-
Voltage-sensitive dye (e.g., Di-8-ANEPPS)
-
Nicotine (or other neuronal stimulant)
-
Solabegron, β3-AR antagonist, SST2-receptor antagonist (e.g., CYN154806)
-
Fluorescence microscopy setup with a high-speed camera
-
Microperfusion system
Procedure:
-
Tissue Preparation: Prepare whole-mounts of human submucous plexus from fresh surgical specimens.
-
Dye Loading: Incubate the tissue with a voltage-sensitive dye to allow it to incorporate into neuronal membranes.
-
Imaging Setup: Mount the preparation in a recording chamber on a fluorescence microscope and perfuse with Krebs solution.
-
Baseline Recording: Record baseline neuronal activity. Use a neuronal stimulant like nicotine applied via pressure ejection to evoke action potentials and record the resulting changes in fluorescence, which correspond to changes in membrane potential.
-
Compound Application: Perfuse the tissue with Solabegron (or other test agents) for a set duration.
-
Post-Compound Recording: While perfusing with the compound, re-apply the nicotine stimulus and record the neuronal response.
-
Data Analysis: Analyze the imaging data to quantify the spike frequency and amplitude of action potentials before and after the application of Solabegron. Compare these changes to control experiments and experiments including antagonists.
Conclusion and Future Directions
The available evidence provides a strong mechanistic foundation for the visceral analgesic properties of this compound. The activation of β3-adrenoceptors on adipocytes, leading to the release of somatostatin and subsequent inhibition of enteric neuron excitability, is a novel and compelling pathway for pain modulation in the gut.[1]
However, a significant gap exists in the public domain regarding quantitative data that directly demonstrates this analgesic effect in validated preclinical models of visceral pain and in clinical trials for IBS. The data from OAB studies confirms that Solabegron is generally safe and well-tolerated at clinically relevant doses. [cite: Ohlstein et al., 2012]
Future research should focus on:
-
Preclinical Visceral Pain Models: Conducting studies using the colorectal distension model to generate dose-response data for Solabegron's effect on the visceromotor response.
-
Clinical Trials in IBS: If not already completed and published, well-designed clinical trials are needed to evaluate the efficacy of Solabegron on abdominal pain, the primary symptom of IBS.
-
Target Engagement: Further elucidating the role of periganglionic adipocytes and confirming target engagement in the gut at clinically relevant doses.
References
Solabegron Hydrochloride: A Technical Guide to its Role in Bladder Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solabegron hydrochloride is a selective agonist of the β3-adrenergic receptor (β3-AR), a key therapeutic target for the management of overactive bladder (OAB). Its mechanism of action centers on the relaxation of the detrusor smooth muscle of the bladder, leading to increased bladder capacity and a reduction in OAB symptoms. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the role of solabegron in bladder smooth muscle relaxation, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate its effects.
Mechanism of Action: β3-Adrenergic Receptor Agonism
Solabegron is a potent and selective agonist for the β3-adrenergic receptor.[1] The human bladder primarily expresses the β3-AR subtype, which is the main physiological mechanism for causing detrusor smooth muscle relaxation during the bladder filling phase.[2] By selectively targeting this receptor, solabegron mimics the action of endogenous catecholamines that mediate bladder relaxation, without significantly impacting β1- and β2-adrenergic receptors, which are more prevalent in cardiovascular tissues. This selectivity is crucial for its favorable side-effect profile, particularly concerning cardiovascular parameters.
Signaling Pathway
The binding of solabegron to the β3-adrenergic receptor on detrusor smooth muscle cells initiates a well-defined signaling cascade. This process is primarily mediated by the Gs alpha subunit of the G-protein coupled receptor, which in turn activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle. One of the key mechanisms downstream of PKA activation is the opening of large-conductance calcium-activated potassium channels (BK channels).[3][4] The efflux of potassium ions through these channels leads to hyperpolarization of the cell membrane, making it less excitable and promoting relaxation.
Quantitative Data
Receptor Binding and Functional Activity
The selectivity and potency of solabegron at the β3-adrenergic receptor have been quantified in various preclinical studies.
| Parameter | β1-AR | β2-AR | β3-AR | Reference |
| EC50 (nM) | 1,259 | 3,981 | 3.98 | Uehling et al. 2006[5] |
| Intrinsic Activity (vs. Isoproterenol) | 0.02 | 0.05 | 0.79 | Uehling et al. 2006[5] |
| EC50 for cAMP Accumulation (nM) | - | - | 22 ± 6 | Hicks et al. 2007[6] |
| Intrinsic Activity for cAMP Accumulation (vs. Isoproterenol) | <10% | <10% | 90% | Hicks et al. 2007[6] |
| EC50 in pre-contracted human bladder strips (nM) | - | - | 1.9 | Tyagi et al., 2009[7] |
Clinical Efficacy in Overactive Bladder (Phase II Study)
A Phase II, multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy of solabegron in 258 women with moderate to severe OAB.[8][9]
| Endpoint | Placebo | Solabegron (125 mg, twice daily) | p-value |
| Change from Baseline in Incontinence Episodes/24h (%) | - | -65.6% | 0.025 |
| Adjusted Mean Difference from Placebo in Incontinence Episodes (%) | - | 21% improvement | 0.025 |
| Change in Micturition Frequency/24h | - | Significant reduction | - |
| Change in Volume Voided per Micturition | - | Significant increase | - |
Experimental Protocols
In Vitro Bladder Smooth Muscle Strip Contractility Assay
This assay is fundamental for assessing the direct relaxant effects of compounds on bladder tissue.
Detailed Methodology:
-
Tissue Preparation: Human or animal bladders are excised and placed in cold Krebs-Henseleit solution. The detrusor muscle is dissected free of mucosa and cut into longitudinal strips (e.g., 2-3 mm wide and 5-7 mm long).
-
Mounting: Strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. One end is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: Tissues are equilibrated under a resting tension (e.g., 1 gram) for a period of 60-90 minutes, with washes every 15-20 minutes.
-
Viability Test: Tissue viability is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Compound Evaluation: Bladder strips are pre-contracted with an agent like carbachol or KCl. Once a stable contraction is achieved, cumulative concentrations of solabegron are added to the bath to generate a concentration-response curve for relaxation.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. An EC50 value (the concentration of solabegron that produces 50% of the maximal relaxation) is then calculated.
In Vivo Cystometry in Anesthetized Dogs
This in vivo model assesses the effects of a compound on bladder function in a more physiologically relevant setting.
Detailed Methodology:
-
Animal Preparation: Female beagle dogs are anesthetized, and catheters are placed for drug administration and blood pressure monitoring. A catheter is inserted into the bladder via the urethra or directly through the bladder dome for infusion and pressure measurement.
-
Bladder Irritation (Optional): To mimic OAB, the bladder can be irritated by intravesical instillation of a dilute acetic acid solution.
-
Cystometry: The bladder is slowly filled with saline at a constant rate. Intravesical pressure is continuously monitored. The volume at which a micturition contraction occurs (micturition threshold) is recorded.
-
Drug Administration: Solabegron or vehicle is administered intravenously.
-
Post-Dose Cystometry: The cystometry procedure is repeated to determine the effect of the compound on the micturition threshold and other urodynamic parameters. An increase in the volume required to elicit a micturition reflex indicates enhanced bladder storage, consistent with a relaxant effect.
Logical Relationship: From Cellular Action to Clinical Benefit
The therapeutic effect of solabegron in OAB is a direct consequence of its molecular and cellular actions.
Conclusion
This compound's role as a selective β3-adrenergic receptor agonist provides a targeted approach to relaxing bladder smooth muscle. Preclinical data robustly demonstrates its mechanism of action via the cAMP-PKA signaling pathway, leading to detrusor relaxation. Clinical studies have translated these findings into meaningful improvements in OAB symptoms. The detailed experimental protocols outlined herein provide a framework for the continued investigation and development of this and other β3-AR agonists for urological conditions.
References
- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. β-Adrenergic relaxation of mouse urinary bladder smooth muscle in the absence of large-conductance Ca2+-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. β3‐Adrenoceptors in the normal and diseased urinary bladder—What are the open questions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AltheRx reports positive Phase II data of Solabegron drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Solabegron - Wikipedia [en.wikipedia.org]
Early-Phase Clinical Development of Solabegron Hydrochloride for Overactive Bladder: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solabegron (formerly GW427353) is a potent and selective β3-adrenoceptor agonist investigated for the treatment of overactive bladder (OAB). As a member of a novel class of therapeutic agents for OAB, its mechanism of action centers on the relaxation of the detrusor smooth muscle during the bladder filling phase, thereby increasing bladder capacity and reducing the symptoms of urinary urgency, frequency, and incontinence. This technical guide provides a comprehensive analysis of the available data from early-phase clinical trials of Solabegron hydrochloride, with a focus on its pharmacology, efficacy, and safety profile in the target population. Quantitative data from key Phase II studies are presented, alongside detailed experimental methodologies and visual representations of its signaling pathway and clinical trial workflow.
Introduction
Overactive bladder (OAB) is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology.[1] Historically, the mainstay of OAB pharmacotherapy has been antimuscarinic agents, which are often associated with bothersome side effects such as dry mouth and constipation, leading to poor patient adherence. The identification of the β3-adrenoceptor as the primary mediator of smooth muscle relaxation in the human detrusor muscle has paved the way for a new therapeutic class: β3-adrenoceptor agonists.[2][3]
This compound is a selective β3-adrenoceptor agonist that has been evaluated in early-phase clinical trials for its potential to offer a favorable efficacy and tolerability profile for patients with OAB.[1][4] This document synthesizes the findings from these foundational studies.
Mechanism of Action
Solabegron acts as a selective agonist at the β3-adrenergic receptor, which is abundantly expressed on the detrusor smooth muscle of the human urinary bladder.[2] The binding of Solabegron to the β3-adrenoceptor initiates a G-protein-coupled signaling cascade. This process involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in the relaxation of the detrusor smooth muscle. This relaxation during the storage phase of the micturition cycle increases bladder capacity and reduces pathologic involuntary bladder contractions. Preclinical studies have demonstrated that Solabegron (GW427353) stimulates cAMP accumulation in cells expressing human β3-adrenoceptors and evokes bladder relaxation.[2]
Early-Phase Clinical Trial Program
Phase I Studies
A Phase I study (NCT02938507) was conducted to evaluate the safety, tolerability, and pharmacokinetics of immediate and modified-release formulations of orally administered Solabegron in healthy male subjects.[5] The study was a single-blind, randomized, crossover design. Key inclusion criteria for this study included a body weight of ≥ 50 kg and a BMI between 18.0 and 32.0 kg/m ².[5] While the study has been completed, detailed quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) have not been made publicly available. Such studies are crucial for dose selection and characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Phase II Clinical Efficacy and Safety
Two key Phase II studies have provided the main body of evidence for Solabegron's efficacy and safety in patients with OAB.
This multicenter, randomized, double-blind, placebo-controlled trial was a foundational study for Solabegron in OAB.[6]
-
Experimental Protocol:
-
Participants: The study enrolled 258 adult women with OAB symptoms for at least 6 months, defined as having one or more incontinence episodes and eight or more micturitions per 24 hours.[6]
-
Intervention: Patients were randomized to receive Solabegron 50 mg twice daily (n=88), Solabegron 125 mg twice daily (n=85), or a matching placebo twice daily (n=85) for 8 weeks.[6]
-
Endpoints: The primary efficacy endpoint was the percentage change from baseline to week 8 in the number of incontinence episodes over 24 hours. Secondary endpoints included changes in micturitions per 24 hours, urgency episodes per 24 hours, and volume voided per micturition.[6] Data was collected via electronic patient diaries.
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events (AEs), vital signs (including 24-hour ambulatory blood pressure monitoring), and ECGs.[6]
-
Statistical Analysis: A linear model was used for the analysis of efficacy endpoints.[6]
-
-
Quantitative Results:
Table 1: Key Efficacy Outcomes of the Phase II Proof-of-Concept Study at Week 8
Endpoint Placebo (n=85) Solabegron 50 mg BID (n=88) Solabegron 125 mg BID (n=85) % Change in Incontinence Episodes/24h --- Not Statistically Significant Statistically Significant (p=0.025 vs. Placebo) Change in Micturitions/24h --- Not Statistically Significant Statistically Significant Reduction | Increase in Volume Voided/Micturition | --- | Not Statistically Significant | Statistically Significant Increase |
Note: Specific mean change values for all endpoints were not fully detailed in the abstract. The 125 mg twice-daily dose demonstrated a statistically significant reduction in incontinence episodes compared to placebo.[6] This dose also led to significant reductions in micturition frequency and increases in the volume of urine voided.[6]
Table 2: Safety and Tolerability Profile
Adverse Event Profile Placebo Solabegron 50 mg BID Solabegron 125 mg BID Overall Incidence of AEs Similar across all groups Similar across all groups Similar across all groups | Cardiovascular Safety | No significant changes in BP or heart rate | No significant changes in BP or heart rate | No significant changes in BP or heart rate |
The study concluded that Solabegron was safe and well-tolerated, with an adverse event profile comparable to placebo.[6] Importantly, no significant effects on blood pressure or heart rate were observed.[6]
This study was designed to further evaluate the efficacy and safety of Solabegron and to inform dose selection for potential Phase III trials.[7][8][9]
-
Experimental Protocol:
-
Participants: The study enrolled 435 women aged 18 to 80 with symptoms of OAB.[7][9]
-
Intervention: This was a 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Patients received one of two doses of Solabegron (125 mg or 175 mg) twice daily or a placebo.[8][9]
-
Endpoints: The primary endpoint was the mean change from baseline in the number of micturitions per day at week 12.[7][8] Secondary endpoints included the percent reduction of urge urinary incontinence (UUI) episodes, dry rate, and urgency episodes.[7]
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).[7]
-
-
Quantitative Results: Top-line results announced via a press release indicated that the study met its primary endpoint.[7]
Table 3: Summary of Efficacy Findings from the VEL-2002 Study
Endpoint Outcome Primary: Mean Change in Micturitions/Day Statistically significant improvement compared to placebo at week 12.[7] Secondary: % Reduction in UUI Episodes Statistically significant improvement.[7] Secondary: Dry Rate Statistically significant improvement.[7] | Secondary: Urgency Episodes | Statistically significant improvement.[7] |
Note: Specific numerical data and p-values from this study have not been published in peer-reviewed literature and are sourced from company press releases.
In terms of safety, Solabegron was reported to be generally well-tolerated, with infrequent TEAEs and SAEs that were comparable between the Solabegron and placebo groups.[7]
Clinical Trial Workflow
The execution of a Phase II OAB clinical trial, such as those conducted for Solabegron, follows a structured workflow designed to ensure patient safety and data integrity.
References
- 1. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder [pubmed.ncbi.nlm.nih.gov]
- 2. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β3‐Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Velicept Therapeutics Announces Positive Top-Line Phase 2b Results for Solabegron in the Treatment of Overactive Bladder (OAB) — Fountain Healthcare Partners [fh-partners.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Velicept begins Phase IIb trial of solabegron for overactive bladder - Clinical Trials Arena [clinicaltrialsarena.com]
The Journey of Solabegron (GW-427,353): A β3-Adrenergic Agonist from Discovery to Clinical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Solabegron (formerly GW-427,353), a selective β3-adrenergic receptor agonist. The document details its journey from initial synthesis and screening to preclinical evaluation and clinical trial findings for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).
Discovery and Lead Optimization
Solabegron was discovered and developed by GlaxoSmithKline as part of a research program focused on identifying potent and selective β3-adrenergic receptor agonists.[1] The development of Solabegron emerged from the understanding that β3-adrenoceptors are predominantly expressed in the human bladder detrusor muscle and play a crucial role in its relaxation.[2] This targeted approach aimed to offer a novel therapeutic option for OAB with a potentially more favorable side-effect profile compared to existing antimuscarinic agents.[2]
While specific details of the initial high-throughput screening campaign are not extensively published, the discovery process likely involved screening a large compound library against cell lines expressing the human β3-adrenergic receptor. Promising hits would have then undergone a rigorous lead optimization process to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of GW-427,353.
Preclinical Development
In Vitro Pharmacology
Preclinical in vitro studies were crucial in characterizing the pharmacological profile of Solabegron. These studies established its high potency and selectivity for the human β3-adrenergic receptor.
Table 1: In Vitro Potency and Selectivity of Solabegron [3][4]
| Parameter | Value | Cell Line |
| EC50 for cAMP accumulation (β3-AR) | 22 ± 6 nM | Chinese Hamster Ovary (CHO) cells expressing human β3-AR |
| Intrinsic Activity (vs. Isoproterenol) | 90% | CHO cells expressing human β3-AR |
| Response at 10,000 nM (β1-AR) | <10% of Isoproterenol max response | CHO cells expressing human β1-AR |
| Response at 10,000 nM (β2-AR) | <10% of Isoproterenol max response | CHO cells expressing human β2-AR |
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human β1, β2, or β3-adrenergic receptor were used. Cells were incubated with varying concentrations of Solabegron. The intracellular cyclic adenosine monophosphate (cAMP) levels were then measured using a competitive binding assay. The EC50 value, representing the concentration of Solabegron that elicits 50% of the maximal response, was calculated to determine its potency. Selectivity was assessed by comparing the response at high concentrations in cells expressing β1 and β2 receptors to the response in cells expressing the β3 receptor.
In Vivo Pharmacology
In vivo studies in animal models were conducted to evaluate the physiological effects of Solabegron, particularly on bladder function.
Table 2: In Vivo Effects of Solabegron on Bladder Function in Anesthetized Dogs [3][4]
| Parameter | Effect of Solabegron | Model |
| Micturition Threshold (Bladder Capacity) | Increased | Acetic acid-induced bladder irritation model |
| Bladder Voiding | No effect | Acetic acid-induced bladder irritation model |
| Detrusor Muscle Relaxation | Evoked relaxation | Isolated dog bladder strips |
Female dogs were anesthetized, and a catheter was inserted into the bladder for saline infusion and pressure measurement. Bladder irritation was induced by intravesical administration of acetic acid. Solabegron was administered intravenously, and changes in bladder capacity (micturition threshold) and voiding pressure were recorded. The effect of Solabegron was compared to a vehicle control.
Mechanism of Action
Solabegron exerts its therapeutic effects by selectively activating β3-adrenergic receptors. This activation triggers a downstream signaling cascade, primarily involving the production of cyclic adenosine monophosphate (cAMP).
Signaling Pathway of Solabegron
Caption: Solabegron's signaling cascade.
In the context of OAB, the increased levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to the relaxation of the detrusor smooth muscle and an increase in bladder capacity.[4] For IBS, the mechanism is thought to involve the release of somatostatin from adipocytes upon β3-AR activation.[5] Somatostatin then acts on enteric neurons to decrease their excitability, which may contribute to the visceral analgesic effects observed.[5]
Clinical Development
Solabegron has undergone Phase II clinical trials for both overactive bladder and irritable bowel syndrome.
Overactive Bladder (OAB)
A multicenter, randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of Solabegron in women with moderate to severe OAB.[6][7]
Table 3: Phase II Clinical Trial of Solabegron for Overactive Bladder - Efficacy Results [6][8]
| Endpoint (at 8 weeks) | Placebo (n=85) | Solabegron 50 mg (twice daily) (n=88) | Solabegron 125 mg (twice daily) (n=85) |
| Mean Reduction in Incontinence Episodes/day (%) | - | - | 65.6% (p=0.025 vs. placebo) |
| Mean Reduction in Micturitions/day | - | - | -0.8 (p=0.036 vs. placebo) |
| Mean Increase in Volume Voided/micturition (%) | - | - | +27% (p<0.001 vs. placebo) |
Table 4: Phase II Clinical Trial of Solabegron for Overactive Bladder - Safety and Tolerability [6][8][9]
| Adverse Event | Placebo (n=85) | Solabegron 50 mg (twice daily) (n=88) | Solabegron 125 mg (twice daily) (n=85) |
| Any Adverse Event (%) | Similar across groups | Similar across groups | Similar across groups |
| Headache (%) | 8% | - | 8% |
| Nasopharyngitis (%) | 11% | - | 6% |
| Dry Mouth (%) | 4% | - | 1% |
| Hypertension-related Withdrawals | 0 | 2 | 2 |
| Serious Adverse Events | 1 (Bladder Cancer, post-study) | 2 (Urosepsis, Depression; not treatment-related) | 0 |
The study concluded that Solabegron at a dose of 125 mg twice daily was effective in reducing the symptoms of OAB and was generally well-tolerated.[6][8]
Caption: Phase II OAB clinical trial workflow.
Irritable Bowel Syndrome (IBS)
A Phase IIa, randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of Solabegron in patients with IBS.[10]
Table 5: Phase IIa Clinical Trial of Solabegron for Irritable Bowel Syndrome - Study Design [10]
| Parameter | Description |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Crossover |
| Patient Population | 102 patients with IBS (meeting Rome II criteria) |
| Primary Outcome | Average adequate relief rate of IBS pain or discomfort |
| Secondary Outcomes | Blood levels of Solabegron, safety, and tolerability |
The results of this study showed that Solabegron led to a significant reduction in pain associated with IBS and a trend towards a greater improvement in the quality of life when compared to placebo.[1] The tolerability profile was similar to that of placebo.[1]
Conclusion
Solabegron (GW-427,353) is a potent and selective β3-adrenergic receptor agonist that has demonstrated promising results in preclinical and Phase II clinical studies for the treatment of overactive bladder and irritable bowel syndrome. Its targeted mechanism of action offers a potential alternative to existing therapies with a favorable safety and tolerability profile. Further clinical development will be necessary to fully establish its efficacy and safety in larger patient populations.
References
- 1. Solabegron - Wikipedia [en.wikipedia.org]
- 2. The effects of a new selective beta3-adrenoceptor agonist (GW427353) on spontaneous activity and detrusor relaxation in human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. AltheRx reports positive Phase II data of Solabegron drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Solabegron Safe and Effective in Overactive Bladder [medscape.com]
- 9. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 10. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
Solabegron Hydrochloride: A Technical Guide to Therapeutic Applications Beyond Overactive Bladder and Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solabegron hydrochloride, a selective β3-adrenoceptor agonist, has been primarily investigated for its efficacy in treating overactive bladder (OAB) and irritable bowel syndrome (IBS). However, the widespread expression of the β3-adrenoceptor in tissues beyond the bladder and gut, particularly in adipose and cardiovascular tissues, suggests a broader therapeutic potential. This technical guide explores the preclinical and clinical evidence for Solabegron's applications in metabolic disorders, such as obesity and type 2 diabetes, and its potential cardiovascular effects. We delve into its mechanism of action, summarize available quantitative data, provide detailed experimental protocols from key studies, and visualize the core signaling pathways.
Introduction: The β3-Adrenoceptor as a Therapeutic Target
The β3-adrenoceptor, a member of the G-protein coupled receptor family, is predominantly expressed in white and brown adipose tissue, the detrusor muscle of the bladder, and the gastrointestinal tract. Its activation is known to mediate a range of physiological effects, including lipolysis, thermogenesis, and smooth muscle relaxation. While the clinical applications of β3-agonists like Mirabegron for OAB are well-established, the therapeutic potential in other areas is an active field of research. Solabegron (GW427353) is a potent and selective β3-adrenoceptor agonist that has shown promise beyond its primary indications.
Mechanism of Action
Solabegron exerts its effects by binding to and activating β3-adrenoceptors. This activation triggers a cascade of intracellular signaling events, primarily through the Gs-alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.
Signaling in Adipose Tissue: Lipolysis and Thermogenesis
In adipose tissue, the increase in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates and activates key enzymes and transcription factors involved in energy metabolism.[1][2]
-
Lipolysis: PKA phosphorylates hormone-sensitive lipase (HSL) and perilipin, proteins that coat lipid droplets. This phosphorylation promotes the breakdown of triglycerides into free fatty acids and glycerol, which can then be released into the bloodstream for use as an energy source.
-
Thermogenesis: PKA also phosphorylates transcription factors such as cAMP response element-binding protein (CREB) and p38 mitogen-activated protein kinase (p38 MAPK).[1][3] These factors upregulate the expression of genes involved in thermogenesis, most notably Uncoupling Protein 1 (UCP1).[4][5] UCP1 is predominantly found in the mitochondria of brown and beige adipocytes and uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat.
Visceral Analgesia: The Role of Somatostatin
A key mechanism underlying Solabegron's efficacy in IBS is its ability to induce the release of somatostatin from adipocytes.[6] Somatostatin is a peptide hormone with inhibitory functions. In the gut, it can reduce visceral sensitivity and pain perception by acting on somatostatin receptors (SSTRs) on enteric neurons.[6]
Potential Therapeutic Applications Beyond OAB and IBS
The metabolic effects of β3-adrenoceptor activation position Solabegron as a potential therapeutic agent for a range of metabolic disorders.
Metabolic Syndrome, Obesity, and Type 2 Diabetes
Preclinical studies suggest that β3-adrenoceptor agonists can improve metabolic parameters. While specific clinical trial data for Solabegron in these indications is limited, studies on other β3-agonists like Mirabegron provide a strong rationale.
Preclinical Evidence: Studies in db/db mice, a model for type 2 diabetes, have shown that treatment with selective β3-AR agonists, including compounds structurally related to Solabegron, leads to dose-dependent reductions in plasma insulin, glucose, and HbA1c levels. While the full publication with detailed methodology for Solabegron in this specific model is not publicly available, the general findings point towards improved glycemic control.
Clinical Rationale: By promoting lipolysis and increasing energy expenditure through thermogenesis, Solabegron could potentially contribute to weight reduction and improved insulin sensitivity in patients with obesity and type 2 diabetes. The increase in UCP1 expression in adipose tissue is a key target for anti-obesity therapies.[7]
Cardiovascular Effects
The expression of β3-adrenoceptors in the cardiovascular system has raised interest in their therapeutic potential, as well as questions about the cardiovascular safety of β3-agonists.
Cardiovascular Safety of Solabegron: Clinical trials for OAB have provided valuable safety data. In a multicenter, double-blind, randomized, placebo-controlled trial, Solabegron (at doses of 50 mg and 125 mg twice daily) did not show significant differences in mean changes from baseline in systolic blood pressure, diastolic blood pressure, mean arterial pressure, or heart rate compared to placebo over an 8-week period.[8] This suggests a favorable cardiovascular safety profile at therapeutic doses for OAB.
Potential Therapeutic Applications: The activation of β3-adrenoceptors in the heart is thought to have a cardioprotective role by opposing the effects of β1- and β2-adrenoceptor stimulation, which can be detrimental in conditions like heart failure. However, further research is needed to explore the therapeutic potential of Solabegron in specific cardiovascular diseases.
Quantitative Data
While extensive quantitative data for Solabegron outside of OAB and IBS is not yet available in the public domain, the following table summarizes the key cardiovascular safety findings from the Phase II OAB trial.
Table 1: Cardiovascular Safety of Solabegron in a Phase II OAB Trial [8]
| Parameter | Solabegron 125 mg (twice daily) | Placebo |
| Change from Baseline in Systolic Blood Pressure (mmHg) | No significant difference | No significant difference |
| Change from Baseline in Diastolic Blood Pressure (mmHg) | No significant difference | No significant difference |
| Change from Baseline in Mean Arterial Pressure (mmHg) | No significant difference | No significant difference |
| Change from Baseline in Heart Rate (bpm) | No significant difference | No significant difference |
Experimental Protocols
Detailed experimental protocols for Solabegron in preclinical metabolic studies are not widely published. However, based on standard methodologies for evaluating β3-adrenoceptor agonists, the following protocols can be outlined.
In Vitro Lipolysis Assay in Adipocytes
Objective: To determine the effect of Solabegron on lipolysis in cultured adipocytes.
Methodology:
-
Cell Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) or primary human adipocytes into mature adipocytes.
-
Treatment: Treat mature adipocytes with varying concentrations of this compound or a vehicle control. A positive control, such as the non-selective β-agonist isoproterenol, should be included.
-
Glycerol Measurement: After a defined incubation period (e.g., 2-4 hours), collect the culture medium. Measure the concentration of glycerol released into the medium using a commercially available colorimetric or fluorometric assay kit.[9]
-
Data Analysis: Normalize glycerol release to the total protein content of the cells in each well. Plot a dose-response curve to determine the EC50 of Solabegron for lipolysis.
In Vivo Study in a Murine Model of Obesity and Diabetes (e.g., db/db mice)
Objective: To evaluate the effect of Solabegron on metabolic parameters in a relevant animal model.
Methodology:
-
Animal Model: Use db/db mice, which are genetically deficient in the leptin receptor and develop obesity, hyperglycemia, and insulin resistance.
-
Treatment: Administer this compound or a vehicle control to the mice daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Monitor body weight and food intake regularly.
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.
-
Blood Parameters: Collect blood samples to measure fasting glucose, insulin, HbA1c, triglycerides, and free fatty acids.
-
-
Tissue Analysis: At the end of the study, collect adipose tissue (white and brown) and liver for gene expression analysis (e.g., qPCR for UCP1, PGC-1α) and histological examination.[5]
Measurement of Somatostatin Release from Adipocytes
Objective: To quantify the release of somatostatin from adipocytes in response to Solabegron.
Methodology:
-
Adipocyte Culture: Use primary human adipocytes or a suitable adipocyte cell line.
-
Treatment: Treat the adipocytes with this compound at various concentrations.
-
Sample Collection: Collect the culture supernatant after a specified incubation time.
-
Somatostatin Quantification: Measure the concentration of somatostatin in the supernatant using a sensitive enzyme-linked immunosorbent assay (ELISA) kit.[6]
Signaling Pathway and Experimental Workflow Visualizations
Solabegron Signaling Pathway in Adipocytes
References
- 1. Signaling Pathways Regulating Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. β-adrenergic receptor signaling evokes the PKA-ASK axis in mature brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UCP1 expression in human brown adipose tissue is inversely associated with cardiometabolic risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols: cAMP Accumulation Assay Using Solabegron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a cyclic adenosine monophosphate (cAMP) accumulation assay to characterize the activity of Solabegron hydrochloride, a selective β3-adrenergic receptor (β3-AR) agonist. This assay is crucial for determining the potency and efficacy of compounds targeting Gs-coupled G protein-coupled receptors (GPCRs) like the β3-AR.
Introduction
This compound is a selective agonist for the β3-adrenergic receptor, which is predominantly expressed in the bladder and adipocytes.[1][2] Activation of the β3-AR by an agonist like Solabegron initiates a signaling cascade that involves the stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cAMP.[3][4] The subsequent increase in intracellular cAMP levels mediates various physiological responses, including the relaxation of bladder smooth muscle.[1][3] Therefore, measuring the accumulation of cAMP in response to this compound is a direct method to quantify its agonistic activity at the β3-AR.
Signaling Pathway of this compound at the β3-Adrenergic Receptor
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro potency and efficacy of this compound in stimulating cAMP accumulation in various cell lines expressing the human β3-adrenergic receptor.
| Cell Line | Assay Type | EC50 (nM) | Intrinsic Activity (vs. Isoproterenol) | Reference |
| CHO cells | cAMP accumulation | 22 ± 6 | 90% | [5][6][7] |
| HEK cells | cAMP accumulation | Not explicitly stated, but shown to be a strong partial agonist | ~70% of isoproterenol | [8] |
| CHO-K1 cells | cAMP accumulation | 27.6 | 96% | [9][10][11] |
| CHO-K1 cells (lower receptor density) | cAMP accumulation | 83.6 | 91% | [9][11] |
*EC50 (Half-maximal effective concentration) is a measure of the drug's potency. *Intrinsic Activity refers to the maximal effect of the drug as a percentage of the maximal effect of a full agonist, in this case, isoproterenol.
Experimental Protocol: cAMP Accumulation Assay
This protocol is a synthesized methodology based on established procedures for measuring cAMP accumulation in response to β3-AR agonists.[8][12] It is designed for a 384-well plate format using a commercially available cAMP assay kit, such as the AlphaScreen™ cAMP Assay Kit.
Experimental Workflow
Caption: Workflow for the cAMP accumulation assay.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenergic receptor.
-
This compound: Stock solution prepared in 50% DMSO/50% distilled water at 10 mM and stored at -20°C.[8]
-
Isoproterenol: (Positive control/reference agonist) 10 mM stock in distilled water, stored at -20°C.
-
Forskolin: (Stimulator of adenylyl cyclase) 50 mM stock in DMSO, stored at -20°C.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or MEM supplemented with 10% FBS).
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: e.g., AlphaScreen™ cAMP Assay Kit (PerkinElmer) or similar.
-
Assay Plates: White, opaque 384-well plates.
-
Reagent-grade water and DMSO.
-
Plate reader: Capable of detecting the signal from the chosen assay kit (e.g., EnVision™ Multilabel plate reader for AlphaScreen).
Step-by-Step Methodology
1. Cell Preparation and Seeding: a. Culture the β3-AR expressing cells according to standard protocols. b. On the day before the assay, detach the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Dilute the cells to the desired density (e.g., 625 cells/5 µL for HEK cells) in culture medium.[8] e. Seed 5 µL of the cell suspension into each well of a 384-well plate. f. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Preparation of Reagents: a. This compound Dilutions: i. Thaw the 10 mM stock solution. ii. Prepare a serial dilution series (e.g., 11-point, 1:3 or 1:10 dilution) in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a PDE inhibitor like 0.5 mM IBMX).[12][13] The final concentration range should typically span from picomolar to micromolar to capture the full dose-response curve. b. Control Dilutions: i. Prepare a similar serial dilution of isoproterenol as a positive control. ii. Prepare a high concentration of forskolin (e.g., 100 µM) to determine the maximum possible cAMP accumulation.[8] c. Assay Kit Reagents: Prepare the detection reagents (e.g., acceptor beads, biotin-cAMP, donor beads) according to the manufacturer's instructions.
3. Agonist Stimulation: a. Carefully remove the culture medium from the cell plate, being cautious not to disturb the cell monolayer. b. Add 5 µL of the prepared this compound dilutions, controls, or vehicle (stimulation buffer with the same final DMSO concentration as the highest drug concentration) to the appropriate wells. c. Incubate the plate at room temperature for 30 minutes.[8]
4. Cell Lysis and cAMP Detection: a. Following the stimulation period, add the cAMP assay kit's lysis and detection reagents. For the AlphaScreen kit, this typically involves adding a mix containing acceptor beads.[8] b. The specific volumes and composition of the lysis/detection mix will be detailed in the kit's manual. For example, a 15 µL mix of biotin-cAMP and streptavidin donor beads might be added.[8] c. Seal the plate to prevent evaporation.
5. Incubation and Signal Reading: a. Incubate the plate at room temperature in the dark for the time specified by the kit manufacturer. This can range from 1 to 20 hours.[8] b. After incubation, read the plate using a microplate reader compatible with the assay technology.
6. Data Analysis: a. Standard Curve: A cAMP standard curve should be run in parallel on the same plate to allow for the conversion of the raw signal (e.g., AlphaScreen counts) to absolute cAMP concentrations (e.g., fmol/well). b. Dose-Response Curves: Plot the cAMP concentration (or raw signal) against the logarithm of the agonist concentration. c. EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the dose-response curves and determine the EC50 value for this compound and the controls. d. Intrinsic Activity: Calculate the intrinsic activity of this compound by expressing its maximal response as a percentage of the maximal response induced by the full agonist, isoproterenol.
Conclusion
This protocol provides a comprehensive framework for the in vitro characterization of this compound using a cAMP accumulation assay. Adherence to these guidelines, with appropriate optimization for specific cell lines and assay kits, will enable researchers to generate robust and reproducible data on the potency and efficacy of this and other β3-adrenergic receptor agonists.
References
- 1. Solabegron - Wikipedia [en.wikipedia.org]
- 2. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: In Vivo Efficacy of Solabegron in an Acetic Acid-Induced Bladder Irritation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, significantly impacting quality of life.[1][2] Solabegron (GW-427,353) is a selective β3-adrenergic receptor (β3-AR) agonist that has shown promise in treating OAB.[1][3][4] β3-AR agonists represent a newer therapeutic approach, distinct from antimuscarinic agents, that works by relaxing the bladder smooth muscle during the filling phase.[2][3] Preclinical evaluation of novel OAB therapies often utilizes animal models that mimic the bladder hyperactivity seen in patients. The intravesical acetic acid-induced bladder irritation model is a well-established and reproducible method for inducing a hyperactive bladder phenotype, characterized by increased voiding frequency and decreased bladder capacity.[5][6]
These application notes provide a detailed protocol for utilizing the acetic acid-induced bladder irritation model in rodents to evaluate the therapeutic efficacy of Solabegron. This document includes a comprehensive experimental workflow, detailed methodologies for in vivo procedures, urodynamic analysis, and histological assessment of bladder inflammation, along with data presentation and visualization of key pathways.
Mechanism of Action: Solabegron in Bladder Relaxation
Solabegron is a potent and selective agonist for the β3-adrenoceptor.[7] In the urinary bladder, the detrusor smooth muscle primarily expresses β3-ARs.[8] Activation of these receptors by Solabegron initiates a signaling cascade that leads to detrusor muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB.[3][7] The proposed signaling pathway is illustrated below.
Caption: Solabegron's signaling pathway in bladder detrusor muscle.
Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible data. The following diagram outlines the key phases of the experimental protocol.
Caption: Overall experimental workflow for Solabegron testing.
Detailed Experimental Protocols
Animal Model and Surgical Preparation
-
Species: Female Sprague-Dawley rats (200-250g) are commonly used. Mice (e.g., C57BL/6) can also be utilized.[9][10]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Catheter Implantation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Exteriorize the other end of the catheter subcutaneously to the back of the neck.
-
Close the abdominal incision in layers.
-
Allow the animals to recover for 3-4 days post-surgery before urodynamic testing.
-
Acetic Acid-Induced Bladder Irritation and Solabegron Administration
-
Apparatus: Place the conscious, unrestrained animal in a metabolic cage to allow for urine collection and measurement.[9]
-
Procedure:
-
Baseline Urodynamics: Connect the bladder catheter to a pressure transducer and an infusion pump. Infuse sterile saline at a constant rate (e.g., 0.05 mL/min) to record baseline urodynamic parameters for at least 1 hour.[5]
-
Induction of Irritation: Switch the infusate to a solution of 0.25-0.5% acetic acid in saline.[5][10] Continue the infusion at the same rate. This will induce bladder hyperactivity, typically characterized by an increased frequency of voiding contractions.[5][6]
-
Accommodation: Allow the bladder activity to stabilize for approximately 1-2 hours following the start of the acetic acid infusion.[6]
-
Solabegron Administration: Administer Solabegron or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage). Dosing will depend on the specific study design and preliminary dose-ranging experiments.
-
Post-Treatment Monitoring: Continue to record urodynamic parameters for a defined period (e.g., 1-2 hours) post-administration to assess the effects of Solabegron.
-
Urodynamic Analysis
Urodynamic recordings provide quantitative measures of bladder function.[11] The following parameters should be measured and analyzed:
-
Intercontraction Interval (ICI): The time between two consecutive voiding contractions. A shorter ICI indicates bladder hyperactivity.
-
Bladder Capacity: The volume of fluid infused into the bladder at the point of micturition. This is often reduced in the acetic acid model.[6]
-
Voided Volume: The volume of urine expelled during each micturition.
-
Basal Pressure (BP): The lowest bladder pressure recorded during the filling phase.
-
Threshold Pressure (TP): The bladder pressure immediately preceding a voiding contraction.
-
Non-voiding Contractions (NVCs): Rhythmic bladder contractions that do not result in voiding. An increase in NVCs is indicative of bladder overactivity.[12]
Data Presentation: Urodynamic Parameters
| Parameter | Saline Control (Baseline) | Acetic Acid + Vehicle | Acetic Acid + Solabegron | Expected Outcome with Solabegron |
| Intercontraction Interval (s) | Normal | Significantly Decreased | Increased vs. Vehicle | Increase |
| Bladder Capacity (mL) | Normal | Significantly Decreased | Increased vs. Vehicle | Increase |
| Voided Volume (mL) | Normal | Decreased | Increased vs. Vehicle | Increase |
| Non-voiding Contractions (count) | Low | Significantly Increased | Decreased vs. Vehicle | Decrease |
Note: This table presents expected trends. Actual values will be dependent on the specific experimental conditions.
Histological Assessment of Bladder Inflammation
-
Tissue Processing:
-
Euthanize the animal and carefully excise the urinary bladder.
-
Fix the bladder tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it at 5 µm thickness.[13]
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment and evaluation of inflammatory cell infiltration, submucosal edema, and urothelial integrity.[14]
-
Toluidine Blue or Giemsa Stain: To identify and quantify mast cells, which are often involved in inflammatory responses in the bladder.[6][13]
-
-
Inflammation Scoring: A semi-quantitative scoring system can be used to grade the severity of cystitis based on key histological features.[13][14]
Data Presentation: Bladder Inflammation Score
| Histological Feature | Control Group | Acetic Acid + Vehicle | Acetic Acid + Solabegron |
| Edema | 0 | 2-3 | 1-2 |
| Leukocyte Infiltration | 0 | 2-3 | 1-2 |
| Hemorrhage | 0 | 1-2 | 0-1 |
| Urothelial Damage | 0 | 2-3 | 1-2 |
| Overall Inflammation Score | 0 | 7-11 | 3-7 |
Scoring Scale: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe. This table provides an example scoring framework.[14]
Conclusion
The acetic acid-induced model of bladder irritation is a robust and clinically relevant tool for the preclinical evaluation of compounds targeting OAB, such as Solabegron.[7] By employing the detailed protocols for in vivo experimentation, urodynamic analysis, and histological assessment outlined in these application notes, researchers can effectively characterize the therapeutic potential of β3-AR agonists. The expected outcomes include a Solabegron-mediated increase in bladder capacity and intercontraction intervals, alongside a reduction in inflammatory markers within the bladder tissue. This comprehensive approach ensures the generation of high-quality, reproducible data essential for advancing the development of new treatments for overactive bladder.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solabegron - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. Stability of the Acetic Acid-Induced Bladder Irritation Model in Alpha Chloralose-Anesthetized Female Cats | PLOS One [journals.plos.org]
- 6. Stability of the Acetic Acid-Induced Bladder Irritation Model in Alpha Chloralose-Anesthetized Female Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urodynamic Findings in an Awake Chemical Cystitis Rat Model Observed by Simultaneous Registrations of Intravesical and Intraabdominal Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a method to study urodynamics and bladder nociception in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Muro-Neuro-Urodynamics ; a review of the functional assessment of mouse lower urinary tract function [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Gene Expression Profiling of Mouse Bladder Inflammatory Responses to LPS, Substance P, and Antigen-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of mouse bladder inflammatory response to E. coli lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of Solabegron Hydrochloride on Enteric Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Solabegron hydrochloride, a selective β3-adrenoceptor agonist, on the function of the enteric nervous system (ENS). The following methodologies are designed to enable researchers to accurately quantify the effects of Solabegron on enteric neuron excitability, neurotransmitter release, and intracellular signaling.
Introduction
This compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1][2] In the gastrointestinal tract, β3-ARs are expressed on various cells, including enteric neurons.[1] The activation of these receptors by Solabegron has been shown to modulate neuronal activity, primarily through an inhibitory action.[1] This effect is largely mediated by the release of somatostatin (SST), which subsequently acts on somatostatin receptors (SST2) present on submucous neurons, leading to a decrease in their excitability.[1] Understanding and quantifying these effects are crucial for the development of β3-AR agonists as potential therapeutics for functional gastrointestinal disorders.
Signaling Pathway of Solabegron in the Enteric Nervous System
The proposed mechanism of action for Solabegron in reducing enteric neuron excitability is depicted in the signaling pathway below.
Caption: this compound signaling pathway in the enteric nervous system.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to measure the effects of this compound on enteric neurons.
Voltage-Sensitive Dye (VSD) Imaging of Enteric Neuron Excitability
This protocol allows for the direct measurement of changes in membrane potential in a population of enteric neurons in response to Solabegron.
Experimental Workflow:
References
Application Notes and Protocols: Dosing and Administration of Solabegron Hydrochloride in Canine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solabegron hydrochloride (also known as GW427353) is a selective β3-adrenergic receptor agonist that has been investigated for its therapeutic potential in treating overactive bladder (OAB) by inducing detrusor muscle relaxation.[1][2][3] Canine models, particularly the beagle dog, have been instrumental in the preclinical evaluation of Solabegron's pharmacodynamic effects on bladder function.[4][5] These application notes provide a detailed overview of the dosing and administration of this compound in canine models based on published research, with a focus on intravenous administration for urodynamic studies.
It is important to note that comprehensive pharmacokinetic data, including Cmax, Tmax, AUC, and half-life, for Solabegron in canine models are not widely available in the public domain. Similarly, specific protocols for oral administration and formulation in dogs have not been extensively detailed in the available literature. The following protocols and data are primarily derived from intravenous studies.
Mechanism of Action: β3-Adrenergic Receptor Signaling
Solabegron selectively activates β3-adrenergic receptors located on the detrusor muscle of the urinary bladder.[1][2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][6] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and an increase in bladder capacity.[1][7]
Caption: Solabegron's β3-Adrenergic Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of intravenously administered Solabegron in anesthetized female beagle dogs.
Table 1: Intravenous Dosing and Plasma Concentrations
| Dose (mg/kg) | Average Plasma Concentration (ng/mL) | Molar Concentration (µM) |
| 1 | 2130 | 4.8 |
| 3 | 3343 | 7.5 |
Data from Hicks et al., 2007.[4]
Table 2: Pharmacodynamic Effects on Urodynamic Parameters
| Treatment | Dose (mg/kg, i.v.) | Change in Micturition Threshold Volume (%) | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) |
| Vehicle | - | No significant change | No significant change | No significant change |
| Solabegron | 1 | Increase | Decrease | Increase |
| Solabegron | 3 | Significant Increase | Significant Decrease | Significant Increase |
Data from Hicks et al., 2007.[4]
Experimental Protocols
In Vivo Model: Acetic Acid-Induced Bladder Irritation in Anesthetized Female Beagle Dogs
This protocol is based on the methodology described by Hicks et al., 2007.[4][5]
1. Animal Model:
-
Species: Beagle dog
-
Sex: Female
-
Weight: 6-10 kg
-
Housing: Fasted overnight with free access to water.
2. Anesthesia and Surgical Preparation:
-
Induce anesthesia with propofol (6 mg/kg, i.v.).
-
Maintain anesthesia with a continuous infusion of propofol (5 mg/min, i.v.).
-
Intubate the trachea to maintain a patent airway.
-
Insert cannulae into both cephalic veins for intravenous administration of anesthetic and test substances.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Insert a cannula into the dome of the bladder for saline/acetic acid infusion and pressure measurement.
-
Insert a catheter into the femoral artery for blood pressure monitoring.
-
Maintain body temperature using a heating pad.
-
Allow for a 30-minute stabilization period after surgery.
3. Urodynamic Measurements (Cystometry):
-
Continuously infuse saline into the bladder to evoke the micturition reflex.
-
Record bladder pressure, mean arterial pressure (MAP), and heart rate (HR).
-
After establishing a baseline, administer this compound or vehicle as an intravenous bolus.
-
Following drug administration, replace the saline infusion with 0.7% acetic acid in saline to induce bladder hyperactivity.
-
Continue to record urodynamic and cardiovascular parameters.
Caption: Experimental Workflow for Canine Cystometry.
4. Data Analysis:
-
Measure the micturition threshold volume (the volume of infused liquid required to induce a bladder contraction).
-
Calculate the percentage change in micturition threshold volume after drug administration compared to baseline.
-
Analyze changes in MAP and HR from pre-dosing values.
-
Collect blood samples at specified intervals to determine plasma drug concentrations.
Conclusion
The available data demonstrates that intravenous administration of this compound in canine models effectively increases bladder capacity, as evidenced by an increased micturition threshold volume. These effects are accompanied by cardiovascular changes, including a decrease in mean arterial pressure and an increase in heart rate. The provided protocols offer a foundation for researchers designing studies to further investigate the urodynamic effects of Solabegron and other β3-adrenergic receptor agonists in canines. Further research is warranted to establish a complete pharmacokinetic profile and to develop and validate protocols for oral administration in this species.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Diagnostics for Canine and Feline Lower Urinary Tract Disorders - WSAVA2008 - VIN [vin.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Solabegron's β3-Adrenergic Receptor Activity in CHO Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to studying the pharmacological activity of Solabegron, a selective β3-adrenergic receptor (β3-AR) agonist, using Chinese hamster ovary (CHO) cells. CHO cells are a robust and widely used model system for studying G-protein coupled receptors (GPCRs) due to their ease of transfection and culture.[1] These application notes detail the signaling pathways of the β3-AR, present quantitative data on Solabegron's activity, and provide step-by-step protocols for key experiments, including cAMP accumulation and radioligand binding assays.
Introduction to β3-Adrenergic Receptor Signaling
The β3-adrenergic receptor is a GPCR primarily expressed in adipose tissue and the urinary bladder.[2] Unlike the β1 and β2 subtypes, the β3-AR is relatively resistant to desensitization, making it an attractive therapeutic target.[3] Its activation by agonists like Solabegron triggers downstream signaling cascades.
The canonical pathway involves the coupling of the β3-AR to a stimulatory G-protein (Gs).[4] This activates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.[5][6] Depending on the specific receptor splice variant and cell type, the β3-AR can also couple to an inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase or activation of other pathways like the p38 MAPK and PKC pathways.[2][6][7]
Caption: Canonical Gs-protein signaling pathway activated by Solabegron.
Quantitative Data: Solabegron Activity in CHO Cells
Functional assays using CHO cells stably expressing human β-adrenergic receptor subtypes have been used to quantify the potency and selectivity of Solabegron. The data consistently demonstrates that Solabegron is a potent and selective agonist for the β3-AR.
Table 1: Pharmacological Profile of Solabegron at Human β-Adrenergic Receptors Expressed in CHO Cells | Parameter | β3-AR | β1-AR | β2-AR | Reference | | :--- | :--- | :--- | :--- | :--- | | EC₅₀ (nM) | 22 ± 6 | >10,000 | >10,000 |[8][9] | | | 27.6 | 588 | >10,000 |[10][11][12] | | | 83.6 | - | - |[10][13] | | Intrinsic Activity (%) | 90 | <10 | <10 |[8][9] | | | 96 | - | - |[12] | | EC₅₀ (Half-maximal effective concentration) is a measure of the drug's potency. | | Intrinsic Activity is relative to the full agonist Isoproterenol. |
As shown, Solabegron stimulates cAMP accumulation in CHO cells expressing the human β3-AR with EC₅₀ values in the nanomolar range.[8][9][10][11][12][13] In contrast, it produces minimal to no response in cells expressing β1-AR or β2-AR, even at high concentrations, highlighting its selectivity.[8][9][10][11]
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This functional assay measures the primary downstream signal of β3-AR activation. It is used to determine the potency (EC₅₀) and efficacy (intrinsic activity) of Solabegron.
Caption: Workflow for a cAMP accumulation functional assay.
Methodology:
-
Cell Preparation:
-
Assay Procedure:
-
Wash the cells gently with a buffered salt solution (e.g., PBS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in stimulation buffer for 15-30 minutes at 37°C. This prevents the degradation of newly synthesized cAMP.
-
Prepare serial dilutions of Solabegron. A non-selective agonist like Isoproterenol should be used as a positive control for maximal stimulation.
-
Add the diluted compounds to the wells and incubate for 30 minutes at 37°C.
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Solabegron concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ and Emax (maximal effect).
-
Calculate the intrinsic activity by comparing the Emax of Solabegron to the Emax of the full agonist Isoproterenol.
-
Protocol 2: Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of Solabegron for the β3-AR. It measures the ability of unlabeled Solabegron to compete with a radiolabeled ligand that has a known affinity for the receptor.
Caption: Workflow for a radioligand competitive binding assay.
Methodology:
-
Membrane Preparation:
-
Harvest CHO cells expressing the β3-AR and homogenize them in a cold lysis buffer.[17]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[17]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[17]
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[17]
-
To each well, add the following in order: assay buffer, cell membrane preparation, a fixed concentration of a suitable β3-AR radioligand (e.g., [3H]CGP 12177), and varying concentrations of unlabeled Solabegron.[17][18]
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a non-selective antagonist like propranolol).[18]
-
Incubate the plate with gentle agitation for 60 minutes at 30°C to allow the binding to reach equilibrium.[17]
-
-
Separation and Detection:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[17]
-
Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Solabegron concentration.
-
Fit the data to a one-site competition curve to determine the IC₅₀ (the concentration of Solabegron that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases [mdpi.com]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. mdpi.com [mdpi.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assessment of Bladder Relaxation with Solabegron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solabegron is a selective β3-adrenoceptor agonist that induces relaxation of the bladder detrusor muscle.[1][2][3] This mechanism of action makes it a subject of investigation for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence.[2] The β3-adrenoceptors are the predominant subtype in the human bladder, and their stimulation leads to smooth muscle relaxation, thereby increasing bladder capacity.[4][5] In vitro assessment of Solabegron's effect on bladder relaxation is a critical step in its pharmacological profiling. This document provides detailed protocols for two primary in vitro methods: isometric tension recording in isolated bladder strips and cyclic adenosine monophosphate (cAMP) accumulation assays in cultured cells.
Signaling Pathway of Solabegron-Induced Bladder Relaxation
Solabegron, as a β3-adrenoceptor agonist, binds to and activates β3-adrenoceptors on the surface of bladder smooth muscle cells. This activation stimulates the Gs alpha subunit of the associated G protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which is thought to phosphorylate downstream targets that ultimately decrease intracellular calcium levels and reduce the sensitivity of the contractile machinery to calcium, resulting in smooth muscle relaxation.[5]
Data Presentation: Comparative In Vitro Activity of β3-Adrenoceptor Agonists
The following table summarizes the in vitro potency and efficacy of Solabegron in comparison to other β3-adrenoceptor agonists.
| Compound | Assay Type | Species/Cell Line | EC50 (nM) | Emax / Intrinsic Activity (% of Isoproterenol) | Reference |
| Solabegron | cAMP Accumulation | CHO (human β3-AR) | 22 ± 6 | 90% | [7][8] |
| Mirabegron | cAMP Accumulation | CHO (rat β3-AR) | 19 | 100% | [1][9] |
| Bladder Strip Relaxation | Rat | 290 | 92.4% | [1][9] | |
| cAMP Accumulation | HEK293 (human β3-AR) | 10.0 ± 0.56 | 80.4% | [10] | |
| Vibegron | cAMP Accumulation | HEK293 (human β3-AR) | 2.13 ± 0.25 | 99.2% | [10][11] |
| cAMP Accumulation | CHO-K1 (human β3-AR) | 1.26 | 93% | [12] | |
| Isoproterenol | Bladder Strip Relaxation | Human | pD2 = 6.36 | ~80% of forskolin | [13] |
| cAMP Accumulation | CHO (rat β3-AR) | 60 | 100% | [1] |
*EC50: Half-maximal effective concentration. A lower value indicates higher potency. *Emax: Maximum effect. *pD2: The negative logarithm of the EC50 value. *Intrinsic Activity: A measure of the maximal effect of a drug relative to a full agonist.
Experimental Protocols
Isometric Tension Recording in Isolated Bladder Strips
This protocol details the measurement of Solabegron's relaxant effect on pre-contracted bladder smooth muscle strips.
Materials:
-
Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.7)
-
Solabegron stock solution
-
Carbachol or Potassium Chloride (KCl) for pre-contraction
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
-
Animal model (e.g., rat, guinea pig, or human tissue if available)
Protocol:
-
Tissue Preparation: a. Euthanize the animal according to approved institutional guidelines and excise the urinary bladder. b. Immediately place the bladder in ice-cold Krebs-Henseleit solution. c. Carefully remove fat and connective tissue. d. Open the bladder and cut longitudinal strips of the detrusor muscle (e.g., 2 mm wide and 8-10 mm long).[14]
-
Mounting and Equilibration: a. Mount the bladder strips vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[15] b. Apply an initial tension of 1 gram and allow the tissue to equilibrate for 60-120 minutes.[7] c. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[7]
-
Viability Check: a. After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[7] b. Once a stable contraction is achieved, wash the tissue multiple times to return to the baseline tension.
-
Pre-contraction: a. Induce a submaximal, stable contraction using either Carbachol (e.g., 1 µM) or KCl (e.g., 40 mM).[16][17] Allow the contraction to reach a stable plateau.
-
Cumulative Concentration-Response to Solabegron: a. Once a stable pre-contraction tone is established, add Solabegron to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in half-log increments up to a high concentration (e.g., 10 µM).[18] b. Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Analysis: a. Record the isometric tension throughout the experiment. b. Express the relaxation at each Solabegron concentration as a percentage of the pre-contracted tone. c. Plot the percentage of relaxation against the logarithm of the Solabegron concentration to generate a concentration-response curve. d. From the curve, determine the EC50 (the concentration of Solabegron that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect).[14]
cAMP Accumulation Assay in Cultured Cells
This protocol describes the measurement of intracellular cAMP levels in response to Solabegron in cells expressing the β3-adrenoceptor.
Materials:
-
Cell line stably expressing the human β3-adrenoceptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well or 384-well)
-
Solabegron stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer
-
Commercial cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Culture and Seeding: a. Culture the β3-adrenoceptor expressing cells in the appropriate medium and conditions. b. Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Cell Stimulation: a. On the day of the assay, remove the culture medium. b. Pre-incubate the cells with a PDE inhibitor, such as IBMX (e.g., 500 µM), in a suitable assay buffer for a defined period (e.g., 15-30 minutes) to prevent cAMP degradation.[1] c. Add varying concentrations of Solabegron to the wells. Include a vehicle control and a positive control (e.g., Isoproterenol). d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[19]
-
cAMP Measurement: a. Following incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).[20]
-
Data Analysis: a. Generate a standard curve using known concentrations of cAMP provided in the assay kit. b. From the standard curve, determine the concentration of cAMP produced in each well. c. Plot the cAMP concentration against the logarithm of the Solabegron concentration to create a concentration-response curve. d. Calculate the EC50 and Emax values for Solabegron-induced cAMP accumulation.[20]
Conclusion
The in vitro methods detailed in these application notes provide robust and reproducible means to assess the bladder relaxant properties of Solabegron. The isometric tension recording in isolated bladder strips offers a functional assessment in a native tissue environment, while the cAMP accumulation assay provides a mechanistic understanding of its action at the cellular level. By following these protocols, researchers can effectively characterize the pharmacological profile of Solabegron and other β3-adrenoceptor agonists in the context of bladder function.
References
- 1. ics.org [ics.org]
- 2. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β3‐Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Relaxant effects of isoproterenol and selective beta3-adrenoceptor agonists on normal, low compliant and hyperreflexic human bladders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dmt.dk [dmt.dk]
- 15. Smooth muscle and parasympathetic nerve terminals in the rat urinary bladder have different subtypes of α1 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Mucosa of human detrusor impairs contraction and β-adrenoceptor-mediated relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Phase II Clinical Studies of Solabegron in Irritable Bowel Syndrome (IBS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the design and execution of Phase II clinical studies to evaluate the efficacy and safety of Solabegron for the treatment of Irritable Bowel Syndrome (IBS). The protocols outlined below are based on the known mechanism of action of Solabegron as a selective β3-adrenergic receptor agonist, findings from a previous Phase II study in IBS, and current regulatory guidelines for clinical trials in functional gastrointestinal disorders.
Introduction
Solabegron is a selective agonist for the β3-adrenergic receptor, which is expressed in the gastrointestinal tract, including enteric neurons and smooth muscle.[1][2] Activation of these receptors is believed to induce visceral analgesia and modulate gastrointestinal motility, making it a promising therapeutic candidate for IBS.[3][4] A prior Phase II study involving 102 patients with IBS demonstrated that Solabegron significantly reduced pain associated with the disorder and showed a trend towards improved quality of life compared to placebo.[4] These application notes and protocols are designed to build upon these findings in a robust Phase II clinical trial setting.
Signaling Pathway of Solabegron
The proposed mechanism of action for Solabegron in alleviating IBS symptoms involves the activation of the β3-adrenergic receptor signaling pathway.
Phase II Clinical Trial Protocol
Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of Solabegron in Patients with Irritable Bowel Syndrome.
1. Study Objectives
-
Primary Objective: To evaluate the efficacy of Solabegron compared to placebo in reducing abdominal pain in patients with IBS.
-
Secondary Objectives:
-
To assess the effect of Solabegron on overall IBS symptom severity.
-
To evaluate the impact of Solabegron on stool habits (consistency and frequency).
-
To assess the effect of Solabegron on health-related quality of life.
-
To evaluate the safety and tolerability of Solabegron in the IBS population.
-
2. Study Design
This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Following a 2-week screening and baseline period, eligible subjects will be randomized in a 1:1:1 ratio to one of three treatment arms:
-
Solabegron Dose 1
-
Solabegron Dose 2
-
Placebo
The treatment duration will be 12 weeks, followed by a 2-week follow-up period. The double-blind, randomized, placebo-controlled, parallel-group trial is the preferred design for assessing new treatments for functional gastrointestinal disorders.[5]
3. Study Population
A total of approximately 300 adult male and female patients aged 18-65 years with a diagnosis of IBS according to the Rome IV criteria will be enrolled. To ensure a focused investigation, the study will initially target patients with diarrhea-predominant IBS (IBS-D) or mixed IBS (IBS-M).
| Inclusion Criteria | Exclusion Criteria |
| 1. Male or female, 18-65 years of age. | 1. Diagnosis of constipation-predominant IBS (IBS-C). |
| 2. Diagnosis of IBS with diarrhea (IBS-D) or mixed IBS (IBS-M) according to Rome IV criteria. | 2. History of inflammatory bowel disease, celiac disease, or other organic gastrointestinal diseases. |
| 3. Average abdominal pain score of ≥ 3.0 on a 0-10 Numeric Rating Scale (NRS) during the 2-week baseline period. | 3. Previous major abdominal surgery. |
| 4. Willingness to provide written informed consent and comply with study procedures. | 4. Use of medications known to affect gastrointestinal motility or pain perception within a specified washout period. |
| 5. For females of childbearing potential, a negative pregnancy test and agreement to use a highly effective method of contraception. | 5. Severe cardiovascular, renal, or hepatic disease. |
| 6. Known hypersensitivity to Solabegron or its components. | |
| 7. Participation in another clinical trial within 30 days. |
4. Investigational Product and Dosing
Based on safety and pharmacokinetic data from previous studies in healthy volunteers and patients with overactive bladder, two dose levels of Solabegron will be investigated.[6][7] Doses will be administered orally twice daily.
| Treatment Arm | Dosage |
| Solabegron Dose 1 | 50 mg twice daily |
| Solabegron Dose 2 | 125 mg twice daily |
| Placebo | Matching placebo twice daily |
5. Efficacy and Safety Assessments
| Endpoint | Assessment Tool/Method | Frequency |
| Primary Efficacy Endpoint | ||
| Change from baseline in weekly average of daily worst abdominal pain score | 0-10 Numeric Rating Scale (NRS) | Daily |
| Secondary Efficacy Endpoints | ||
| Responder rate for abdominal pain (≥30% improvement) | Calculated from daily NRS | Weekly |
| Change from baseline in weekly average of daily stool consistency | Bristol Stool Form Scale (BSFS) | Daily |
| Change from baseline in weekly average of daily stool frequency | Patient Diary | Daily |
| Change from baseline in IBS Symptom Severity Scale (IBS-SSS) | IBS-SSS Questionnaire | Baseline, Weeks 4, 8, 12 |
| Change from baseline in IBS-Quality of Life (IBS-QOL) score | IBS-QOL Questionnaire | Baseline, Weeks 4, 8, 12 |
| Patient's Global Impression of Change (PGIC) | 7-point Likert Scale | Weeks 4, 8, 12 |
| Safety Endpoints | ||
| Incidence of Adverse Events (AEs) and Serious Adverse Events (SAEs) | Investigator assessment | Throughout the study |
| Vital signs, ECGs, and clinical laboratory tests | Standard clinical procedures | At specified visits |
6. Statistical Analysis
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, including all randomized patients who have received at least one dose of study medication. The change from baseline in the weekly average of daily worst abdominal pain scores at Week 12 will be analyzed using a mixed-effects model for repeated measures (MMRM). Secondary continuous endpoints will be analyzed similarly. Categorical endpoints will be analyzed using the Cochran-Mantel-Haenszel (CMH) test. Safety data will be summarized descriptively.
Experimental Protocols
Protocol 1: Assessment of Abdominal Pain
-
Objective: To quantify the severity of abdominal pain.
-
Methodology: Patients will be provided with an electronic diary to record their worst abdominal pain in the last 24 hours on a 0-10 Numeric Rating Scale (NRS), where 0 is no pain and 10 is the worst imaginable pain.
-
Data Collection: Daily entries will be collected throughout the 2-week baseline period and the 12-week treatment period.
-
Analysis: The weekly average of the daily scores will be calculated for each patient. The change from baseline at each post-baseline visit will be the primary variable for analysis.
Protocol 2: Assessment of Stool Habits
-
Objective: To assess changes in stool consistency and frequency.
-
Methodology:
-
Consistency: Patients will use the Bristol Stool Form Scale (BSFS), a 7-point scale, to classify each bowel movement.
-
Frequency: Patients will record the number of bowel movements per day in their electronic diary.
-
-
Data Collection: Daily entries for each bowel movement will be collected throughout the baseline and treatment periods.
-
Analysis: The weekly average of the daily BSFS scores and the weekly average of the daily number of bowel movements will be calculated.
Protocol 3: β3-Adrenergic Receptor Occupancy Assay (Optional Exploratory Endpoint)
-
Objective: To determine the in vivo receptor occupancy of Solabegron at the tested doses.
-
Methodology: A subset of patients may undergo Positron Emission Tomography (PET) imaging using a radiolabeled tracer specific for the β3-adrenergic receptor at baseline and at steady-state during the treatment period.
-
Procedure:
-
A baseline PET scan will be performed before the first dose of Solabegron.
-
A second PET scan will be performed after at least two weeks of continuous dosing to ensure steady-state plasma concentrations.
-
Blood samples for pharmacokinetic analysis will be collected in conjunction with the PET scans.
-
-
Analysis: The percentage of receptor occupancy will be calculated by comparing the tracer binding potential at baseline and post-dosing. This will be correlated with plasma drug concentrations and clinical efficacy measures.
Conclusion
This detailed framework for a Phase II clinical study of Solabegron in IBS provides a robust design to further elucidate its therapeutic potential. By employing validated endpoints and a rigorous methodology, this study aims to generate the necessary data to support the progression of Solabegron into late-stage clinical development for the treatment of Irritable Bowel Syndrome.
References
- 1. karger.com [karger.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Biomarkers of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solabegron - Wikipedia [en.wikipedia.org]
- 5. Validating Biomarkers of Treatable Mechanisms in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response effect of a beta3-adrenergic receptor agonist, solabegron, on gastrointestinal transit, bowel function, and somatostatin levels in health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Solabegron Hydrochloride Solutions for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of Solabegron hydrochloride solutions for use in in vitro cell culture experiments. Solabegron is a potent and selective β3-adrenergic receptor (β3-AR) agonist, a critical target in research for conditions such as overactive bladder and irritable bowel syndrome.[1][2][3] Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results. These guidelines cover the physicochemical properties, recommended solvents, and step-by-step procedures for preparing stock and working solutions, as well as appropriate storage conditions to ensure the stability and efficacy of the compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 3'-[(2-{[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino}ethyl)amino]-[1,1'-biphenyl]-3-carboxylic acid hydrochloride | [4] |
| Molecular Formula | C₂₃H₂₃ClN₂O₃ · HCl | [5] |
| Molecular Weight | 447.36 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | ≥99% (commercially available) | [6] |
Solubility and Recommended Solvents
The choice of solvent is critical to ensure complete dissolution of this compound and compatibility with cell culture systems. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 2.17 mg/mL | A 10 mM stock solution in DMSO is readily achievable. | [6] |
| Aqueous Media | Limited | Direct dissolution in aqueous buffers or cell culture media is not recommended for initial stock preparation due to low solubility. |
Note on Solvent Cytotoxicity: DMSO can be cytotoxic to cells at higher concentrations.[7] It is imperative to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically ≤0.5%, to avoid adverse effects on cell viability and function.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.47 mg of this compound (Molecular Weight = 447.36 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[6]
-
Sterilization: While DMSO is generally considered sterile, for sensitive applications, the resulting stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Storage and Stability of Stock Solutions
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Temperature | Shelf Life | Notes | Reference |
| -80°C | 6 months | Recommended for long-term storage. | [6] |
| -20°C | 1 month | Suitable for short-term storage. Protect from light. | [6] |
Important: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium or a suitable buffer (e.g., PBS).
-
Final Dilution: Directly add the required volume of the 10 mM stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final Solabegron concentration of 10 µM, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions.
Visualization of Signaling Pathway and Workflow
Solabegron β3-Adrenergic Receptor Signaling Pathway
Solabegron acts as a selective agonist for the β3-adrenergic receptor.[1] Activation of this G-protein coupled receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4][8] This signaling cascade is central to the pharmacological effects of Solabegron.
References
- 1. Solabegron - Wikipedia [en.wikipedia.org]
- 2. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Solabegron Hydrochloride in Plasma: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the quantitative analysis of Solabegron hydrochloride, a selective β3-adrenergic receptor agonist, in plasma samples. Due to the current lack of publicly available, validated bioanalytical methods specifically for Solabegron, this note presents a comprehensive protocol for the quantification of a structurally and functionally similar compound, Mirabegron. The provided methods, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are intended to serve as a robust starting point for the development and validation of a specific assay for Solabegron. This document outlines sample preparation, chromatographic and mass spectrometric conditions, and includes representative validation data for the analogous compound. Additionally, the underlying signaling pathway of β3-adrenergic receptor agonists and a general experimental workflow are visualized.
Introduction
Solabegron (also known as GW427353) is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of overactive bladder and irritable bowel syndrome. The activation of the β3-adrenergic receptor leads to the relaxation of the detrusor muscle in the bladder, thereby increasing bladder capacity. Accurate quantification of Solabegron in plasma is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during its clinical development. LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.
Disclaimer: As of the date of this document, a specific, validated analytical method for the quantification of this compound in plasma is not publicly available in the scientific literature. The following protocols and data are based on established methods for Mirabegron, a β3-adrenergic agonist with a similar therapeutic indication. This method must be fully adapted and re-validated for Solabegron before use in regulated studies.
Signaling Pathway of β3-Adrenergic Receptor Agonists
Solabegron exerts its therapeutic effect by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that ultimately leads to smooth muscle relaxation.
Caption: β3-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The following is a representative UPLC-MS/MS method for the quantification of a β3-adrenergic agonist (Mirabegron) in plasma. This protocol would require optimization for Solabegron, including selection of an appropriate internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the internal standard (IS) working solution (e.g., Tolterodine or a stable isotope-labeled Solabegron) to all tubes except for the blank.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the samples at 13,000 g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 3-5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS System and Conditions
Instrumentation: Waters Acquity UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Gradient | Isocratic or a shallow gradient may be used to optimize peak shape. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3 minutes |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| MRM Transitions | To be determined for Solabegron and its internal standard. For Mirabegron: m/z 397.3 → 379.6. For Tolterodine (IS): m/z 326.4 → 121.0. |
| Collision Energy | To be optimized for Solabegron. |
Method Validation Parameters (Representative Data)
A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and representative data from validated Mirabegron assays.
| Parameter | Acceptance Criteria | Representative Data (for Mirabegron) |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Calibration Range | Defines the quantifiable range. | 5 - 2500 ng/mL |
| LLOQ | Lowest standard on the curve with precision ≤ 20% and accuracy within 80-120%. | 5 ng/mL |
| Intra-day Precision | %CV ≤ 15% (≤ 20% at LLOQ) | ≤ 11.06% |
| Inter-day Precision | %CV ≤ 15% (≤ 20% at LLOQ) | ≤ 11.43% |
| Accuracy | Within 85-115% of nominal (80-120% at LLOQ) | -4.61% to 0.09% deviation |
| Recovery | Consistent, precise, and reproducible. | 85% - 93% |
| Matrix Effect | IS-normalized matrix factor %CV ≤ 15%. | 89% - 95% (RSD < 10%) |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability within ±15%. | Stable under various storage conditions. |
Experimental Workflow
The overall process from sample collection to data analysis is depicted below.
Caption: Bioanalytical Workflow for Plasma Samples.
Conclusion
Application of Voltage-Sensitive Dye Imaging with Solabegron Hydrochloride: A Guide for Researchers
Application Note
Introduction
Solabegron hydrochloride is a potent and selective β3-adrenergic receptor (β3-AR) agonist currently under investigation for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] The β3-AR is predominantly expressed in the detrusor muscle of the bladder and in the gastrointestinal tract, including adipocytes and enteric neurons.[2] Its activation leads to smooth muscle relaxation and has been shown to modulate neuronal excitability. Voltage-sensitive dye (VSD) imaging is a powerful technique that allows for the real-time monitoring of membrane potential changes in populations of cells, making it an ideal tool to study the electrophysiological effects of pharmacological compounds like Solabegron.
This document provides detailed application notes and protocols for utilizing VSD imaging to investigate the effects of this compound on neuronal activity, with a particular focus on enteric neurons. This combination of techniques offers a high-throughput and spatially resolved method to elucidate the mechanism of action of Solabegron and similar β3-AR agonists in drug discovery and development.
Principle of the Application
Solabegron, as a β3-AR agonist, primarily exerts its effects through the Gs-protein coupled receptor pathway.[2] Binding of Solabegron to the β3-AR activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, ultimately leading to physiological responses such as smooth muscle relaxation. In enteric neurons, activation of the β3-AR pathway has been shown to decrease neuronal excitability.
VSDs are fluorescent probes that bind to the cell membrane and exhibit a change in fluorescence intensity that is linearly proportional to changes in the transmembrane potential. This allows for the optical recording of electrical activity, including action potentials and subthreshold synaptic potentials, from multiple neurons simultaneously with high temporal resolution. By applying Solabegron to a neuronal preparation stained with a VSD, researchers can directly visualize and quantify the drug's impact on neuronal firing patterns and membrane potential dynamics. A study by Schemann et al. (2010) successfully utilized VSD imaging to demonstrate that Solabegron (GW427353) decreases the excitability of human submucous neurons.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and clinical studies.
Table 1: In Vitro Pharmacology of Solabegron
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 (cAMP accumulation) | 22 ± 6 nM | CHO cells expressing human β3-AR | [3] |
| EC50 (cAMP accumulation) | 27.6 ± 9.08 nM | CHO-K1 cells expressing human β3-AR | [4][5][6] |
| Intrinsic Activity (vs. Isoproterenol) | 90% | CHO cells expressing human β3-AR | [3] |
| Intrinsic Activity (vs. Isoproterenol) | 0.96 | CHO-K1 cells expressing human β3-AR | [4][5][6] |
| β3-AR Selectivity vs. β1-AR | >450-fold | CHO cells | [3] |
| β3-AR Selectivity vs. β2-AR | >450-fold | CHO cells | [3] |
| β3-AR Selectivity vs. β1-AR | 21.3-fold | CHO-K1 cells | [4][5][6][7] |
| β3-AR Selectivity vs. β2-AR | >362-fold | CHO-K1 cells | [4][5][6][7] |
Table 2: Phase II Clinical Trial Results for Solabegron in Overactive Bladder (OAB)
| Endpoint (8 weeks, 125 mg twice daily) | Result | p-value (vs. Placebo) | Reference |
| Reduction in incontinence episodes | 65.6% from baseline | 0.025 | [8][9] |
| Reduction in urination frequency (per 24h) | -0.8 episodes | 0.036 | [9] |
| Increase in volume of urine voided | +27% | <0.001 | [9] |
Signaling Pathway and Experimental Workflow
β3-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the β3-adrenergic receptor by an agonist such as Solabegron.
Caption: β3-Adrenergic Receptor Signaling Cascade.
Experimental Workflow for VSD Imaging
This diagram outlines the key steps for investigating the effect of Solabegron on neuronal activity using voltage-sensitive dye imaging.
Caption: VSD Imaging Experimental Workflow.
Logical Relationship: Mechanism to Effect
This diagram illustrates the logical flow from Solabegron's molecular mechanism to its observed effect on neuronal excitability.
Caption: Solabegron's Mechanism of Action.
Experimental Protocols
Protocol 1: Preparation of Enteric Nervous System (ENS) Whole Mounts
This protocol is adapted for the preparation of guinea pig or mouse ileum submucous plexus for VSD imaging.
Materials:
-
Krebs solution (in mM: 117 NaCl, 4.7 KCl, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, 2.5 CaCl2, 11 glucose), gassed with 95% O2 / 5% CO2.
-
Sylgard-coated dissecting dish.
-
Fine dissection scissors and forceps.
-
Dissecting microscope.
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Excise a segment of the distal ileum and place it in ice-cold, oxygenated Krebs solution.
-
Gently flush the lumen with Krebs solution to remove contents.
-
Transfer the segment to a Sylgard-coated dish containing fresh, oxygenated Krebs solution.
-
Cut along the mesenteric border to open the intestine and pin it flat with the mucosa facing upwards.
-
Carefully dissect away the mucosal and muscular layers to expose the submucous plexus.
-
The resulting whole-mount preparation of the submucous plexus can then be transferred to the recording chamber.
Protocol 2: Voltage-Sensitive Dye Staining and Imaging
This protocol describes the staining of the ENS preparation with a voltage-sensitive dye and subsequent imaging.
Materials:
-
Voltage-sensitive dye (e.g., Di-8-ANEPPS). Prepare a stock solution in DMSO.
-
Recording chamber for inverted microscope.
-
Microscope with epifluorescence illumination (e.g., Xenon or LED light source).
-
Appropriate filter set for the chosen VSD (e.g., for Di-8-ANEPPS: excitation ~470 nm, emission >610 nm).
-
High-speed CCD or CMOS camera.
-
Perfusion system for drug application.
-
Image acquisition and analysis software.
Procedure:
-
Staining:
-
Dilute the VSD stock solution in Krebs solution to a final concentration of 5-10 µM.
-
Incubate the ENS preparation in the VSD solution for 20-30 minutes at room temperature, protected from light.
-
Wash the preparation thoroughly with fresh Krebs solution for at least 15 minutes to remove excess dye.
-
-
Imaging Setup:
-
Mount the stained preparation in the recording chamber on the microscope stage and continuously perfuse with oxygenated Krebs solution at 37°C.
-
Focus on a ganglion of the submucous plexus.
-
-
Baseline Recording:
-
Acquire a baseline recording of neuronal activity. This can be spontaneous activity or activity evoked by electrical stimulation of interganglionic fiber tracts or by chemical stimulation (e.g., nicotine).
-
Record images at a high frame rate (e.g., 200-1000 Hz) for a duration of 5-10 seconds.
-
-
Solabegron Application:
-
Prepare stock solutions of this compound in distilled water or an appropriate vehicle.
-
Switch the perfusion to a Krebs solution containing the desired concentration of Solabegron. Allow for an equilibration period of 5-10 minutes.
-
-
Post-Drug Recording:
-
Record neuronal activity under the same conditions as the baseline recording.
-
A washout period with drug-free Krebs solution can be included to assess the reversibility of the drug's effects.
-
Protocol 3: Data Analysis
This protocol outlines the steps for analyzing the acquired VSD imaging data.
Procedure:
-
Region of Interest (ROI) Selection:
-
Identify individual neuronal cell bodies within the ganglion and draw ROIs around them.
-
-
Signal Extraction and Normalization:
-
Extract the average fluorescence intensity for each ROI over time.
-
Correct for photobleaching by fitting and subtracting an exponential decay function from the raw fluorescence trace.
-
Express the fluorescence change as a relative change (ΔF/F), where F is the baseline fluorescence and ΔF is the change from baseline.
-
-
Spike Detection and Analysis:
-
Use a thresholding algorithm to detect action potentials (spikes) in the ΔF/F trace.
-
Calculate the spike frequency (in Hz) for each neuron before and after the application of Solabegron.
-
-
Statistical Analysis:
-
Compare the mean spike frequency and other relevant parameters (e.g., amplitude of fluorescence change) between the baseline and Solabegron treatment conditions using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
Generate dose-response curves if multiple concentrations of Solabegron were tested.
-
References
- 1. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
Troubleshooting & Optimization
Technical Support Center: Solabegron Hydrochloride Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Solabegron hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is the salt form of Solabegron, a selective β3-adrenergic receptor agonist.[1][2] Like many small molecule drugs, its hydrochloride salt form can exhibit limited aqueous solubility, which can pose challenges for in vitro studies. Poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Commercial suppliers offer Solabegron as a 10 mM solution in DMSO.[3]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out." To mitigate this, you can try the following:
-
Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[4]
-
Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes improve solubility.
-
Increase mixing: Ensure rapid and thorough mixing of the DMSO stock into the aqueous buffer.
-
Consider co-solvents: For some compounds, the addition of other organic solvents like ethanol in small percentages can help maintain solubility. However, the compatibility of any co-solvent with your specific assay must be validated.
Q4: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vitro assays?
A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs. For Solabegron, a supplier suggests formulations that include co-solvents and surfactants, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yielded a clear solution at ≥ 2.17 mg/mL.[5] Another approach is the use of cyclodextrins, like 20% SBE-β-CD in saline with 10% DMSO, which also resulted in a clear solution at ≥ 2.17 mg/mL.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed in stock solution (DMSO) | - Stock concentration is too high.- Improper storage of the stock solution. | - Prepare a fresh stock solution at a lower concentration.- Store the stock solution at -20°C or -80°C and protected from light. Allow the solution to fully come to room temperature and vortex before use. |
| Cloudiness or precipitation upon dilution in aqueous buffer | - The compound has low aqueous solubility.- The final concentration in the assay is above the solubility limit. | - Decrease the final concentration of this compound in the assay.- Decrease the final percentage of DMSO in the assay medium.- Consider using a different assay buffer with a pH that might favor solubility.- Employ solubility-enhancing excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-80), ensuring they do not interfere with the assay. |
| Inconsistent or non-reproducible assay results | - Incomplete dissolution of the compound.- Precipitation of the compound during the assay incubation. | - Visually inspect all solutions for any signs of precipitation before and after addition to the assay plate.- Prepare fresh dilutions of this compound for each experiment.- Consider performing a kinetic solubility assay in your specific assay buffer to determine the solubility limit under your experimental conditions. |
| Cell toxicity observed at higher concentrations | - Cytotoxic effects of the compound itself.- Toxicity from the solvent (e.g., DMSO). | - Perform a dose-response curve to determine the cytotoxic threshold of this compound in your cell line.- Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to assess solvent toxicity. |
Quantitative Solubility Data
| Solvent/System | Solubility | Notes |
| DMSO | Soluble (e.g., 10 mM) | Recommended for preparing high-concentration stock solutions.[3] |
| Ethanol | Data not available for Solabegron HCl. The related compound mirabegron is soluble at ~3 mg/mL. | May be used as a co-solvent. Compatibility with the specific assay is required. |
| Water/Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is challenging. The "DMSO-first" method is recommended, where a DMSO stock is diluted into the aqueous buffer. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.17 mg/mL (≥ 5.28 mM) | This is a formulation for Solabegron (not the HCl salt) that provides a clear solution. Saturation is unknown.[5] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL (≥ 5.28 mM) | This is another formulation for Solabegron using a cyclodextrin to enhance solubility. Saturation is unknown.[5] |
Experimental Protocols
Protocol 1: General Kinetic Solubility Assay
This protocol can be adapted to determine the kinetic solubility of this compound in your specific in vitro assay buffer.
1. Materials:
-
This compound powder
-
DMSO
-
Your in vitro assay buffer (e.g., PBS, cell culture medium)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance or nephelometry
2. Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock solution with your assay buffer to achieve a range of final concentrations (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation: Incubate the plate at room temperature or your assay temperature for a set period (e.g., 1-2 hours), protected from light.
-
Detection of Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation.
-
Nephelometry: Measure light scattering using a nephelometer. An increase in scattering indicates the formation of a precipitate.
-
Absorbance: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance suggests precipitation.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol is based on published studies using Solabegron to assess its agonist activity at the β3-adrenergic receptor.
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor in a suitable growth medium (e.g., Ham's F-12 medium with 10% fetal bovine serum).
2. Assay Procedure:
-
Cell Plating: Seed the CHO cells into 96-well plates and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a series of dilutions in the assay buffer (e.g., cell culture medium containing a phosphodiesterase inhibitor like 0.5 mM 3-isobutyl-1-methylxanthine).
-
Cell Treatment: Remove the growth medium from the cells and add the different concentrations of this compound. Include a positive control (e.g., isoproterenol) and a vehicle control (assay buffer with the same final DMSO concentration).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
β3-Adrenergic Receptor Signaling Pathway
References
Technical Support Center: Troubleshooting Variability in cAMP Assay Results with Solabegron
This technical support center is designed for researchers, scientists, and drug development professionals who are using Solabegron in cyclic AMP (cAMP) assays and encountering variability in their results. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability between replicate wells in our Solabegron-stimulated cAMP assay. What are the potential causes?
High variability between replicates is a common issue and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of your microplate is a primary source of variability. Ensure your cell suspension is homogenous before and during plating. Gentle swirling of the cell suspension between pipetting steps can help maintain uniformity.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, Solabegron, or assay reagents can lead to significant well-to-well differences. Use calibrated pipettes and consistent pipetting technique. For high-throughput screening, consider using automated liquid handlers.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance. To mitigate this, you can avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Cell Health and Passage Number: Using cells that are unhealthy, overly confluent, or at a high passage number can lead to inconsistent responses. It is crucial to use cells that are in the logarithmic growth phase and within a consistent, low passage number range for all experiments.[1][2]
Q2: The maximal cAMP response to Solabegron is lower than expected. What could be the reason?
A low signal-to-noise ratio can make it difficult to obtain robust and reproducible data. Here are some potential causes and solutions:
-
Suboptimal Solabegron Concentration: Ensure you are using a concentration range of Solabegron that is appropriate to elicit a maximal response. It is recommended to perform a full dose-response curve to determine the EC50 and maximal efficacy.
-
Low Receptor Expression: The cell line you are using may have low expression levels of the beta-3 adrenergic receptor. This can be particularly relevant for endogenously expressing cell lines. Consider using a validated cell line known to express high levels of the receptor, such as commercially available CHO-K1 or HEK293 cells stably transfected with the human beta-3 adrenergic receptor.[3][4][5] Receptor density can influence the apparent agonist activity.[6][7]
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. If PDE activity is high, the accumulation of cAMP in response to Solabegron will be diminished. The inclusion of a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer is highly recommended to prevent cAMP degradation and enhance the signal window.[8][9][10]
-
Inadequate Incubation Time: The kinetics of cAMP production can vary between cell types. An insufficient incubation time with Solabegron may not allow for maximal cAMP accumulation. Perform a time-course experiment to determine the optimal stimulation time for your specific cell system.
Q3: We are observing a high basal cAMP level in our unstimulated control wells. How can we reduce this background signal?
High background can mask the specific signal from Solabegron stimulation. Here are some common causes and troubleshooting tips:
-
Constitutive Receptor Activity: Some GPCRs can exhibit basal activity even in the absence of an agonist, leading to elevated basal cAMP levels. This can be more pronounced in systems with very high receptor expression.
-
High Cell Density: Seeding too many cells per well can lead to a high basal cAMP level.[11] It is important to optimize the cell number by performing a cell titration experiment to find the density that provides a robust signal window without elevating the background.
-
Serum in Culture Media: Components in serum can sometimes stimulate adenylyl cyclase and increase basal cAMP. While cells are typically serum-starved before an experiment, ensure that the starvation period is adequate and that the assay buffer is serum-free.
-
Reagent Contamination: Contamination of cell culture media, buffers, or other reagents with substances that stimulate adenylyl cyclase can elevate basal cAMP. Always use fresh, sterile reagents.
Q4: Can the passage number of our cell line affect the cAMP assay results with Solabegron?
Yes, the passage number can significantly impact your results.[1][2] Continuous passaging of cell lines can lead to:
-
Phenotypic Drift: Alterations in morphology, growth rates, and protein expression, including the beta-3 adrenergic receptor.[1][2]
-
Genotypic Instability: Transformed cell lines can accumulate genetic mutations over time, which may affect signaling pathways.
-
Decreased Receptor Expression: The expression level of the beta-3 adrenergic receptor may decrease at higher passage numbers, leading to a reduced response to Solabegron.
To ensure consistency, it is recommended to use cells within a defined and limited passage number range. Thaw a fresh vial of low-passage cells from a well-characterized cell bank for each new set of experiments.
Q5: Are there any known off-target effects of Solabegron that could interfere with the cAMP assay?
Solabegron is known to be a highly selective beta-3 adrenergic receptor agonist.[12][13][14][15] However, at very high concentrations, the possibility of off-target effects on other beta-adrenergic receptor subtypes (beta-1 and beta-2) cannot be entirely ruled out. To confirm that the observed cAMP production is mediated by the beta-3 adrenergic receptor, you can perform control experiments using:
-
Parental Cell Line: Use a parental cell line that does not express the beta-3 adrenergic receptor. A lack of response to Solabegron in these cells would confirm its specificity.
-
Selective Antagonists: Pre-incubate your cells with a selective beta-3 adrenergic receptor antagonist. A rightward shift in the Solabegron dose-response curve in the presence of the antagonist would confirm on-target activity.
Quantitative Data Summary
The following tables summarize key quantitative data for Solabegron and other beta-3 adrenergic receptor agonists from published literature. This data can be used as a reference for your own experimental results.
Table 1: Potency (EC50) and Intrinsic Activity of Solabegron in CHO Cells
| Parameter | Value | Cell Line | Reference |
| EC50 | 22 ± 6 nM | CHO cells expressing human beta-3 AR | --INVALID-LINK-- |
| Intrinsic Activity | 90% of isoproterenol | CHO cells expressing human beta-3 AR | --INVALID-LINK-- |
Table 2: Comparative Potency (EC50) of Beta-3 Adrenergic Receptor Agonists in CHO-K1 Cells
| Compound | EC50 (nM) | Reference |
| Solabegron | 27.6 | --INVALID-LINK-- |
| Vibegron | 1.26 | --INVALID-LINK-- |
| Mirabegron | 1.15 | --INVALID-LINK-- |
| Ritobegron | 80.8 | --INVALID-LINK-- |
| Isoproterenol | 1.12 | --INVALID-LINK-- |
Experimental Protocols
This section provides a detailed methodology for a typical cAMP accumulation assay using Solabegron. This protocol is a general guideline and may require optimization for your specific cell line and assay format (e.g., HTRF, AlphaScreen, GloSensor).
Materials:
-
Cells expressing the human beta-3 adrenergic receptor (e.g., CHO-K1 or HEK293 stable cell line)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
Solabegron
-
Isoproterenol (as a positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor)
-
White, opaque 96-well or 384-well microplates
-
Plate reader compatible with the chosen assay technology
Protocol:
-
Cell Culture and Plating:
-
Culture cells in T75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using a cell dissociation reagent.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Centrifuge the cells and resuspend the pellet in assay buffer to the desired, pre-optimized cell density.
-
Seed the cells into the wells of a white, opaque microplate.
-
-
Compound Preparation:
-
Prepare a stock solution of Solabegron in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Solabegron in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a stock solution of isoproterenol as a positive control and perform serial dilutions.
-
Prepare a stock solution of IBMX in DMSO. Add IBMX to the assay buffer to a final concentration of 0.5 mM to inhibit phosphodiesterase activity.
-
-
Agonist Stimulation:
-
Add the diluted Solabegron or isoproterenol to the appropriate wells of the cell plate.
-
Include wells with assay buffer only as a negative (basal) control.
-
Incubate the plate at room temperature or 37°C for the optimized stimulation time (typically 15-60 minutes).
-
-
cAMP Detection:
-
Following the stimulation period, lyse the cells and detect the accumulated cAMP according to the manufacturer's instructions for your specific cAMP assay kit. This typically involves the addition of lysis buffer and detection reagents.
-
-
Data Analysis:
-
Measure the signal on a compatible plate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw signal from your experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the Solabegron concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to Solabegron and cAMP assays.
Caption: Solabegron signaling pathway leading to cAMP production.
Caption: Experimental workflow for a Solabegron cAMP assay.
Caption: A troubleshooting decision tree for cAMP assays.
References
- 1. korambiotech.com [korambiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. ValiScreen Human Adrenergic β3 Cell Line, CHO-K1 Cells | Revvity [revvity.co.jp]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solabegron | C23H23ClN2O3 | CID 9887812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Safety and tolerability of β3-adrenoceptor agonists in the treatment of overactive bladder syndrome - insight from transcriptosome and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solabegron Hydrochloride for Bladder Strip Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Solabegron hydrochloride for bladder strip assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the bladder?
A1: this compound is a selective agonist for the β3-adrenergic receptor (β3-AR)[1]. In the urinary bladder, stimulation of β3-ARs leads to the relaxation of the detrusor smooth muscle[1][2][3]. This relaxation is primarily mediated by the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels[3]. This mechanism is key to its therapeutic potential for conditions like overactive bladder (OAB) by increasing bladder capacity[2][3][4].
Q2: What is a typical effective concentration range for this compound in bladder strip assays?
A2: Based on in vitro studies, the half-maximal effective concentration (EC50) of Solabegron in human bladder strips pre-contracted with KCl has been reported to be 1.9 nM. In Chinese hamster ovary (CHO) cells expressing the human β3-AR, the EC50 for cAMP accumulation was found to be 22 ± 6 nM[3]. Therefore, a concentration range of 0.1 nM to 10 µM is a reasonable starting point for generating a concentration-response curve.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a suitable solvent, such as deionized water or a buffer solution. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and then perform serial dilutions to obtain the desired final concentrations for your experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C, to prevent degradation.
Q4: What type of bladder tissue is suitable for these assays?
A4: Bladder tissue from various species, including rats, dogs, and humans, can be used[1][3]. The choice of species may depend on the specific research question and the translatability to human physiology. For human studies, detrusor muscle strips from macroscopically tumor-free parts of the bladder obtained during cystectomy are often used[5].
Troubleshooting Guide
Q1: My bladder strips are not showing a consistent contractile response to the pre-contracting agent (e.g., KCl or carbachol). What should I do?
A1:
-
Check Tissue Viability: Ensure the bladder tissue was fresh and properly handled during preparation. The tissue should be transported and dissected in cold, oxygenated Krebs solution[1][5].
-
Optimize Equilibration Time: Allow the bladder strips to equilibrate in the organ bath for a sufficient period (e.g., 60-90 minutes) under a stable baseline tension (e.g., 1-2 g) before adding any contracting agents[6].
-
Verify Solution Composition: Double-check the composition and pH of your Krebs-Henseleit buffer to ensure it is correctly prepared and continuously gassed with 95% O2 / 5% CO2[5].
-
Consistent Strip Preparation: Ensure that the bladder strips are of a uniform size and orientation to minimize variability in contractile force[1].
Q2: I am not observing a clear relaxation response to this compound.
A2:
-
Inadequate Pre-contraction: The relaxation response is dependent on the level of pre-existing muscle tone. Ensure the bladder strips are sufficiently pre-contracted before adding Solabegron. The choice of pre-contracting agent can also influence the relaxation response[7].
-
Concentration Range: You may need to adjust the concentration range of Solabegron. If no response is seen, consider increasing the highest concentration. If the response is maximal at the lowest concentration, shift the range lower.
-
Receptor Desensitization: To avoid receptor desensitization, it is recommended to generate only a single concentration-response curve per bladder strip[5].
-
Drug Stability: Ensure that your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.
Q3: The relaxation response to Solabegron is highly variable between different bladder strips.
A3:
-
Biological Variability: There can be inherent biological variability between animals or human subjects. Using multiple strips from the same bladder and averaging the results can help to mitigate this.
-
Mucosal Layer: The presence or absence of the urothelium can affect bladder contractility and drug responses. Decide whether to remove the mucosal layer and be consistent in your preparation[1].
-
Standardize Protocol: Strictly adhere to a standardized experimental protocol, including equilibration times, pre-contraction levels, and drug addition intervals, to minimize experimental variability.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| EC50 | 1.9 nM | Human bladder strips | Pre-contracted with KCl | |
| EC50 | 22 ± 6 nM | CHO cells expressing human β3-AR | cAMP accumulation | [3] |
Experimental Protocols
Detailed Methodology for Optimizing this compound Concentration in Bladder Strip Assays
This protocol outlines the steps to generate a cumulative concentration-response curve for this compound to determine its optimal concentration for inducing bladder smooth muscle relaxation.
1. Materials and Reagents:
-
Freshly isolated urinary bladder
-
Krebs-Henseleit buffer (composition in mM: NaCl 118.5, KCl 4.7, MgSO4 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, glucose 11.7)[1]
-
This compound
-
Pre-contracting agent (e.g., KCl, carbachol)
-
Organ bath system with isometric force transducers
-
95% O2 / 5% CO2 gas mixture
-
Dissection tools (scissors, forceps)
2. Bladder Strip Preparation:
-
Immediately place the freshly excised bladder in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Carefully remove any adhering fat and connective tissue.
-
Open the bladder longitudinally and, if desired, remove the mucosal layer by gentle dissection[1].
-
Cut the bladder wall into longitudinal strips of approximately 2 mm in width and 8-10 mm in length[1].
3. Experimental Setup:
-
Mount the bladder strips vertically in organ baths containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2[5].
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram and allow the strips to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes[5][6].
4. Concentration-Response Curve Generation:
-
After equilibration, induce a stable contraction by adding a pre-determined concentration of a contracting agent (e.g., 50 mM KCl or an EC80 concentration of carbachol)[5].
-
Once the contraction has reached a stable plateau (typically 20-30 minutes), add this compound to the organ bath in a cumulative manner.
-
Start with the lowest concentration (e.g., 0.1 nM) and increase the concentration stepwise (e.g., in half-log or log increments) after the response to the previous concentration has stabilized.
-
Continue adding increasing concentrations of Solabegron until a maximal relaxation response is observed or the highest planned concentration is reached.
-
At the end of the experiment, wash out the drugs and add a maximal dose of a standard relaxant (e.g., forskolin) to determine the maximal possible relaxation for normalization purposes[7].
5. Data Analysis:
-
Record the isometric tension continuously.
-
Express the relaxation at each Solabegron concentration as a percentage of the pre-contraction induced by KCl or carbachol.
-
Plot the percentage of relaxation against the logarithm of the Solabegron concentration to generate a concentration-response curve.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the EC50 value and the maximal relaxation (Emax).
Mandatory Visualization
References
- 1. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β3‐Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Urinary Bladder Strip Relaxation by the β-Adrenoceptor Agonist Isoprenaline: Methodological Considerations and Effects of Gender and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pre-contraction on β-adrenoceptor-mediated relaxation of rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Solabegron Hydrochloride in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of Solabegron hydrochloride in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Publicly available, detailed long-term stability data and established degradation pathways for this compound are limited. Therefore, this guide provides a generalized framework based on standard pharmaceutical industry practices for stability testing of small molecule drug substances. The experimental conditions and expected results described herein should be adapted and validated specifically for this compound in your laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light, and pH. As a hydrochloride salt, its stability in solution is particularly susceptible to pH changes. Interactions with excipients in a formulation can also impact its stability.
Q2: What are the recommended storage conditions for this compound for long-term experiments?
A2: While specific long-term storage conditions for this compound have not been publicly detailed, a common starting point for new chemical entities is storage at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C), protected from light and moisture. It is crucial to perform stability studies under various conditions to determine the optimal storage for your specific material and formulation.
Q3: How can I monitor the stability of this compound over time?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for monitoring the stability of this compound. This method should be able to separate the intact drug from any potential degradation products.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, potential degradation pathways for this compound may include hydrolysis of the amide bond, oxidation of the secondary alcohol or amine groups, and photodecomposition. Forced degradation studies are necessary to identify the specific degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency (Decrease in Assay Value) | - Chemical degradation due to improper storage (temperature, humidity, light exposure).- Hydrolysis in solution.- Interaction with incompatible excipients. | - Verify storage conditions and ensure they are maintained within the recommended range.- For solutions, assess the effect of pH and buffer components on stability.- Conduct compatibility studies with all formulation components. |
| Appearance of New Peaks in Chromatogram | - Formation of degradation products. | - Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.- Characterize the structure of the new peaks using techniques like mass spectrometry (MS). |
| Change in Physical Appearance (e.g., color change, precipitation) | - Significant degradation of the compound.- Precipitation from a supersaturated solution.- Incompatibility with the container closure system. | - Quantify the extent of degradation using a stability-indicating method.- Re-evaluate the solubility of this compound in the chosen solvent system.- Assess the suitability of the storage container. |
| Inconsistent Results Between Time Points | - Analytical method variability.- Non-homogeneity of the sample.- Inconsistent storage conditions. | - Validate the analytical method for precision, accuracy, and robustness.- Ensure proper sample preparation and mixing procedures.- Tightly control and monitor environmental chambers used for stability studies. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines a general approach for developing an HPLC method capable of separating this compound from its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
2. Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Adjust the gradient profile and pH of the aqueous phase to achieve optimal separation.
3. Detection Wavelength:
-
Determine the wavelength of maximum absorbance (λmax) of this compound using a UV/Vis spectrophotometer or a PDA detector.
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N HCl.
-
Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 2-8 hours).
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
-
Keep the solution at room temperature or heat gently for a defined period.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a defined period.
4. Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 80-105°C) for an extended period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound and the solid drug to a light source with a specified output (e.g., ICH option 1 or 2).
-
Analyze the samples at appropriate time intervals.
Data Presentation
The following tables are templates for summarizing stability data.
Table 1: Summary of Forced Degradation Study Results for this compound (Example)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 N HCl | 8 hours | 80°C | 15.2 | 2 |
| 0.1 N NaOH | 4 hours | 60°C | 22.5 | 3 |
| 30% H₂O₂ | 24 hours | Room Temp | 18.7 | 1 |
| Dry Heat | 48 hours | 105°C | 5.1 | 1 |
| Photolytic (ICH Option 1) | 1.2 million lux hours | Room Temp | 8.9 | 2 |
Table 2: Long-Term Stability Data for this compound at 25°C/60% RH (Example)
| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 100.1 | 0.08 | White to off-white powder |
| 3 | 99.8 | 0.15 | Conforms |
| 6 | 99.5 | 0.22 | Conforms |
| 9 | 99.2 | 0.29 | Conforms |
| 12 | 98.9 | 0.35 | Conforms |
Visualizations
The following diagrams illustrate key experimental workflows and concepts.
Caption: Workflow for assessing the stability of a drug substance.
Caption: Potential degradation pathways for this compound.
Strategies to minimize off-target effects of Solabegron hydrochloride in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Solabegron hydrochloride in in vivo experiments. The content focuses on ensuring on-target specificity and provides troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1][2] Its primary on-target effect is the stimulation of β3-AR, which leads to smooth muscle relaxation, particularly in the urinary bladder.[1] It is being investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1][3]
Q2: How selective is Solabegron for the β3-adrenergic receptor over other β-adrenergic subtypes?
A2: Solabegron demonstrates significant selectivity for the β3-AR over β1-AR and β2-AR. Functional assays in Chinese Hamster Ovary (CHO) cells showed that at a concentration of 10,000 nM, Solabegron produced a minimal response (less than 10% of the response to the non-selective agonist isoproterenol) in cells expressing β1-AR or β2-AR.[2] A direct comparison with other β3-AR agonists calculated the selectivity of Solabegron to be over 21-fold for β3-AR versus β1-AR and over 362-fold for β3-AR versus β2-AR.[4]
Q3: What are the known off-target effects of this compound in vivo?
A3: Based on available clinical and preclinical data, this compound has a low incidence of off-target effects. Phase II clinical trials have indicated a tolerability profile for Solabegron that is similar to placebo.[1] Specifically, these studies found no significant differences in cardiovascular parameters such as systolic or diastolic blood pressure and heart rate when compared to placebo, suggesting minimal off-target activity at β1 and β2-adrenergic receptors.[5]
Q4: How can I confirm that the observed in vivo effects of Solabegron in my experiment are due to β3-adrenergic receptor agonism?
A4: To confirm that the observed effects are on-target, you should include appropriate controls in your experimental design. A key experiment is to pre-treat the animals with a selective β3-AR antagonist. If the effects of Solabegron are blocked or significantly attenuated by the antagonist, it provides strong evidence for a β3-AR-mediated mechanism. Additionally, using a non-selective beta-blocker that also has activity at the β3-AR should also inhibit the response.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of expected physiological response (e.g., no bladder relaxation). | 1. Incorrect Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target tissue. 2. Poor Bioavailability: The route of administration may not be optimal for your animal model. 3. Species Differences: β3-AR expression and pharmacology can vary between species. | 1. Perform a dose-response study to determine the optimal dose for your model. 2. Review literature for pharmacokinetic data in your species or a closely related one. Consider alternative administration routes. 3. Confirm β3-AR expression in your target tissue and consider the use of a positive control (e.g., isoproterenol) to validate the responsiveness of the tissue. |
| Unexpected physiological responses observed. | 1. High Dosing: Very high concentrations may lead to engagement of lower-affinity targets.[2] 2. Indirect Effects: The observed effect may be a downstream consequence of the primary on-target effect. For example, Solabegron can induce the release of somatostatin from adipocytes, which then acts on enteric neurons.[1] | 1. Lower the dose to within the selective range for β3-AR. Refer to the selectivity data in the table below. 2. Investigate potential downstream mediators of the β3-AR pathway in your experimental model. |
| High variability in experimental results. | 1. Animal Health: Underlying health issues in the animal models can affect drug response. 2. Experimental Conditions: Inconsistent experimental procedures (e.g., anesthesia, surgical stress) can introduce variability. | 1. Ensure all animals are healthy and properly acclimatized before the experiment. 2. Standardize all experimental procedures and use appropriate controls to account for procedural stress. |
Data Summary
Solabegron Adrenergic Receptor Activity Profile
The following table summarizes the functional potency and selectivity of Solabegron at human β-adrenergic receptors based on in vitro cAMP accumulation assays.
| Receptor Subtype | Agonist Potency (EC50, nM) | Selectivity Ratio (β3 vs. other) | Reference |
| β3-AR | 22 - 27.6 | - | [2][4] |
| β1-AR | 588 | 21.3 | [4] |
| β2-AR | >10,000 | >362 | [2][4] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Key Experimental Protocols
Protocol 1: In Vitro Bladder Strip Relaxation Assay
This assay is used to assess the direct relaxant effects of Solabegron on bladder smooth muscle.
-
Tissue Preparation: Obtain urinary bladder tissue from the animal model. Dissect muscle strips of appropriate size (e.g., 15 mm length).[6]
-
Mounting: Mount the strips in organ baths containing Krebs-Henseleit buffer at 37°C, gassed with 95% O2/5% CO2. Apply a resting tension of 10 mN.[7]
-
Equilibration: Allow the tissue to equilibrate for at least 75 minutes, with buffer changes every 15 minutes.[7]
-
Contraction: Pre-contract the bladder strips with an agent such as KCl or carbachol to induce a stable tone.
-
Drug Addition: Add cumulative concentrations of Solabegron to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contracted tone and calculate the EC50 value.
Protocol 2: In Vitro cAMP Accumulation Assay
This assay quantifies the ability of Solabegron to stimulate the production of the second messenger cAMP in cells expressing β-adrenergic receptors.
-
Cell Culture: Culture cells (e.g., CHO or HEK293) expressing the human β3-AR (and β1/β2-AR for selectivity testing).
-
Cell Plating: Plate the cells in a suitable format (e.g., 384-well plate) at a predetermined density.[8]
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for a short period (e.g., 5-10 minutes) to prevent cAMP degradation.[9]
-
Agonist Stimulation: Add varying concentrations of Solabegron to the cells and incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[8]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Generate a concentration-response curve and determine the EC50 for cAMP accumulation.
Visualizations
Signaling Pathway of Solabegron in Overactive Bladder
Caption: Solabegron activates the β3-AR signaling cascade.
Experimental Workflow for Verifying On-Target Effects
Caption: Workflow to confirm β3-AR mediated effects of Solabegron.
References
- 1. Solabegron - Wikipedia [en.wikipedia.org]
- 2. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solabegron | C23H23ClN2O3 | CID 9887812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Urinary Bladder Strip Relaxation by the β-Adrenoceptor Agonist Isoprenaline: Methodological Considerations and Effects of Gender and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human Urinary Bladder Strip Relaxation by the β-Adrenoceptor Agonist Isoprenaline: Methodological Considerations and Effects of Gender and Age [frontiersin.org]
- 8. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Refining the synthesis of Solabegron hydrochloride to improve yield and purity
Technical Support Center: Synthesis of Solabegron Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound. Our focus is on refining the synthesis process to achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My final yield of this compound is consistently low. What are the critical factors affecting the yield?
A1: Low yield can stem from several stages of the synthesis. The most critical point for maximizing yield and ensuring purity is the isolation of the Solabegron zwitterion intermediate before conversion to the hydrochloride salt.[1][2] The zwitterionic form of Solabegron is the least soluble, allowing for its isolation in a very pure form, which is key for a scalable process.[1][2]
-
Incomplete Reactions: Ensure each synthetic step, particularly the final coupling and reductive amination steps, goes to completion. Monitor reactions using appropriate techniques like TLC or HPLC.
-
Suboptimal Salt Formation: The conversion of the free base or zwitterion to the hydrochloride salt is a crucial final step. Improper pH control, solvent choice, or crystallization conditions can lead to significant material loss.
-
Purification Losses: While chromatography can be used, it often leads to yield loss. The preferred industrial method is the isolation of the highly pure zwitterionic intermediate, which minimizes the need for extensive final purification.[1]
Q2: My final product has high levels of impurities according to HPLC analysis. How can I improve the purity?
A2: Improving purity involves both minimizing impurity formation during the reaction and maximizing their removal during purification.
-
Isolate the Zwitterion Intermediate: The most effective strategy for achieving high purity is to isolate the Solabegron zwitterion.[1][2] Due to its low solubility, it can be crystallized from the reaction mixture, effectively purging many process-related impurities.[1] The purified zwitterion is then converted to the final hydrochloride salt.
-
Control Chiral Purity: Solabegron is the (R)-enantiomer. The corresponding (S)-enantiomer is a common chiral impurity that can be difficult to remove. This impurity often originates from the chiral starting materials. Ensure the enantiomeric purity of your starting materials is high and that the reaction conditions do not cause racemization.
-
Recrystallization: The final hydrochloride salt can be further purified by recrystallization. The choice of solvent is critical. For analogous molecules like Mirabegron, mixed solvent systems such as an alcohol (methanol) and a less polar solvent (dichloromethane) have been used effectively.[3]
Q3: I am struggling with the final crystallization of this compound, often getting an oil or amorphous solid. What are the recommended crystallization protocols?
A3: Obtaining a stable, crystalline hydrochloride salt is essential. Oiling out or forming an amorphous solid is a common issue related to solvent choice, supersaturation rate, and temperature.
-
Solvent System: The final conversion is typically performed by treating the purified Solabegron zwitterion with hydrochloric acid in a suitable solvent. A patent suggests using isopropyl alcohol as a reaction solvent.[1]
-
Acid Addition: Use a precise amount of hydrochloric acid. One process describes using 1.2 equivalents of 6N HCl for the conversion from the zwitterion.[1] Adding excess acid can sometimes increase the solubility of the salt, hindering crystallization.
-
Induce Crystallization: If spontaneous crystallization does not occur, it can be induced. Seeding the reaction mixture with a small amount of pre-existing this compound crystals is a robust method to initiate crystallization.[1]
-
Control Cooling: A slow, controlled cooling rate is preferable to rapid cooling (crash cooling), as it allows for the formation of larger, more ordered crystals and reduces the likelihood of oiling out or trapping impurities.
Frequently Asked Questions (FAQs)
Q: What is the most critical process control point for ensuring high purity of the final this compound?
A: The most critical control point is the isolation and purification of the Solabegron zwitterion intermediate. This step acts as a powerful purification method, as the zwitterion's unique low solubility allows it to be selectively crystallized away from most process impurities.[1][2] Converting this highly pure intermediate to the hydrochloride salt is the most reliable path to a high-purity final product.
Q: What are the likely identities of common impurities?
A: Based on the structure and synthesis of Solabegron and similar molecules, common impurities include:
-
Chiral Impurity: The (S)-enantiomer of Solabegron.
-
Process-Related Impurities: Unreacted starting materials or by-products from preceding steps.
-
Degradation Products: Impurities can sometimes form from the degradation of the final product, potentially through interaction with excipients if not handled correctly.[4]
Q: What analytical methods are recommended for monitoring purity?
A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of Solabegron and detecting related substances. A UV detector is typically used for quantification. For analogous compounds, C18 columns with mobile phases consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) have proven effective.[5]
Data Presentation
While specific comparative data for Solabegron synthesis is proprietary, the following tables illustrate how to structure experiments to optimize yield and purity during the critical crystallization steps.
Table 1: Optimization of Zwitterion Isolation
| Parameter | Condition A | Condition B | Condition C | Outcome Metric |
| Solvent System | Methanol/Water | Ethanol/Water | Isopropanol/Water | Yield (%) |
| pH for Precipitation | 6.5 | 7.0 | 7.5 | Purity (HPLC Area %) |
| Crystallization Time | 4 hours | 8 hours | 12 hours | |
| Temperature | 25°C | 5°C | 40°C |
Table 2: Optimization of Hydrochloride Salt Crystallization
| Parameter | Condition A | Condition B | Condition C | Outcome Metric |
| Solvent | Isopropanol | Ethanol | Acetone | Yield (%) |
| HCl Equivalents | 1.1 eq | 1.2 eq | 1.5 eq | Purity (HPLC Area %) |
| Seeding | No | Yes (0.1% w/w) | Yes (0.5% w/w) | Crystal Form (XRD) |
| Cooling Profile | Fast Cool | Slow Cool | Stepwise Cool | Particle Size |
Experimental Protocols
Protocol 1: Purification via Zwitterion and Conversion to Hydrochloride Salt
This protocol is based on methods described in patent literature for isolating a pure intermediate.[1][2]
-
Dissolution: Dissolve the crude Solabegron free base in a suitable organic solvent (e.g., methanol).
-
Zwitterion Precipitation: Adjust the pH of the solution to the isoelectric point (typically near neutral, pH 6.5-7.5) by adding a suitable acid or base. The Solabegron zwitterion will precipitate out of the solution due to its low solubility.
-
Isolation: Stir the resulting slurry at room temperature to allow for complete precipitation. Isolate the solid zwitterion by filtration and wash with a suitable solvent (e.g., water or methanol/water mixture) to remove residual impurities.
-
Drying: Dry the purified Solabegron zwitterion under vacuum.
-
Salt Formation: Suspend the purified zwitterion in a suitable solvent, such as isopropyl alcohol.[1]
-
Acidification: Add 1.2 equivalents of 6N hydrochloric acid dropwise while stirring.[1]
-
Crystallization: If needed, add seed crystals (0.1% w/w) of this compound to induce crystallization.[1] Allow the mixture to stir and crystallize, potentially with a controlled cooling profile.
-
Final Isolation: Collect the crystalline this compound by filtration, wash with a cold solvent, and dry under vacuum.
Protocol 2: RP-HPLC Method for Purity Analysis (Adapted from Mirabegron Methods)
This method is a representative example adapted from published HPLC methods for the structurally similar drug, Mirabegron.[5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 4.5.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0 min: 90% A, 10% B
-
10 min: 55% A, 45% B
-
20 min: 10% A, 90% B
-
25 min: 10% A, 90% B
-
26 min: 90% A, 10% B
-
30 min: 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: High-level workflow for Solabegron HCl synthesis.
Caption: Troubleshooting decision tree for high impurity issues.
Caption: Potential pathways for impurity formation.
References
- 1. US10065922B2 - Solabegron zwitterion and uses thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN111072589A - Recrystallization method and preparation method of mirabegron - Google Patents [patents.google.com]
- 4. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajphr.com [ajphr.com]
Technical Support Center: Solabegron Animal Studies - Managing Cardiovascular Side Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential cardiovascular side effects during preclinical animal studies of Solabegron. The information is presented in a question-and-answer format for easy reference and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is Solabegron and how does it work?
A1: Solabegron (also known as GW427353) is a selective β3-adrenergic receptor (β3-AR) agonist.[1][2] It is being investigated for the treatment of overactive bladder (OAB).[2][3] Its mechanism of action involves the stimulation of β3-ARs, which are found in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity.[1][3]
Q2: Why is cardiovascular monitoring important in animal studies of Solabegron?
A2: While Solabegron is selective for β3-ARs, these receptors are also present in cardiovascular tissues, including the heart and blood vessels.[4] Stimulation of these receptors can potentially lead to cardiovascular effects. Therefore, careful monitoring is essential to ensure the safety of the animals and to accurately characterize the cardiovascular safety profile of Solabegron before it can be considered for human trials.
Q3: What are the expected cardiovascular effects of β3-AR agonists like Solabegron in animal models?
A3: Based on preclinical studies with Solabegron and other β3-AR agonists, the following effects may be observed:
-
Hypotension (decrease in blood pressure): Stimulation of β3-ARs in blood vessels can lead to vasodilation, which can cause a decrease in blood pressure.[5]
-
Tachycardia (increase in heart rate): A reflex tachycardia may occur in response to a drop in blood pressure.[5] Some studies with other β3-AR agonists have also noted a direct, though minimal, increase in heart rate.[6]
-
Changes in Cardiac Contractility: β3-AR stimulation in the heart has been shown to have a modest negative inotropic (reducing the force of contraction) effect in some species.[4]
Q4: How selective is Solabegron for β3-ARs over β1-ARs and β2-ARs?
A4: Solabegron is a selective β3-AR agonist. In vitro studies have shown that it has a significantly higher affinity and activity at β3-ARs compared to β1-ARs and β2-ARs, which are the primary mediators of the classic cardiovascular stimulant effects of catecholamines (e.g., increased heart rate and contractility).[1] However, at higher doses, off-target effects on β1 and β2 receptors could potentially occur.
Troubleshooting Guide
Issue 1: Unexpectedly Severe Hypotension
-
Q: An animal in my study shows a sharp and sustained drop in blood pressure after Solabegron administration. What should I do?
-
A:
-
Confirm the Reading: Ensure the blood pressure reading is accurate and not an artifact of the monitoring equipment. Check the catheter placement and the functionality of the telemetry device.
-
Check the Dose: Double-check your dose calculations and the concentration of your dosing solution to rule out an overdose.
-
Animal Welfare: Assess the animal for any clinical signs of distress. If the animal is compromised, consult with the veterinary staff immediately.
-
Consider Species and Strain: Some animal species and strains may be more sensitive to the vasodilatory effects of β3-AR agonists. Review the literature for any known sensitivities of your specific animal model.
-
Data Analysis: If the hypotension is reproducible across multiple animals, this may be a true pharmacological effect of Solabegron at the tested dose. Consider including lower doses in your study to establish a dose-response relationship.
-
-
Issue 2: Persistent or Severe Tachycardia
-
Q: I am observing a significant and prolonged increase in heart rate in my animals treated with Solabegron. What are the possible causes and what should I do?
-
A:
-
Rule out Reflex Tachycardia: Assess if the tachycardia is accompanied by hypotension. A compensatory increase in heart rate is an expected physiological response to a drop in blood pressure.
-
Check for Off-Target Effects: At high doses, Solabegron might lose some of its selectivity and stimulate β1-adrenergic receptors in the heart, leading to a direct increase in heart rate. Consider if the dose you are using is in the supratherapeutic range.
-
Stress and Acclimation: Ensure the animals are properly acclimated to the experimental conditions. Stress can significantly increase heart rate.
-
Telemetry Signal Quality: Poor ECG signal quality can sometimes lead to inaccurate heart rate calculations by the analysis software. Manually inspect the ECG waveforms to confirm the heart rate.
-
-
Issue 3: ECG Abnormalities
-
Q: I am seeing arrhythmias or changes in ECG intervals (e.g., QT prolongation) in my Solabegron-treated animals. How should I proceed?
-
A:
-
Identify the Abnormality: Characterize the specific type of arrhythmia (e.g., premature ventricular contractions, AV block).
-
Differentiate from Artifacts: ECG recordings in conscious, freely moving animals are prone to artifacts from movement and muscle tremors. Learn to recognize common artifacts to avoid misinterpretation. (See the "ECG Artifact Troubleshooting" section below).
-
QT Interval Correction: When assessing the QT interval, it is crucial to correct it for heart rate (QTc), as the QT interval naturally shortens at faster heart rates. Use an appropriate correction formula for the species you are studying.
-
Electrolyte Balance: Ensure the animals have normal electrolyte levels, as imbalances can predispose them to arrhythmias.
-
Pharmacological Investigation: If the ECG abnormalities are consistent and dose-dependent, they may represent a drug effect. Further investigation into the potential pro-arrhythmic risk of Solabegron may be warranted.
-
-
Data Presentation
Table 1: Representative Cardiovascular Parameters in Common Laboratory Animal Models (Approximate Resting Values)
| Parameter | Rat (Sprague-Dawley) | Mouse (C57BL/6) | Non-Human Primate (Cynomolgus) |
| Heart Rate (bpm) | 300 - 450 | 500 - 700 | 120 - 180 |
| Systolic Blood Pressure (mmHg) | 110 - 140 | 100 - 130 | 100 - 140 |
| Diastolic Blood Pressure (mmHg) | 70 - 90 | 70 - 90 | 60 - 90 |
| Mean Arterial Pressure (mmHg) | 85 - 110 | 80 - 105 | 75 - 110 |
Note: These are approximate values and can vary based on strain, age, sex, and experimental conditions. It is crucial to establish baseline values in your own laboratory.
Table 2: Potential Cardiovascular Effects of Solabegron in Animal Studies
| Parameter | Expected Effect | Potential Mechanism |
| Heart Rate | Increase | Reflex tachycardia secondary to vasodilation; potential for direct β1-AR stimulation at high doses. |
| Blood Pressure | Decrease | β3-AR mediated vasodilation in the peripheral vasculature. |
| ECG: QT Interval | No significant change expected | Solabegron is not known to directly affect ion channels involved in ventricular repolarization. However, this should be carefully monitored. |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in Conscious, Telemetered Rats
-
Animal Model: Male or female Sprague-Dawley rats, of appropriate age and weight for the telemetry implant.
-
Telemetry Implantation:
-
Surgically implant a telemetry device (e.g., DSI PhysioTel™ Digital) capable of measuring blood pressure and ECG.
-
The blood pressure catheter is typically inserted into the abdominal aorta.
-
The ECG leads are placed in a standard configuration (e.g., Lead II).
-
Allow for a post-operative recovery period of at least one week.
-
-
Acclimation: Acclimate the animals to the experimental room and caging for at least 3 days prior to dosing.
-
Baseline Data Collection: Record continuous cardiovascular data for at least 24 hours prior to the administration of Solabegron to establish a stable baseline.
-
Dosing:
-
Administer Solabegron or vehicle via the intended clinical route (e.g., oral gavage).
-
Include a vehicle control group and at least three dose levels of Solabegron.
-
-
Post-Dose Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis:
-
Analyze data in appropriate time bins (e.g., 15-minute averages).
-
Calculate the change from baseline for heart rate, systolic, diastolic, and mean arterial pressure.
-
Analyze ECG intervals (PR, QRS, QT) and correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's formula, with validation for the species).
-
Protocol 2: Cardiovascular Safety Assessment in Conscious, Telemetered Non-Human Primates
-
Animal Model: Naive, purpose-bred non-human primates (e.g., Cynomolgus monkeys) fitted with a telemetry system.
-
Telemetry System: Use a validated telemetry system that continuously records ECG, blood pressure, and body temperature.
-
Housing and Acclimation: House animals in accordance with regulatory guidelines. Ensure animals are well-acclimated to the study procedures, including being trained for oral dosing.
-
Study Design: A Latin square or crossover design is often used to minimize the number of animals. Each animal receives vehicle and multiple dose levels of Solabegron with an adequate washout period between doses.
-
Data Collection:
-
Collect baseline data for at least 24 hours before the first dose.
-
On dosing days, collect data continuously from pre-dose to at least 24 hours post-dose.
-
-
Data Analysis:
-
Analyze hemodynamic and ECG data in detail, focusing on time points of expected peak plasma concentration of Solabegron.
-
Perform a thorough analysis of ECG morphology and intervals.
-
Compare the effects of Solabegron to the vehicle control.
-
Mandatory Visualizations
Caption: β3-AR signaling pathway leading to vasodilation.
Caption: General workflow for in vivo cardiovascular safety studies.
Caption: Troubleshooting common ECG artifacts in animal studies.
References
- 1. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Differences in beta 3-adrenergic receptor cardiovascular regulation in conscious primates, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Solabegron hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Solabegron hydrochloride powder. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For long-term storage, it is recommended to store this compound powder at or below -20°C in a tightly sealed container.[1][2] To minimize degradation, the storage environment should also be dry and protected from light.[3][4]
Q2: How should I handle this compound powder upon receipt?
A2: Lyophilized powders like this compound can be stable at room temperature for short periods, such as during shipping.[2] However, upon receipt, the powder should be promptly moved to a long-term storage environment at or below -20°C to ensure its integrity.[1][2]
Q3: Is this compound sensitive to humidity?
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, which includes secondary amine and hydroxyl groups, this compound may be susceptible to oxidation and hydrolysis.[6] Studies on similar compounds like Mirabegron have shown degradation under hydrolytic (acidic and basic) and oxidative conditions.[7]
Q5: For how long can I store this compound powder?
A5: The long-term stability of this compound has not been definitively established in publicly available literature. It is crucial to perform periodic stability tests to ensure the integrity of the compound, especially if it is being stored for an extended period. A recommended re-test interval under ideal storage conditions might be 12-24 months, but this should be verified by in-house stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in powder color or appearance | Exposure to light, oxygen, or temperature fluctuations. | Do not use the powder. Document the changes and initiate a stability study on a new batch to determine the cause. Ensure proper light-protected and airtight storage containers are used. |
| Difficulty in dissolving the powder | The powder may have absorbed moisture, leading to clumping, or it may have degraded. | Try sonicating the solution. If solubility issues persist, it may indicate degradation. It is advisable to use a fresh vial of the powder. Store the powder in a desiccator to prevent moisture absorption. |
| Inconsistent experimental results | This could be due to degradation of the compound, improper handling, or weighing errors. | Use a fresh vial of this compound from proper long-term storage. Prepare fresh stock solutions for each experiment. Verify the accuracy of your balance. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of impurities or degradation products. | Conduct a forced degradation study to identify potential degradation products. Compare the chromatogram of the stored sample with a freshly prepared standard. If new peaks are present, the stored powder may be compromised. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound Powder
Objective: To evaluate the stability of this compound powder under recommended long-term storage conditions.
Methodology:
-
Sample Preparation:
-
Aliquot this compound powder from a single batch into multiple, tightly sealed, light-protected containers.
-
Prepare an initial (T=0) analysis of the powder for baseline data.
-
-
Storage Conditions:
-
Store the aliquots at the recommended long-term storage condition: -20°C ± 5°C.
-
For comparison, you may also store aliquots at accelerated conditions (e.g., 4°C ± 2°C and 25°C ± 2°C / 60% ± 5% RH).
-
-
Testing Intervals:
-
Test the samples at predefined intervals: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Methods:
-
Appearance: Visually inspect the powder for any changes in color or texture.
-
Purity and Degradation Products: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The mobile phase and column should be optimized to separate Solabegron from potential degradation products.
-
Water Content: Determine the water content by Karl Fischer titration.
-
-
Data Analysis:
-
Compare the results at each time point to the initial (T=0) data.
-
A significant change in purity (e.g., >2%) or the appearance of significant degradation peaks would indicate instability under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for assessing the stability of stored this compound powder.
References
- 1. jpt.com [jpt.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. gmptrends.com [gmptrends.com]
- 4. fda.gov.ph [fda.gov.ph]
- 5. Pharmaceutical Product Storage: Optimize Transport and Handling - [pharmuni.com]
- 6. Solabegron | C23H23ClN2O3 | CID 9887812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Solabegron Technical Support Center: Immediate-Release vs. Modified-Release Formulations
Welcome to the technical support center for researchers working with Solabegron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when adjusting experimental protocols for immediate-release (IR) versus modified-release (MR) Solabegron formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific issues you may encounter during your in vitro and in vivo experiments with both IR and MR Solabegron.
In Vitro Dissolution Studies
Question 1: My in vitro dissolution results for modified-release Solabegron are highly variable between samples. What could be the cause?
Answer: High variability in MR dissolution testing can stem from several factors. Here are some common causes and troubleshooting steps:
-
Coning: A mound of undissolved powder may form at the bottom of the vessel, particularly with the paddle apparatus. This can be addressed by using a different apparatus (e.g., basket) or increasing the agitation speed.
-
Excipient Effects: The polymers used to control the release rate in MR formulations can sometimes interfere with the dissolution process. Ensure the dissolution medium is appropriate for the specific excipients in your formulation.
-
Media pH: The pH of the dissolution medium is critical for MR formulations. Ensure the pH is consistent across all vessels and throughout the duration of the experiment.[1]
-
Gas Bubbles: The formation of air bubbles on the tablet surface can hinder dissolution. De-gas the dissolution media prior to use.
Question 2: The dissolution profile of my immediate-release Solabegron tablets is too slow and does not meet the typical criteria of >85% release in 15-30 minutes. What should I check?
Answer: Slow dissolution of IR tablets can be due to several issues:
-
Formulation Issues: The disintegration properties of the tablet may be poor. Re-evaluate the formulation components, particularly the disintegrants.
-
Testing Conditions: Ensure the paddle or basket speed is appropriate (typically 50-75 rpm for paddle, 100 rpm for basket) and the dissolution medium volume is sufficient (usually 900 mL).[2]
-
Solubility Limitations: While Solabegron is a freely water-soluble drug, ensure your dissolution medium is not saturated.
Question 3: How do I choose the appropriate dissolution media for comparing IR and MR Solabegron?
Answer: To effectively compare the two formulations, it is recommended to test them in multiple media that simulate the pH conditions of the gastrointestinal tract. Commonly used media include:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Acetate buffer (pH 4.5).
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.[2]
For MR formulations, you may need to perform extended dissolution tests (e.g., up to 24 hours) to fully characterize the release profile.
Cell-Based Assays (cAMP Accumulation)
Question 1: I am not seeing a clear dose-response curve in my cAMP assay with Solabegron. What are the potential issues?
Answer: A lack of a clear dose-response can be due to several factors in cell-based assays:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and have not been over-confluenced.
-
Receptor Expression: The level of β3-adrenergic receptor expression in your chosen cell line is crucial. Low expression will result in a weak signal.
-
Agonist Concentration: Verify the concentrations of your Solabegron dilutions. It is advisable to prepare fresh dilutions for each experiment.
-
Assay Sensitivity: Your cAMP detection kit may not be sensitive enough. Consider using a more sensitive assay format.
Question 2: The basal cAMP levels in my assay are too high, making it difficult to detect a Solabegron-induced increase. How can I fix this?
Answer: High basal cAMP can be addressed by:
-
Serum Starvation: Serum in the cell culture media can sometimes stimulate cAMP production. Serum-starving the cells for a few hours before the assay can help reduce basal levels.
-
Phosphodiesterase (PDE) Inhibitors: If you are using a PDE inhibitor (like IBMX) to prevent cAMP degradation, its concentration may be too high, leading to elevated basal levels. Try reducing the concentration or the incubation time.
Question 3: My EC50 value for Solabegron in the cAMP assay is different from published values. What could be the reason?
Answer: Discrepancies in EC50 values can arise from:
-
Cell Line Differences: Different cell lines have varying levels of β3-adrenergic receptor expression and different signaling efficiencies, which can affect the EC50.
-
Assay Conditions: Factors such as cell density, incubation time, and the specific cAMP detection kit used can all influence the calculated EC50.
-
Data Analysis: Ensure you are using an appropriate non-linear regression model to fit your dose-response curve.
In Vivo Pharmacokinetic Studies
Question 1: What are the key pharmacokinetic parameters to compare between immediate-release and modified-release Solabegron?
Answer: The primary pharmacokinetic parameters to compare are:
-
Cmax (Maximum plasma concentration): This is expected to be lower for the MR formulation compared to the IR formulation.
-
Tmax (Time to reach Cmax): This is expected to be longer for the MR formulation.
-
AUC (Area under the curve): This represents the total drug exposure and should ideally be similar between the two formulations if they are to be considered bioequivalent.
-
t1/2 (Half-life): The terminal half-life of the drug itself should not change, but the apparent half-life may be longer for the MR formulation due to prolonged absorption.
Question 2: Should I conduct pharmacokinetic studies in fed or fasted states?
Answer: It is recommended to conduct studies in both fed and fasted states, as food can significantly impact the absorption of both IR and MR formulations. A high-fat meal is often used to assess the maximum potential food effect.[3] For MR formulations, there is a risk of "dose dumping" where a large amount of the drug is released at once in the presence of food, which needs to be evaluated.
Data Presentation
Table 1: Comparative In Vitro Dissolution Profiles of Immediate-Release (IR) and Modified-Release (MR) Solabegron
| Time (minutes) | % Drug Released (IR) | % Drug Released (MR) |
| 15 | 88% | 15% |
| 30 | 95% | 30% |
| 60 | 99% | 50% |
| 120 | 100% | 75% |
| 240 | 100% | 90% |
| 480 | 100% | 98% |
Note: The data for the MR formulation is a hypothetical profile for illustrative purposes.
Table 2: Comparative Pharmacokinetic Parameters of Immediate-Release (IR) and Modified-Release (MR) Solabegron in Humans
| Parameter | Immediate-Release (Twice Daily) | Modified-Release (Once Daily) |
| Tmax (hours) | 1.5 - 3.0 | 4.0 - 6.0 |
| Cmax (ng/mL) | Higher and more fluctuant | Lower and more sustained |
| AUC (ng·h/mL) | Should be comparable to MR for bioequivalence | Should be comparable to IR for bioequivalence |
| Dosing Frequency | Twice a day | Once a day |
Note: The data for the MR formulation is based on expected profiles for a once-daily formulation and may vary in actual studies.
Table 3: In Vitro Potency of Solabegron in a cAMP Assay
| Cell Line | Parameter | Value |
| CHO cells expressing human β3-AR | EC50 | 22 ± 6 nM |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Immediate-Release (IR) and Modified-Release (MR) Solabegron
Objective: To compare the in vitro drug release profiles of IR and MR Solabegron tablets.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution media: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), phosphate buffer (pH 6.8)
-
Solabegron IR and MR tablets
-
HPLC system for quantification
Methodology:
-
Set up the dissolution apparatus with 900 mL of the desired medium, equilibrated to 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.
-
Place one Solabegron tablet (either IR or MR) in each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., for IR: 5, 10, 15, 30, 45, 60 minutes; for MR: 1, 2, 4, 8, 12, 24 hours).
-
Replace the withdrawn sample volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of Solabegron using a validated HPLC method.
-
Calculate the percentage of drug released at each time point.
Protocol 2: Cell-Based cAMP Accumulation Assay
Objective: To determine the potency (EC50) of Solabegron in stimulating cAMP production in cells expressing the β3-adrenergic receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human β3-adrenergic receptor
-
Cell culture medium and supplements
-
Solabegron stock solution
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Methodology:
-
Seed the cells in a 96-well plate and culture until they reach 80-90% confluency.
-
On the day of the assay, remove the culture medium and replace it with serum-free medium containing a PDE inhibitor. Incubate for 30 minutes.
-
Prepare serial dilutions of Solabegron in assay buffer.
-
Add the Solabegron dilutions to the respective wells. Include a vehicle control and a positive control (e.g., isoproterenol).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP concentration against the logarithm of the Solabegron concentration and determine the EC50 using a non-linear regression model.
Visualizations
Caption: Solabegron Signaling Pathway
Caption: IR vs. MR Pharmacokinetic Workflow
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs: Comparative Assessment of Metronidazole, Zidovudine, and Amoxicillin Versus Relevant Comparator Pharmaceutical Products in South Africa and India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Diet and Exercise on Drug Responses | MDPI [mdpi.com]
Validation & Comparative
Comparing the efficacy of Solabegron hydrochloride and Mirabegron on detrusor muscle
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Solabegron hydrochloride and Mirabegron, two selective β3-adrenoceptor agonists, focusing on their mechanism and efficacy in relaxing the detrusor muscle for the treatment of Overactive Bladder (OAB). The comparison is based on available preclinical and clinical data.
Introduction to β3-Adrenoceptor Agonists in OAB Therapy
Overactive Bladder (OAB) is a syndrome characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge urinary incontinence.[1] The pathophysiology of OAB frequently involves involuntary contractions of the bladder's detrusor muscle during the storage phase.[2] For years, antimuscarinic agents were the primary pharmacological treatment, but their side-effect profile led to the development of a new class of drugs: β3-adrenoceptor agonists.
Mirabegron was the first β3-adrenoceptor agonist approved for clinical use, offering a novel mechanism to improve bladder storage by relaxing the detrusor muscle.[1][3] Solabegron (formerly GW-427,353) is another selective β3-adrenoceptor agonist that has undergone clinical investigation for OAB.[4][5] Both drugs target the β3-adrenoceptors that are predominantly expressed in the human detrusor muscle to alleviate OAB symptoms.[6]
Mechanism of Action: Detrusor Muscle Relaxation
Both Solabegron and Mirabegron function by stimulating β3-adrenoceptors located on the surface of detrusor smooth muscle cells.[1][4][7] This activation initiates a specific signaling cascade distinct from the contractile pathways targeted by antimuscarinics.[7][8]
The binding of the agonist to the β3-adrenoceptor activates a Gs-protein pathway.[8] This, in turn, stimulates the enzyme adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the sequestration of intracellular calcium ions and the relaxation of the detrusor smooth muscle.[9] This relaxation during the bladder's storage phase increases its capacity and reduces the involuntary contractions that cause OAB symptoms.[2][7][10]
Preclinical Efficacy Data
Direct preclinical comparisons are scarce; however, individual studies highlight the effects of each compound on detrusor muscle function.
Solabegron: In preclinical studies using dog isolated bladder strips, Solabegron (GW427353) demonstrated the ability to evoke relaxation.[11] This effect was mediated by β3-adrenoceptors. In anesthetized dogs with acetic acid-induced bladder irritation, Solabegron increased the volume threshold required to trigger the micturition reflex without impairing the bladder's ability to void.[11]
Mirabegron: As a marketed drug, Mirabegron's preclinical profile is well-established. It selectively stimulates β3-adrenoceptors, leading to detrusor muscle relaxation, which allows the bladder wall to remain distended and improves urine storage capacity.[1] Studies in rat models of OAB show that Mirabegron significantly decreases bladder microcontractions and afferent nerve activity, contributing to its therapeutic effect.[12]
| Compound | Model | Key Preclinical Finding on Detrusor Muscle | Reference |
| Solabegron | Dog (in vitro) | Evoked relaxation of isolated bladder strips. | [11] |
| Solabegron | Dog (in vivo) | Increased the volume threshold for micturition reflex. | [11] |
| Mirabegron | Rat (in vivo) | Decreased bladder microcontractions and afferent activity. | [12] |
Clinical Efficacy Comparison
No head-to-head clinical trials comparing Solabegron and Mirabegron have been published. The following data is compiled from separate, placebo-controlled Phase II trials for Solabegron and pooled analyses of Phase III trials for Mirabegron.
Solabegron Clinical Data (Phase II): A randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy of Solabegron in adult women with OAB. The primary endpoint was the percentage change from baseline in the number of incontinence episodes per 24 hours over an 8-week period.[6]
| Endpoint | Placebo | Solabegron (125 mg, twice daily) | P-value vs. Placebo |
| % Change in Incontinence Episodes/24h | -56.5% | -71.2% | 0.025 |
| Change in Micturitions/24h (at Week 8) | -1.5 | -2.4 | <0.05 |
| Change in Volume Voided/Micturition (mL) | +16 | +34 | <0.05 |
| Data from a Phase II study in women with moderate to severe OAB.[6] |
Mirabegron Clinical Data (Pooled from Phase III Trials): Mirabegron has been extensively studied in large-scale clinical trials. Pooled data from major studies demonstrate its consistent efficacy over placebo in treating OAB symptoms.
| Endpoint | Placebo (Mean Change) | Mirabegron 50 mg (Mean Change) | Difference vs. Placebo |
| Change in Incontinence Episodes/24h | -1.13 | -1.57 | -0.44 |
| Change in Micturitions/24h | -1.34 | -1.93 | -0.59 |
| Change in Volume Voided/Micturition (mL) | +10.1 | +21.7 | +11.6 |
| Representative data pooled from three 12-week, randomized Phase III studies. |
It is crucial to note that these datasets originate from different trial programs and patient populations, and therefore direct cross-trial comparisons of magnitude of effect should be made with caution. Both drugs, however, demonstrate a statistically significant improvement in key OAB symptoms compared to placebo.
Experimental Protocols and Workflows
The clinical development of β3-adrenoceptor agonists for OAB typically follows a standardized protocol to assess efficacy and safety.
Key Methodologies from a Representative OAB Clinical Trial:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is the standard.[6][13]
-
Patient Population: Adult patients (typically female for initial proof-of-concept) with a history of OAB symptoms (e.g., ≥8 micturitions and ≥1 incontinence episode per 24 hours) for a duration of at least 3-6 months.[6][13]
-
Intervention: Patients are randomized to receive a fixed dose of the investigational drug (e.g., Solabegron 125 mg twice daily) or a matched placebo for a treatment period of 8 to 12 weeks.[6]
-
Primary Efficacy Endpoint: The typical primary endpoint is the change or percentage change from baseline in the mean number of incontinence episodes per 24 hours, as recorded in patient diaries.[6]
-
Secondary Endpoints: These commonly include the change from baseline in the frequency of micturitions per 24 hours, volume voided per micturition, and the number of urgency episodes.[6][13] Patient-reported outcomes, such as quality of life and symptom bother scores, are also assessed.[13]
-
Safety Assessments: Monitoring includes adverse events, vital signs (with special attention to blood pressure and heart rate), and clinical laboratory tests.[6]
References
- 1. Mirabegron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 3. Comparative study of different combinations of mirabegron and antimuscarinics in treatment for overactive bladder syndrome in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solabegron - Wikipedia [en.wikipedia.org]
- 5. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. Clinical Utility of β3-Adrenoreceptor Agonists for the Treatment of Overactive Bladder: A Review of the Evidence and Current Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. trial.medpath.com [trial.medpath.com]
Validating the Selectivity of Solabegron for the β3-Adrenoceptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of solabegron's selectivity for the β3-adrenoceptor (AR) over β1-AR and β2-AR subtypes. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Comparison of β-Adrenoceptor Agonist Selectivity
Solabegron (also known as GW427353) is a selective β3-AR agonist that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] Its therapeutic efficacy is predicated on its ability to preferentially activate β3-ARs, which mediate detrusor muscle relaxation, while avoiding off-target effects associated with β1-AR (cardiac stimulation) and β2-AR (vasodilation and bronchodilation) activation.
Experimental data from functional assays, such as cAMP accumulation assays, are crucial for quantifying the selectivity of compounds like solabegron. These assays measure the concentration of a compound required to elicit a half-maximal response (EC50) at each receptor subtype. A lower EC50 value indicates higher potency. The ratio of EC50 values for β1/β2-ARs to β3-AR provides a quantitative measure of selectivity.
Functional Potency (EC50) and Selectivity of Solabegron and Other β3-AR Agonists
The following table summarizes the functional potency and selectivity of solabegron in comparison to other β3-AR agonists, as determined by cAMP accumulation assays in Chinese Hamster Ovary (CHO) cells expressing human recombinant β-adrenoceptor subtypes.
| Compound | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β3-AR EC50 (nM) | β1/β3 Selectivity Ratio | β2/β3 Selectivity Ratio | Reference |
| Solabegron | 588 | >10,000 | 27.6 | 21.3 | >362 | [2] |
| Vibegron | >10,000 | >10,000 | 1.26 | >7937 | >7937 | [2] |
| Mirabegron | 594 | 570 | 1.15 | 517 | 496 | [2] |
| Ritobegron | >10,000 | 2273 | 80.8 | >124 | 28.1 | [2] |
Note: A higher selectivity ratio indicates greater selectivity for the β3-adrenoceptor.
In a separate study, solabegron demonstrated an EC50 value of 22 ± 6 nM at the human β3-AR, with a maximal response that was 90% of that produced by the non-selective agonist isoproterenol.[3][4][5] At a high concentration of 10,000 nM, solabegron produced a minimal response (<10% of isoproterenol's maximal response) in cells expressing either β1-ARs or β2-ARs, further confirming its high selectivity for the β3 subtype.[3][4][5]
Experimental Protocols
To ensure the validity and reproducibility of selectivity data, detailed experimental protocols are essential. The following are representative protocols for the key assays used to characterize β-adrenoceptor agonists.
Radioligand Binding Assay for Determining Receptor Binding Affinity (Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture CHO cells stably expressing the human β1, β2, or β3-adrenoceptor subtype.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
2. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [125I]-iodocyanopindolol for β1 and β2; [3H]-L-748,337 for β3) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., solabegron).
-
To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol) to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Determining Functional Potency (EC50)
This assay measures the ability of a compound to stimulate the production of the second messenger cyclic AMP (cAMP) upon receptor activation.
1. Cell Culture and Plating:
-
Culture CHO cells stably expressing the human β1, β2, or β3-adrenoceptor subtype in appropriate growth medium.
-
Plate the cells into 96-well or 384-well assay plates and allow them to adhere overnight.
2. Agonist Stimulation:
-
Wash the cells with a serum-free assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of the test agonist (e.g., solabegron) to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a detection kit based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal curve to determine the EC50 value and the maximum response (Emax).
-
The intrinsic activity (IA) can be calculated by comparing the Emax of the test compound to that of a full agonist like isoproterenol.
Mandatory Visualizations
β-Adrenoceptor Signaling Pathways
References
- 1. Solabegron - Wikipedia [en.wikipedia.org]
- 2. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Solabegron Hydrochloride in Phase II Clinical Trials for Overactive Bladder and Irritable Bowel Syndrome
Aimed at researchers, scientists, and drug development professionals, this guide provides a cross-study analysis of Phase II clinical trial data for Solabegron hydrochloride. It offers an objective comparison with alternative therapies for overactive bladder (OAB) and irritable bowel syndrome (IBS), supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Solabegron (formerly GW427353) is a selective agonist of the β3-adrenergic receptor, which has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS). Its mechanism of action involves the relaxation of bladder smooth muscle and visceral analgesia, offering a distinct therapeutic approach compared to established treatments. This guide synthesizes the available Phase II clinical trial data for Solabegron and compares its performance with other relevant therapies in similar developmental stages.
Overactive Bladder (OAB)
Solabegron has been evaluated in Phase II clinical trials for its efficacy and safety in treating the symptoms of OAB, which include urinary urgency, frequency, and incontinence. The primary mechanism of action in OAB is the stimulation of β3-adrenergic receptors in the detrusor muscle of the bladder, leading to smooth muscle relaxation and an increase in bladder capacity.
Comparative Efficacy of Solabegron and Alternatives in OAB
The following table summarizes the key efficacy data from a Phase II trial of Solabegron and compares it with Phase II data from other β3-adrenergic receptor agonists, Mirabegron and Vibegron.
| Drug/Dosage | Primary Endpoint | Result | Change from Baseline vs. Placebo | Reference |
| Solabegron 125 mg twice daily | Mean change in number of incontinence episodes/24h | Statistically significant reduction | -0.8 episodes | |
| Mean change in micturitions/24h | Statistically significant reduction | -0.8 micturitions | ||
| Mean volume voided per micturition | Statistically significant increase | +27 mL | ||
| Mirabegron 50 mg once daily | Mean change in micturitions/24h | Statistically significant reduction | -0.96 micturitions | |
| Mean change in incontinence episodes/24h | Statistically significant reduction | -0.40 episodes | ||
| Vibegron 75 mg once daily | Mean change in micturitions/24h | Statistically significant reduction | -0.92 micturitions | |
| Mean change in urgency episodes/24h | Statistically significant reduction | -1.3 episodes |
Experimental Protocols for OAB Phase II Trials
The methodologies for the Phase II trials of Solabegron and its comparators shared several key design elements to ensure robustness and minimize bias.
Study Design: Most trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
Patient Population: Participants were typically adult females with a diagnosis of OAB for at least 3-6 months, experiencing a certain frequency of micturitions and incontinence episodes per day. For instance, the Solabegron trial enrolled women with an average of 4.5 wet episodes per day.
Treatment Duration: The treatment period was commonly 8 to 12 weeks.
Primary and Secondary Endpoints:
-
Primary endpoints often included the mean change from baseline in the number of incontinence episodes or micturitions per 24 hours, as recorded in patient diaries.
-
Secondary endpoints frequently involved changes in the volume of urine voided, the number of urgency episodes, and patient-reported outcomes on quality of life.
Data Collection: Patients typically maintained diaries to record micturition frequency, incontinence episodes, and urgency levels.
Statistical Analysis: The primary analysis was usually an analysis of covariance (ANCOVA) on the change from baseline, with treatment and country as factors and baseline value as a covariate.
Signaling Pathway for Solabegron in Overactive Bladder
The therapeutic effect of Solabegron in OAB is initiated by its binding to the β3-adrenergic receptors on the detrusor muscle cells of the bladder. This binding activates a downstream signaling cascade that leads to muscle relaxation.
Solabegron's signaling pathway in detrusor muscle relaxation.
Irritable Bowel Syndrome (IBS)
In the context of IBS, particularly the diarrhea-predominant subtype (IBS-D), Solabegron's mechanism is thought to involve the modulation of visceral sensation and gut motility. It has been shown to produce visceral analgesia by releasing somatostatin from adipocytes.
Comparative Efficacy of Solabegron and Alternatives in IBS
The following table summarizes the key efficacy data from a Phase II trial of Solabegron for IBS and compares it with Phase II data for other IBS-D treatments, Eluxadoline and Ramosetron.
| Drug/Dosage | Primary Endpoint | Result | Change from Baseline vs. Placebo | Reference |
| Solabegron (dosage not specified) | Reduction in pain associated with IBS | Statistically significant reduction | Data not specified | |
| Improvement in quality of life | Trend for greater improvement | Data not specified | ||
| Eluxadoline 100 mg twice daily | Composite response (improvement in abdominal pain and stool consistency) | Statistically significant improvement | 14.2% higher response rate | |
| Ramosetron 5 µg once daily | Global assessment of relief of IBS symptoms (monthly responder rate) | Statistically significant improvement | 15.65% higher response rate |
Experimental Protocols for IBS Phase II Trials
Methodologies for IBS Phase II trials are designed to capture the subjective nature of the condition's symptoms.
Study Design: Similar to OAB trials, these are typically randomized, double-blind, placebo-controlled studies.
Patient Population: Patients are diagnosed based on established criteria such as the Rome III criteria for IBS-D.
Treatment Duration: Treatment periods generally last for 12 weeks.
Primary and Secondary Endpoints:
-
Primary endpoints often focus on a composite response, such as the proportion of patients who experience a clinically meaningful improvement in both abdominal pain and stool consistency.
-
Secondary endpoints can include changes in bowel movement frequency, urgency, and global symptom scores.
Data Collection: Daily electronic diaries are commonly used for patients to record abdominal pain, stool consistency (using the Bristol Stool Form Scale), and other symptoms.
Statistical Analysis: The primary efficacy analysis is typically based on the proportion of responders in each treatment group compared to placebo.
Signaling Pathway for Solabegron in Irritable Bowel Syndrome
In the gastrointestinal tract, Solabegron's activation of β3-adrenergic receptors, particularly on adipocytes, is believed to trigger the release of somatostatin. Somatostatin then acts on enteric neurons to reduce neuronal excitability, which may contribute to visceral analgesia.
Solabegron's proposed signaling pathway for visceral analgesia in IBS.
Experimental Workflow: A Representative Phase II Clinical Trial
The following diagram illustrates a typical workflow for a Phase II clinical trial for a condition like OAB or IBS.
A representative experimental workflow for a Phase II clinical trial.
Conclusion
Phase II clinical trial data suggest that this compound is a promising therapeutic agent for both overactive bladder and irritable bowel syndrome. In OAB, its efficacy in reducing incontinence and micturition frequency is comparable to other β3-adrenergic receptor agonists. For IBS, it has demonstrated a significant reduction in pain. The tolerability profile of Solabegron in these Phase II studies was similar to placebo. Further large-scale Phase III trials are necessary to definitively establish its efficacy, safety, and place in the therapeutic armamentarium for these conditions. The distinct mechanism of action of Solabegron, particularly its influence on visceral sensation in IBS, warrants further investigation and may offer a valuable alternative for patients who do not respond to or cannot tolerate existing therapies.
A Comparative In Vitro Analysis of Solabegron and Other β3-Adrenoceptor Agonists
This guide provides a detailed comparison of the in vitro potency and selectivity of Solabegron versus other prominent β3-adrenoceptor (β3-AR) agonists, including Ritobegron, Mirabegron, and Vibegron. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Comparative Potency and Activity at the Human β3-Adrenoceptor
The primary mechanism of action for these agonists is the stimulation of the β3-adrenoceptor, a G-protein coupled receptor (GPCR), which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). The potency (EC50) and intrinsic activity (IA) of these compounds have been evaluated in Chinese Hamster Ovary (CHO)-K1 cells expressing the recombinant human β3-adrenoceptor.
Data Summary of β3-Agonist Activity
The following table summarizes the half-maximal effective concentration (EC50) and intrinsic activity (IA) for Solabegron, Ritobegron, and other β3-agonists from a comparative study.[1] The intrinsic activity is expressed relative to the full agonist isoproterenol.
| Compound | EC50 (nM) | Intrinsic Activity (IA) |
| Solabegron | 27.6 | 0.96 |
| Ritobegron | 80.8 | 0.99 |
| Mirabegron | 1.15 | 0.94 |
| Vibegron | 1.26 | 0.93 |
| Isoproterenol (Full Agonist) | 11.8 | 1.00 |
Lower EC50 values indicate higher potency.
Selectivity Profile across β-Adrenoceptor Subtypes
Selective activation of the β3-adrenoceptor is a critical attribute for therapeutic agents targeting this receptor, as off-target activation of β1- and β2-adrenoceptors can lead to cardiovascular side effects. The following table presents the EC50 values for each agonist at the human β1-AR and β2-AR, along with their selectivity ratios.
β-Adrenoceptor Subtype Selectivity [1]
| Compound | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β3 vs β1 Selectivity (fold) | β3 vs β2 Selectivity (fold) |
| Solabegron | 588 | >10,000 | 21.3 | >362 |
| Ritobegron | >10,000 | 2273 | >124 | 28.1 |
| Mirabegron | 594 | 570 | 517 | 496 |
| Vibegron | >10,000 | >10,000 | >7937 | >7937 |
Selectivity is calculated as the ratio of EC50 at the β1/β2-AR to the EC50 at the β3-AR. Higher values indicate greater selectivity for the β3-adrenoceptor.
Experimental Methodologies
The data presented in this guide were generated using the following experimental protocol.
cAMP Accumulation Assay
This functional assay quantifies the ability of a compound to stimulate the β3-adrenoceptor and induce the production of intracellular cAMP.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO)-K1 cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum.
-
For the assay, cells were seeded in 96-well plates.
-
After 24 hours, cells were transfected with plasmid DNA encoding either the human β1-, β2-, or β3-adrenoceptor.[1]
2. Agonist Stimulation:
-
Following transfection, the culture medium was replaced with stimulation buffer containing the test compounds (Solabegron, Ritobegron, etc.) at varying concentrations.
-
The cells were incubated with the agonists for a specified period to allow for cAMP production.
3. cAMP Quantification:
-
The reaction was terminated, and the cells were lysed.
-
The intracellular cAMP concentration was measured using a commercially available cAMP assay kit, often based on principles like competitive binding immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data were normalized to the maximal response induced by the full agonist isoproterenol to determine the intrinsic activity of the test compounds.[1]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and experimental design, the following diagrams are provided.
Caption: β3-Adrenoceptor signaling pathway.
References
A Comparative Analysis of Solabegron and Anticholinergic Agents for the Treatment of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Overactive Bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and, in some cases, urge incontinence, significantly impacting the quality of life. The mainstay of pharmacological management has traditionally been anticholinergic agents. However, the emergence of β3-adrenoceptor agonists, such as Solabegron, presents a novel therapeutic avenue with a distinct mechanism of action. This guide provides a comparative overview of Solabegron and traditional anticholinergic drugs, focusing on their mechanisms, clinical efficacy, safety profiles, and the experimental protocols of key clinical trials.
Mechanism of Action: A Tale of Two Pathways
The physiological control of bladder function involves a balance between contraction and relaxation of the detrusor smooth muscle. Anticholinergic agents and β3-adrenoceptor agonists target different pathways to modulate this balance.
Anticholinergic Agents: These drugs competitively antagonize muscarinic acetylcholine receptors (primarily M2 and M3 subtypes) in the bladder.[1] Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, induces detrusor muscle contraction. By blocking the M3 receptors, anticholinergics inhibit these involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][2]
Solabegron (β3-Adrenoceptor Agonist): Solabegron is a selective agonist for the β3-adrenoceptor.[3] These receptors are predominantly expressed in the detrusor muscle.[4] Stimulation of β3-adrenoceptors leads to the relaxation of the bladder smooth muscle, which in turn increases the bladder's capacity to store urine.[3][5] This mechanism of action is distinct from the blockade of contractile signals employed by anticholinergics.
Signaling Pathways
The distinct mechanisms of action of Solabegron and anticholinergic agents are rooted in their respective intracellular signaling pathways.
Caption: Signaling pathways of Solabegron and anticholinergic agents in the bladder.
Clinical Efficacy: A Comparative Look
Direct head-to-head clinical trials comparing Solabegron with specific anticholinergic agents are limited. However, by examining the results from Solabegron's Phase II clinical trials and comparing them with established data for anticholinergics, we can draw a comparative picture of their efficacy.
Solabegron Efficacy Data (Phase II Study)
A key Phase II, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy of Solabegron in women with OAB.[5][6]
Table 1: Summary of Efficacy Results for Solabegron (125 mg twice daily) vs. Placebo at Week 8
| Efficacy Endpoint | Solabegron (125 mg) | Placebo | p-value |
| Percentage change in incontinence episodes/24h | -65% (adjusted mean reduction) | - | 0.025 |
| Reduction in micturitions/24h | -0.8 (adjusted mean) | - | 0.036 |
| Increase in volume voided per micturition | +27% | - | <0.001 |
Data sourced from a Phase II clinical trial of Solabegron.[4][5]
Anticholinergic Agents Efficacy Data
Anticholinergic agents have demonstrated moderate efficacy in improving OAB symptoms compared to placebo. A systematic review and meta-analysis of randomized controlled trials for various anticholinergics provides a general overview of their effectiveness.[7]
Table 2: General Efficacy of Anticholinergic Agents vs. Placebo (Pooled Data)
| Efficacy Endpoint | Mean Difference vs. Placebo |
| Reduction in incontinence episodes/24h | -0.6 to -1.0 |
| Reduction in micturitions/24h | -0.5 to -1.0 |
| Increase in volume voided per micturition | +10 to +30 mL |
Data represents a general range from studies on various anticholinergic agents.
While a direct statistical comparison is not feasible without head-to-head trials, the data suggests that Solabegron demonstrates clinically meaningful improvements in OAB symptoms that are within the range of efficacy observed with established anticholinergic therapies.
Safety and Tolerability Profile
A significant differentiator between β3-adrenoceptor agonists and anticholinergics lies in their side-effect profiles.
Solabegron: Phase II studies have shown Solabegron to be safe and well-tolerated, with an adverse event profile similar to placebo.[5][8] Notably, the incidence of classic anticholinergic side effects, such as dry mouth, was low.[9]
Table 3: Common Adverse Events in Solabegron Phase II Trial
| Adverse Event | Solabegron (50mg & 125mg combined) | Placebo |
| Headache | 8% | 8% |
| Nasopharyngitis | 6% | 11% |
| Dry Mouth | 1% | 4% |
Data sourced from a Phase II clinical trial of Solabegron.[9]
Anticholinergic Agents: The use of anticholinergic agents is often limited by their side effects, which stem from the blockade of muscarinic receptors throughout the body.[1] Common side effects include dry mouth, constipation, blurred vision, and cognitive impairment, particularly in the elderly. These adverse events can lead to poor treatment adherence and discontinuation.[10]
Experimental Protocols
Understanding the methodology of the clinical trials is crucial for interpreting the data.
Solabegron Phase II Clinical Trial Protocol
The Phase II study of Solabegron was a multicenter, randomized, double-blind, placebo-controlled trial.[6]
Objective: To evaluate the efficacy and tolerability of Solabegron in women with OAB.[5]
Participants: The study enrolled adult women with a history of OAB symptoms for at least 6 months, including at least one incontinence episode and eight or more micturitions per 24 hours.[5][11]
Interventions: Participants were randomized to receive one of the following treatments twice daily for 8 to 12 weeks:
Primary Efficacy Endpoint: The primary outcome was the percentage change from baseline to the end of treatment in the number of incontinence episodes per 24 hours, as recorded in a patient's electronic diary.[5][6]
Secondary Efficacy Endpoints: These included the change in the number of micturitions per 24 hours, the volume voided per micturition, and the number of urgency episodes per 24 hours.[5][6]
Safety Assessments: Adverse events, vital signs, and electrocardiograms were monitored throughout the study.[8]
Caption: Experimental workflow for a Solabegron Phase II clinical trial.
Conclusion
Solabegron, a β3-adrenoceptor agonist, represents a promising alternative to traditional anticholinergic agents for the treatment of OAB. Its distinct mechanism of action, which promotes detrusor muscle relaxation, offers a comparable efficacy profile to anticholinergics in improving OAB symptoms. The primary advantage of Solabegron appears to be its favorable safety and tolerability profile, with a notably lower incidence of bothersome side effects such as dry mouth.
For drug development professionals, the β3-adrenoceptor pathway continues to be a valuable target for OAB therapies that can address the unmet needs of patients who are intolerant to or do not respond adequately to anticholinergic treatments. Further large-scale, head-to-head comparative studies will be instrumental in definitively establishing the position of Solabegron in the OAB treatment landscape.
References
- 1. Beta-3 adrenergic receptors could be significant factors for overactive bladder-related symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Beta3-adrenoceptors in urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β3-Adrenoceptor-mediated relaxation of rat and human urinary bladder: roles of BKCa channels and Rho kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Updating the evidence on drugs to treat overactive bladder: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AltheRx reports positive Phase II data of Solabegron drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of antimuscarinic drugs to beta adrenergic agonists in overactive bladder: A literary review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
Validating the Link Between β3-AR Agonism and Visceral Pain Reduction: A Comparative Guide to Solabegron
For Researchers, Scientists, and Drug Development Professionals
Chronic visceral pain, a hallmark of disorders like Irritable Bowel Syndrome (IBS), presents a significant therapeutic challenge. The development of novel analgesics with mechanisms of action distinct from traditional opioids is a critical area of research. Solabegron, a selective β3-adrenergic receptor (β3-AR) agonist, has emerged as a promising candidate for alleviating visceral pain. This guide provides a comprehensive comparison of Solabegron with other therapeutic alternatives, supported by experimental data, to validate the link between β3-AR agonism and visceral pain reduction.
Mechanism of Action: Solabegron and β3-AR Agonism
Solabegron exerts its analgesic effects by selectively activating β3-adrenergic receptors. These receptors are expressed on various cells, including adipocytes and enteric neurons.[1] The proposed primary mechanism for visceral pain reduction involves the release of somatostatin from adipocytes upon β3-AR stimulation.[1][2] Somatostatin then acts on inhibitory SST2 receptors on submucous neurons, leading to a decrease in neuronal hyperexcitability and a reduction in pain signaling.[1]
The signaling pathway initiated by β3-AR agonism typically involves the coupling of the receptor to a stimulatory G-protein (Gs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] This cascade of events ultimately modulates neuronal function and reduces the perception of visceral pain.
Comparative Efficacy of Solabegron and Alternatives
Evaluating the efficacy of Solabegron requires a comparative analysis against other compounds targeting visceral pain. The following tables summarize quantitative data from preclinical and clinical studies.
Table 1: Preclinical Efficacy of β3-AR Agonists in Visceral Hypersensitivity Models
| Compound | Model | Key Efficacy Endpoint | Result |
| Solabegron (GW427353) | Nicotine-evoked firing in human submucous neurons | Reduction in neuronal spike frequency | Concentration-dependent reduction, prevented by β3-AR antagonist SR-59230.[1] |
| CL-316,243 | Maternal separation-induced visceral hypersensitivity in rats (Colorectal Distension Model) | Abdominal withdrawal reflex (AWR) score | Significantly ameliorated visceral hypersensitivity.[4] |
Table 2: Clinical Trial Data for Solabegron in Visceral Pain
| Study Phase | Indication | Key Efficacy Endpoint | Result |
| Phase II | Irritable Bowel Syndrome (IBS) | Reduction in pain associated with IBS | Statistically significant reduction in pain compared to placebo.[2] |
| Phase II | Irritable Bowel Syndrome (IBS) | Adequate relief from IBS-related pain and discomfort | Statistically significant increase in the proportion of female subjects achieving adequate relief (p=0.019).[5] |
Table 3: Efficacy of Alternative Visceral Pain Treatments
| Drug Class | Compound(s) | Mechanism of Action | Reported Efficacy in Visceral Pain |
| A3 Adenosine Receptor Agonists | MRS5980, Cl-IB-MECA | Blockade of N-type voltage-gated Ca2+ channels (Cav2.2) in dorsal root ganglia neurons.[6] | Significantly reduced dinitrobenzenesulfonic acid (DNBS)-evoked visceral pain in rats, with efficacy comparable to linaclotide.[6] |
| Kappa-Opioid Receptor Agonists | Asimadoline, Fedotozine | Peripheral kappa-opioid receptor activation.[7] | Asimadoline reduced pain in a group of patients with IBS. Fedotozine reduced nociceptive reflexes to gut distention.[7] |
| Guanylate Cyclase-C Agonists | Linaclotide | Increases intestinal fluid secretion and reduces visceral hypersensitivity. | Approved for IBS with constipation (IBS-C), demonstrating efficacy in reducing abdominal pain.[8] |
| Antidepressants (TCAs, SNRIs) | Amitriptyline, Duloxetine | Modulation of norepinephrine and serotonin neurotransmission.[7] | Can improve visceral pain, though clinical evidence for drug combinations is still developing.[7] |
| GABAergic Agents | Gabapentin, Pregabalin | Bind to the α2δ subunit of voltage-gated calcium channels. | Shown to reduce visceral hypersensitivity in animal models.[9] |
Experimental Protocols
1. Colorectal Distension (CRD) Model for Visceral Pain in Rats
This model is a widely accepted method for assessing visceral sensitivity.[10][11]
-
Animals: Male Sprague-Dawley rats are typically used.[4][12]
-
Apparatus: A flexible latex balloon (e.g., 7 cm in length) is attached to a catheter connected to a pressure transducer and a syringe pump.[12][13]
-
Procedure:
-
Endpoint Measurement: The primary behavioral endpoint is the abdominal withdrawal reflex (AWR), a semi-quantitative score of visceral pain response.[12][13] The scores typically range from 0 (no behavioral response) to 4 (lifting of the abdomen and body arching).[12] The pressure threshold that elicits a specific AWR score (e.g., AWR 3, characterized by flattening of the abdomen) is often used as a measure of visceral pain threshold.[13][14]
2. Somatostatin Release Assay from Primary Adipocytes
This assay is used to determine the effect of β3-AR agonists on somatostatin secretion.[1]
-
Cell Culture: Human primary adipocytes are cultured.
-
Procedure:
-
Adipocytes are incubated with varying concentrations of the β3-AR agonist (e.g., Solabegron).
-
The cell culture supernatant is collected.
-
To ensure specificity, experiments are also conducted in the presence of a β3-AR antagonist (e.g., SR-59230).
-
-
Endpoint Measurement: The concentration of somatostatin in the supernatant is measured using a sensitive enzyme-linked immunosorbent assay (ELISA) kit.[1]
Signaling Pathways and Experimental Workflows
References
- 1. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solabegron - Wikipedia [en.wikipedia.org]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta 3-adrenoceptor agonism ameliorates early-life stress-induced visceral hypersensitivity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute visceral pain relief mediated by A3AR agonists in rats: involvement of N-type voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Solabegron's Safety and Tolerability in Overactive Bladder Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and tolerability profiles of solabegron, a β3-adrenergic receptor agonist, against other prominent pharmacotherapies for overactive bladder (OAB). This analysis is supported by quantitative data from clinical trials and detailed experimental methodologies.
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence. Pharmacological intervention is a cornerstone of OAB management, with two primary classes of drugs dominating the therapeutic landscape: anticholinergics and β3-adrenergic receptor agonists. Solabegron, a selective β3-adrenergic receptor agonist, represents a newer entrant in this field. This guide delves into a comparative review of its safety and tolerability profile versus established OAB medications.
Comparative Safety and Tolerability Profiles
The safety and tolerability of a drug are critical determinants of patient adherence and overall treatment success. The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for solabegron and other key OAB drugs, based on data from their respective clinical trials.
| Adverse Event | Solabegron (125 mg)[1] | Placebo (for Solabegron)[1] | Mirabegron (50 mg) | Vibegron (75 mg)[2][3][4] | Solifenacin (10 mg)[5] | Oxybutynin (5-20 mg/day)[6] |
| Dry Mouth | 1% | 4% | 2.8% | N/A | 26.8% | 29-61% |
| Constipation | N/A | N/A | 2.1% | N/A | 17.1% | 7-13% |
| Headache | 8% | 8% | 3.2% | N/A | N/A | 6-10% |
| Nasopharyngitis | 6% | 11% | 3.9% | N/A | N/A | N/A |
| Hypertension | N/A | N/A | 7.5% | 9.0% | N/A | N/A |
| Urinary Tract Infection | N/A | N/A | 2.9% | 2.5% | N/A | N/A |
| Blurred Vision | N/A | N/A | N/A | N/A | 3.5% | 1-8% |
| Dizziness | N/A | N/A | N/A | N/A | N/A | N/A |
| Somnolence | N/A | N/A | N/A | N/A | N/A | 2-12% |
Experimental Protocols
The data presented above are derived from rigorous clinical trials. Understanding the methodologies of these trials is crucial for interpreting the results.
Solabegron Phase II Study Methodology[7]
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of solabegron.
-
Participants: The study enrolled adult women with a history of OAB symptoms for at least three months, including urinary frequency (at least eight micturitions per 24 hours) and urgency with or without urge incontinence.
-
Intervention: Participants were randomized to receive either solabegron (at varying doses) or a placebo, administered orally twice daily for a specified treatment period (e.g., 8 or 12 weeks).
-
Data Collection: Efficacy was primarily assessed through patient-completed diaries, recording the frequency of micturitions, urgency episodes, and incontinence episodes. Safety and tolerability were monitored through the recording of all adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Outcome Measures: The primary efficacy endpoints were the mean change from baseline in the number of micturitions and incontinence episodes per 24 hours. Safety assessments included the incidence and severity of TEAEs.
Mirabegron Phase III Study Methodology
Pivotal Phase III trials for mirabegron followed a similar randomized, double-blind, placebo- and active-controlled (e.g., tolterodine) design.
-
Participants: Adult patients with OAB symptoms for at least three months were enrolled after a 2-week single-blind placebo run-in period to establish baseline.
-
Intervention: Patients were randomized to receive once-daily mirabegron (e.g., 25 mg or 50 mg), placebo, or an active comparator for 12 weeks.
-
Data Collection: Efficacy data were collected using patient diaries and quality of life questionnaires. Safety was assessed through monitoring of TEAEs, vital signs (including blood pressure and heart rate), ECGs, and post-void residual volume.
-
Outcome Measures: Co-primary efficacy endpoints were the change from baseline in the mean number of incontinence episodes and micturitions per 24 hours.
Vibegron Phase III Study (EMPOWUR) Methodology[7]
The EMPOWUR trial was an international, randomized, double-blind, placebo- and active-controlled study.
-
Participants: The study included adult patients with OAB. A notable aspect of some vibegron trials was the inclusion of men with OAB symptoms who were also receiving treatment for benign prostatic hyperplasia (BPH)[2][3][4].
-
Intervention: Patients were randomized to receive once-daily vibegron (75 mg), placebo, or an active control (e.g., tolterodine) for 12 weeks.
-
Data Collection: Efficacy was evaluated using a 7-day voiding diary at baseline and subsequent visits. Safety was monitored through the recording of AEs.
-
Outcome Measures: The co-primary endpoints were the change from baseline in the average daily number of micturitions and urge urinary incontinence episodes at week 12.
Anticholinergic (Solifenacin) Phase III Study Methodology[5]
A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial was conducted to assess the efficacy and safety of solifenacin.
-
Participants: Patients with symptoms of OAB were enrolled.
-
Intervention: Participants were randomized to receive a once-daily dose of solifenacin (e.g., 10 mg) or placebo for 12 weeks.
-
Data Collection: Efficacy was assessed based on changes in micturition variables recorded in patient diaries. Safety was evaluated by monitoring AEs.
-
Outcome Measures: The primary endpoint was the mean change from baseline in the number of micturitions per 24 hours. Secondary endpoints included changes in urgency and incontinence episodes.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the process of clinical evaluation, the following diagrams are provided.
References
- 1. medscape.com [medscape.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AltheRx reports positive Phase II data of Solabegron drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Clinical Outcomes for β3-Adrenergic Receptor Agonists in Overactive Bladder, Including Solabegron
An Objective Guide for Researchers and Drug Development Professionals
The management of overactive bladder (OAB) has been significantly advanced by the introduction of β3-adrenergic receptor agonists, a class of drugs that relaxes the detrusor muscle of the bladder. This guide provides a comparative meta-analysis of the clinical outcomes for three key β3-adrenergic receptor agonists: Solabegron, a novel agonist in clinical development, and the approved therapies Mirabegron and Vibegron. The following sections present a detailed comparison of their efficacy and safety, supported by experimental data from clinical trials and systematic reviews.
Clinical Efficacy
The efficacy of β3-adrenergic receptor agonists in treating OAB is primarily assessed by the reduction in the frequency of micturitions, urgency episodes, and incontinence episodes, alongside an increase in the volume of urine voided per micturition.
A Phase II, multicenter, double-blind, randomized, placebo-controlled trial evaluated the efficacy of Solabegron in women with OAB.[1][2] The primary endpoint was the percentage change from baseline to week 8 in the number of incontinence episodes over 24 hours.[1] In this study, Solabegron administered at a dose of 125 mg twice daily demonstrated a statistically significant reduction in incontinence episodes compared to placebo (p=0.025).[1][2] Furthermore, the 125 mg dose led to significant reductions in the number of micturitions at both week 4 and week 8, and a notable increase in the volume voided per micturition at week 8.[2] Another Phase IIb study with Solabegron also met its primary endpoint, showing a statistically significant improvement in the number of micturitions, urgency episodes, and urge urinary incontinence episodes over 24 hours compared to placebo.[3]
For comparison, a network meta-analysis of long-term (52-week) studies indicated that Vibegron (75 mg) was associated with a significantly greater reduction in daily total urinary incontinence episodes compared to Mirabegron (50 mg) and tolterodine.[4] However, for the mean change in daily micturitions, there were no statistically significant differences between Vibegron and Mirabegron.[4] Another systematic review and network meta-analysis found both Vibegron and Mirabegron to be more efficacious than placebo in reducing the frequency of micturition, incontinence, urgency, and nocturia.[5] This analysis also suggested that Vibegron may be more effective than Mirabegron in increasing the mean voided volume per micturition.[5]
Table 1: Comparative Efficacy of Solabegron, Mirabegron, and Vibegron in Overactive Bladder
| Efficacy Outcome | Solabegron (125 mg twice daily) | Mirabegron (50 mg once daily) | Vibegron (75 mg once daily) |
| Change in Incontinence Episodes/24h | Statistically significant reduction vs. placebo (p=0.025)[1][2] | Significant reduction vs. placebo | Significantly greater reduction than Mirabegron in long-term studies[4] |
| Change in Micturitions/24h | Statistically significant reduction vs. placebo at weeks 4 & 8[2] | Significant reduction vs. placebo | No significant difference compared to Mirabegron[4] |
| Change in Urgency Episodes/24h | Statistically significant improvement vs. placebo[3] | Significant reduction vs. placebo | More efficacious than placebo |
| Change in Volume Voided/Micturition | Statistically significant increase vs. placebo at week 8[2] | Significant increase vs. placebo | More efficacious than Mirabegron[5] |
Note: Data for Solabegron is from Phase II trials, while data for Mirabegron and Vibegron is from a broader range of studies, including Phase III and long-term extension studies.
Safety and Tolerability
The safety profile of β3-adrenergic receptor agonists is a key differentiator from older OAB treatments like antimuscarinics, particularly concerning side effects such as dry mouth and constipation.
Clinical trials of Solabegron have shown it to be safe and well-tolerated.[1][2] The incidence of adverse events (AEs) was similar between the Solabegron treatment groups and the placebo group.[1] Importantly, there were no significant differences in mean changes from baseline in systolic or diastolic blood pressure, mean arterial pressure, or heart rate during 24-hour ambulatory monitoring.[1][2]
In long-term studies, the most commonly reported adverse event for β3-adrenergic agonists, including Mirabegron, was hypertension.[4] Other reported AEs for this class include urinary tract infection, headache, and nasopharyngitis.[4] A network meta-analysis found that the safety outcomes for Vibegron and Mirabegron were generally similar to placebo, with the exception of a higher risk of nasopharyngitis and cardiovascular adverse events for Mirabegron compared to placebo.[5]
Table 2: Comparative Safety Profile of Solabegron, Mirabegron, and Vibegron
| Adverse Event | Solabegron | Mirabegron | Vibegron |
| Overall Adverse Events | Similar incidence to placebo[1] | Generally well-tolerated | Generally well-tolerated |
| Cardiovascular Events (e.g., Hypertension) | No significant changes in blood pressure or heart rate vs. placebo[1][2] | Most common AE is hypertension in long-term studies[4] | Similar safety profile to placebo |
| Dry Mouth | Not reported as a significant AE | Lower incidence than antimuscarinics | Lower incidence than antimuscarinics |
| Nasopharyngitis | Not reported as a significant AE | Higher risk than placebo[5] | Similar incidence to placebo |
Experimental Protocols and Methodologies
Clinical Trial Protocol for Overactive Bladder
A typical randomized controlled trial for an OAB medication follows a structured protocol to ensure the validity and reliability of the findings.
Patient Population: The study population generally consists of adult patients with a clinical diagnosis of OAB, characterized by symptoms of urinary urgency, frequency, and urgency incontinence for a specified duration.[1] Key inclusion criteria often include a minimum number of micturitions and incontinence episodes over a 24-hour period, as documented in a patient diary.[1][2]
Study Design: A common design is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2] After a screening period and a baseline assessment, eligible patients are randomly assigned to receive the investigational drug at different doses, a placebo, or an active comparator.
Outcome Measures: The primary efficacy endpoints typically involve the change from baseline in the mean number of incontinence episodes, micturitions, or urgency episodes per 24 hours.[1] Secondary endpoints may include the change in mean volume voided per micturition and patient-reported outcomes assessing quality of life.[1] Safety assessments include the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.[2]
Signaling Pathways and Logical Relationships
β3-Adrenergic Receptor Signaling Pathway
The therapeutic effect of β3-adrenergic receptor agonists is mediated through a specific signaling cascade within the detrusor muscle cells of the bladder.
Activation of the β3-adrenergic receptor by an agonist, such as Solabegron, Mirabegron, or Vibegron, leads to the stimulation of a Gs protein.[6][7] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA).[6][8] PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the detrusor smooth muscle. This relaxation allows the bladder to store more urine, thereby reducing the symptoms of OAB.
Systematic Review and Network Meta-Analysis Workflow
To compare the efficacy and safety of multiple drugs that may not have been directly compared in head-to-head clinical trials, researchers conduct systematic reviews and network meta-analyses.
The process begins with a comprehensive and systematic search of multiple databases to identify all relevant randomized controlled trials.[5] The identified studies are then screened for eligibility based on predefined inclusion and exclusion criteria. Data from the included studies are extracted in a standardized manner. A network of evidence is then constructed, which visually represents the direct and indirect comparisons between the different interventions. Statistical models are used to synthesize the data from this network to estimate the relative effectiveness and safety of each treatment compared to others.
References
- 1. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Long-term efficacy and safety of vibegron versus mirabegron and anticholinergics for overactive bladder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of vibegron compared with mirabegron for overactive bladder: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Solabegron Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Solabegron hydrochloride are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, in line with established safety protocols for research chemicals.
Chemical Hazard Profile
This compound is a research chemical whose chemical, physical, and toxicological properties have not been fully investigated.[1] However, available safety data indicates several hazards that necessitate careful handling and disposal.
| Hazard Category | Hazard Statement | Precautionary Statement Code |
| Acute Toxicity | H302: Harmful if swallowed. | P301 + P312 + P330 |
| Skin Sensitization | H317: May cause an allergic skin reaction. | P280, P302 + P352 |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305 + P351 + P338 |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. | P201, P280, P308 + P313 |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | P260, P314 |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life. | P273, P391 |
This data is based on available Safety Data Sheets for similar compounds and general research chemicals.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[1] The following protocol outlines the recommended procedure for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Impervious gloves
-
Safety goggles with side-shields[1]
-
A lab coat or other protective clothing[1]
-
In case of dust or aerosol formation, a suitable respirator should be used.[1][2]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), in a designated, properly labeled hazardous waste container.[3]
-
The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[2]
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Cover drains to prevent environmental release.
-
Collect the spilled material using an absorbent, non-combustible material (e.g., vermiculite, sand).[1]
-
Place the collected material into the designated hazardous waste container.[1]
-
Clean the affected area thoroughly.
-
Report the spill to your EHS department.
4. Final Disposal:
-
The primary recommended method for the disposal of this compound is incineration in a licensed hazardous waste facility.[4][5]
-
One recommended procedure is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Never dispose of this compound down the drain or in the regular trash.[2] This is crucial due to its high toxicity to aquatic life.[2]
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a certified hazardous waste management contractor.[5][6]
5. Empty Container Disposal:
-
Empty containers that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself. They should not be rinsed into the sewer system or placed in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This procedural guidance is intended to provide essential safety and logistical information. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet (SDS) for this compound before handling or disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
Essential Safety and Logistics for Handling Solabegron Hydrochloride
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Solabegron hydrochloride. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Summary of Safety Information
The following table summarizes the key safety data for compounds similar to this compound. It is important to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with care, assuming it may have hazardous properties.
| Parameter | Information | Source |
| GHS Hazard Statements | H400: Very toxic to aquatic life. | |
| GHS Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | |
| Occupational Exposure Limits | No specific occupational exposure limit values have been established. | [1] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C. Store with a desiccant. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. Based on general laboratory safety standards and information for similar compounds, the following PPE is recommended.
Core Requirements:
-
Lab Coat: A clean, buttoned lab coat or gown should be worn to protect street clothes and skin.[3]
-
Gloves: Wear compatible chemical-resistant gloves.[1] Given that the compound's properties are not fully known, double gloving may be advisable, especially when handling larger quantities or for prolonged periods.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are necessary to protect from splashes or airborne particles.[1][3]
Additional PPE for Specific Procedures:
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1] Work should ideally be conducted in a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
Face Shield: A face shield may be required in addition to safety goggles when there is a significant risk of splashing.[5]
Caption: PPE selection workflow for handling this compound.
Operational Plan for Safe Handling
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during unpacking.
-
Unpack the compound in a designated area, preferably within a chemical fume hood.
-
Verify the container label matches the order information.
2. Storage:
-
Store this compound in its original, tightly sealed container.
-
Keep the container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials.
-
Store with a desiccant as recommended.
-
Ensure the storage area is clearly labeled with appropriate hazard warnings.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust.
-
Use anti-static weigh paper or boats.
-
Wear a respirator if there is a risk of dust generation that cannot be controlled by local exhaust ventilation.
-
Clean the balance and surrounding surfaces with a damp cloth after use to remove any residual powder.
4. Solution Preparation and Use:
-
Prepare solutions in a chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
If working with volatile solvents, ensure adequate ventilation.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
5. Spill Response:
-
In case of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Collect all spill cleanup materials in a sealed container for proper disposal as chemical waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Segregate this compound waste from other waste streams.
-
This includes unused compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials.
2. Waste Collection:
-
Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.
-
Contaminated sharps should be placed in a designated sharps container.
3. Disposal Procedure:
-
Dispose of all this compound waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.[1] The compound is very toxic to aquatic life.
-
For unused investigational drugs, follow institutional guidelines, which may involve returning the material to the sponsor or disposal via an approved hazardous waste vendor.[6]
Caption: Workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
